molecular formula C7H13NO2 B555626 (R)-2-Amino-2-cyclopentylacetic acid CAS No. 2521-86-0

(R)-2-Amino-2-cyclopentylacetic acid

Cat. No.: B555626
CAS No.: 2521-86-0
M. Wt: 143,19 g/mole
InChI Key: XBPKRVHTESHFAA-ZCFIWIBFSA-N
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Description

(R)-2-Amino-2-cyclopentylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143,19 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-cyclopentylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPKRVHTESHFAA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292171
Record name (αR)-α-Aminocyclopentaneacetic acid
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2521-86-0
Record name (αR)-α-Aminocyclopentaneacetic acid
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Record name (αR)-α-Aminocyclopentaneacetic acid
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Record name 2521-86-0
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Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-2-cyclopentylacetic acid: Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid, is a chiral building block with emerging interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its structure, identifiers, and physicochemical characteristics. Detailed information on a potential enantioselective synthetic route and purification strategies is presented. While the biological activity of the (R)-enantiomer is not extensively documented in publicly available literature, this guide discusses the known pharmacology of its corresponding (S)-enantiomer as a selective NMDA receptor antagonist, suggesting a critical area for future investigation into the biological targets and mechanism of action of the (R)-form. This document aims to serve as a foundational resource for researchers and drug development professionals working with this and related compounds.

Chemical Properties

This compound, also known as (R)-cyclopentylglycine, is a non-natural amino acid characterized by a cyclopentyl group attached to the alpha-carbon of glycine (B1666218). This substitution imparts specific conformational constraints that are of interest in the design of peptidomimetics and other bioactive molecules.

Identifiers and Molecular Structure
PropertyValue
IUPAC Name (2R)-2-amino-2-cyclopentylethanoic acid[1]
Common Name (R)-Cyclopentylglycine
CAS Number 2521-86-0[2][3]
Molecular Formula C₇H₁₃NO₂[2][3]
Molecular Weight 143.18 g/mol [4]
Canonical SMILES C1CC--INVALID-LINK--C(C(=O)O)N
InChI Key XBPKRVHTESHFAA-ZCFIWIBFSA-N[2]
Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for the racemate or the (S)-enantiomer, specific experimental values for the (R)-enantiomer are limited.

PropertyValueSource
Physical Form Solid, White to off-yellow powder or crystalsVendor Data[1]
Melting Point Not available
Boiling Point 276.6 °C at 760 mmHg (Predicted for (S)-enantiomer)Echemi[5]
Water Solubility Soluble (for L-cyclopentylglycine)CymitQuimica[4]
LogP (octanol/water) -1.5 (Predicted)PubChem[4]
pKa Not available

Synthesis and Purification

Asymmetric Synthesis via Chiral Auxiliary

An established method for the synthesis of the (S)-enantiomer involves the stereoselective alkylation of a chiral glycine enolate equivalent derived from a commercially available chiral auxiliary, such as benzyl (B1604629) (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate.[6] To obtain the (R)-enantiomer, one would theoretically start with the opposite enantiomer of the chiral auxiliary, (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate.

The general synthetic workflow is depicted below:

Asymmetric Synthesis Workflow start Chiral Glycine Equivalent ((2S,3R)-enantiomer) alkylation Diastereoselective Alkylation with Cyclopentyl Iodide start->alkylation 1. Base (e.g., KHMDS) 2. Cyclopentyl Iodide deprotection Catalytic Hydrogenolysis (Auxiliary Cleavage) alkylation->deprotection H₂, PdCl₂ product This compound deprotection->product

Figure 1: General workflow for the asymmetric synthesis of this compound.

Experimental Protocol (Adapted for (R)-enantiomer):

  • Alkylation: The chiral glycine equivalent, benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, is treated with a strong base, such as potassium hexamethyldisilazide (KHMDS), at low temperature (-78 °C) in an inert solvent like THF to generate the corresponding enolate. This enolate is then reacted with cyclopentyl iodide. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur from the opposite face, leading to the desired (2S,3R,5R)-diastereomer.[6]

  • Purification of Intermediate: The resulting N-protected amino acid derivative is purified using column chromatography on silica (B1680970) gel.

  • Deprotection: The chiral auxiliary is removed by catalytic hydrogenolysis. This is typically achieved by treating the intermediate with hydrogen gas in the presence of a palladium catalyst (e.g., palladium chloride) in a suitable solvent. This step cleaves the auxiliary and deprotects the carboxylic acid, yielding the free this compound.[6]

  • Final Purification: The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the enantiomerically pure amino acid.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectroscopic features can be inferred from related compounds and general principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the alpha-proton, which would be a multiplet due to coupling with the protons on the cyclopentyl ring. The cyclopentyl protons would appear as a series of complex multiplets in the aliphatic region. The protons of the amine and carboxylic acid groups may be broad or exchangeable, depending on the solvent.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the alpha-carbon, the carbonyl carbon of the carboxylic acid, and several signals corresponding to the non-equivalent carbons of the cyclopentyl ring.[7]

Infrared (IR) Spectroscopy

The FTIR spectrum would be characterized by absorption bands typical for amino acids. Key expected vibrations include:

  • N-H stretching: A broad band in the region of 3000-2500 cm⁻¹ due to the zwitterionic nature.

  • C=O stretching (carboxyl group): A strong absorption around 1600-1580 cm⁻¹.

  • N-H bending: A band around 1500 cm⁻¹.

  • C-H stretching (cyclopentyl group): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (143.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the cyclopentyl ring.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented in the scientific literature. However, significant insights can be drawn from studies on its enantiomer, (S)-2-Amino-2-cyclopentylacetic acid (L-cyclopentylglycine).

Known Activity of the (S)-Enantiomer: NMDA Receptor Antagonism

L-Cyclopentylglycine is known to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity, learning, and memory.[8] Its dysregulation is implicated in various neurological disorders.

The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[8][9] As a glycine derivative, it is plausible that L-cyclopentylglycine exerts its antagonistic effect by competing with the co-agonist for its binding site on the GluN1 subunit of the NMDA receptor.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor GluN1 Glycine Site GluN1 Subunit IonChannel Ion Channel (Closed) GluN2 Glutamate Site GluN2 Subunit Glycine Glycine Glycine->GluN1:f0 Glutamate Glutamate Glutamate->GluN2:f0 LCyclopentylglycine (S)-Cyclopentylglycine LCyclopentylglycine->GluN1:f0 Antagonism

References

An In-depth Technical Guide to (R)-2-Amino-2-cyclopentylacetic Acid: Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-cyclopentylacetic acid, also known as (R)-cyclopentylglycine, is a non-proteinogenic α-amino acid. Its unique cyclic side chain imparts specific conformational constraints, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and known biological activities, with a focus on its role as a neurotransmitter modulator.

Structure and Stereochemistry

This compound is a chiral molecule with the (R) configuration at the α-carbon. The cyclopentyl group is directly attached to the α-carbon, which also bears an amino group and a carboxylic acid group.

Molecular Structure:

  • Chemical Formula: C₇H₁₃NO₂

  • Molecular Weight: 143.18 g/mol [1][2]

  • IUPAC Name: (2R)-2-amino-2-cyclopentylacetic acid

  • CAS Number: 2521-86-0

  • Synonyms: (R)-Cyclopentylglycine, D-Cyclopentylglycine

The stereochemistry of the α-carbon is crucial for its biological activity. The Cahn-Ingold-Prelog priority rules assign the (R) configuration based on the arrangement of the substituents around the chiral center.

Physicochemical Properties

A summary of the available quantitative data for this compound and its enantiomer is presented in the table below. It is important to note that some of these values are predicted, while others are experimentally determined for the corresponding (S)-enantiomer or a protected form.

PropertyValueSource and Notes
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.18 g/mol [1][2]
Melting Point Not availableAn experimental melting point for the (R)-enantiomer is not readily available in the searched literature. Commercial suppliers describe it as a white to off-yellow powder or crystals.
Boiling Point 276.6 °C at 760 mmHgPredicted for the (S)-enantiomer.
pKa 4.06 ± 0.10Predicted for the Boc-protected (S)-enantiomer.[3]
XLogP3 -1.5Computed value.[1][2]
Specific Rotation [α]D -11.6° (c=0.49, 1N HCl)Inferred from the experimentally determined value of +11.6° for the (S)-enantiomer.[4]

Experimental Protocols

Asymmetric Synthesis of L-Cyclopentylglycine ((S)-2-Amino-2-cyclopentylacetic acid)

While a specific protocol for the (R)-enantiomer was not found, the following procedure for the synthesis of the (S)-enantiomer (L-cyclopentylglycine) can be adapted by using the corresponding (S,S)-chiral auxiliary. This synthesis utilizes a diastereoselective alkylation of a glycine (B1666218) enolate equivalent.[4]

Materials:

  • Benzyl (B1604629) (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (chiral auxiliary)

  • Cyclopentyl iodide

  • Palladium chloride (PdCl₂)

  • 9-Fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Ethyl acetate (B1210297) (EtOAc), Dioxane, Water

Procedure:

  • Alkylation: The enolate of the chiral auxiliary is generated and alkylated with cyclopentyl iodide to yield the anti-α-monosubstituted product, benzyl (2R,3S,5S)-(-)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate. This reaction proceeds with high diastereoselectivity.[4]

  • Cleavage of the Auxiliary: The chiral auxiliary is removed by catalytic hydrogenolysis over PdCl₂. This step cleaves the morpholine (B109124) ring system to afford L-cyclopentylglycine.[4]

  • Purification: The product, L-cyclopentylglycine, is purified by recrystallization from a methanol/ethyl acetate solvent system.[4]

  • (Optional) Fmoc Protection: For applications in peptide synthesis, the α-amino group can be protected with an Fmoc group by reacting the amino acid with Fmoc-OSu in the presence of Na₂CO₃ in a dioxane/water mixture.[4]

Characterization of L-Cyclopentylglycine:

  • Optical Rotation: [α]D = +11.6° (c 0.49, 1N HCl).[4]

  • Elemental Analysis: Calculated for C₇H₁₃NO₂: C, 58.74%; H, 9.09%; N, 9.79%. Found: C, 58.70%; H, 8.85%; N, 9.99%.[4]

Enzymatic Resolution of Racemic 2-Amino-2-cyclopentylacetic Acid (General Principles)

Enzymatic kinetic resolution is a common method for separating enantiomers of amino acids. While a specific, detailed protocol for 2-amino-2-cyclopentylacetic acid was not found in the searched literature, the general principle involves the use of an enzyme, such as a lipase (B570770) or an acylase, to selectively catalyze a reaction on one of the enantiomers of a racemic mixture.[5][6][7]

General Workflow for Lipase-Catalyzed Resolution:

  • Esterification: The racemic amino acid is first converted to its corresponding ester (e.g., ethyl or methyl ester).

  • Enzymatic Hydrolysis: The racemic ester is then subjected to hydrolysis in the presence of a lipase (e.g., Candida antarctica lipase B, CAL-B). The lipase will preferentially hydrolyze one of the enantiomeric esters to the corresponding carboxylic acid, leaving the other enantiomeric ester largely unreacted.

  • Separation: The resulting mixture of the amino acid and the amino acid ester can then be separated based on their different physical and chemical properties (e.g., solubility, charge).

  • Hydrolysis of Remaining Ester: The unreacted ester enantiomer can be hydrolyzed chemically to obtain the other enantiomer of the amino acid.

G cluster_products Reaction Products racemic_ester Racemic 2-Amino-2-cyclopentylacetic acid ester lipase Lipase (e.g., CAL-B) racemic_ester->lipase Enzymatic Hydrolysis s_acid (S)-2-Amino-2-cyclopentylacetic acid lipase->s_acid r_ester (R)-2-Amino-2-cyclopentylacetic acid ester lipase->r_ester separation Separation s_acid->separation r_ester->separation hydrolysis Chemical Hydrolysis r_ester->hydrolysis separation->s_acid Isolated separation->r_ester Isolated r_acid (R)-2-Amino-2-cyclopentylacetic acid hydrolysis->r_acid

Enzymatic Resolution Workflow

Biological Activity and Signaling Pathways

NMDA Receptor Antagonism

The most significant reported biological activity of cyclopentylglycine is its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a critical role in excitatory neurotransmission in the central nervous system.[8] Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders.

As a competitive antagonist, this compound is thought to bind to the glutamate binding site on the NMDA receptor, thereby preventing the binding of the endogenous agonist, glutamate. This inhibition of glutamate binding prevents the opening of the ion channel, reducing the influx of Ca²⁺ and Na⁺ ions into the neuron and thus dampening excessive neuronal excitation.[8][9]

The following diagram illustrates the proposed mechanism of action of this compound as a competitive NMDA receptor antagonist.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds to agonist site rcpg (R)-Cyclopentylglycine rcpg->nmda_receptor Competitively Binds ion_channel Ion Channel (Closed) ca_influx Ca²⁺ Influx (Blocked) neuronal_excitation Reduced Neuronal Excitation

NMDA Receptor Antagonism
Potential Role in mTOR Signaling

Amino acids are known to be key regulators of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism. While no direct studies on the effect of this compound on the mTOR pathway were identified, it is plausible that, as an amino acid, it could influence this pathway. The mTOR pathway is activated by the presence of amino acids, leading to the phosphorylation of downstream targets that promote protein synthesis and inhibit autophagy.[1][10][11][12][13] Further research is needed to elucidate the specific role, if any, of this compound in modulating mTOR signaling.

Conclusion

This compound is a conformationally constrained, non-proteinogenic amino acid with significant potential in the development of therapeutics targeting the central nervous system. Its primary known biological activity is as a competitive antagonist of the NMDA receptor. This technical guide has summarized the current knowledge on its structure, stereochemistry, and physicochemical properties, and has provided an adaptable protocol for its synthesis. Further research is warranted to fully characterize its pharmacological profile, including its specific effects on signaling pathways such as the mTOR pathway, and to explore its full therapeutic potential.

References

A Technical Guide to the Spectroscopic Analysis of (R)-2-Amino-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data and analytical methodologies for the characterization of (R)-2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific enantiomer, this document presents available data for closely related analogs and outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

Table 1: Mass Spectrometry Data for Analogs of this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrum (m/z)Ionization MethodSource
(2R)-2-amino-2-cyclopentyl-acetic acid ethyl esterC9H17NO2171.24Data not fully available; parent ion expected at [M+H]+ = 172.13Gas Chromatography (GC)SpectraBase[1]
2-Amino-2-(1-cyclopentenyl)acetic acidC7H11NO2141.17Available as a spectrum imageGas Chromatography (GC)SpectraBase[2]
2-Amino-2-cyclopentylacetic acid (racemic)C7H13NO2143.18Not availableNot applicablePubChem[3]

Table 2: Infrared Spectroscopy Data for an Analog of this compound

CompoundStateKey IR Absorption Bands (cm⁻¹)Source
2-Amino-2-(1-cyclopentenyl)acetic acidNot specifiedAvailable as a spectrum imageSpectraBase[2]

Note: Detailed peak assignments for the available spectra are not provided in the source.

Experimental Protocols

The following sections detail standardized methodologies for acquiring NMR, IR, and MS spectra for non-proteinogenic amino acids like this compound.

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For a novel amino acid, both ¹H and ¹³C NMR are essential.

Sample Preparation:

  • Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

  • Transfer the solution to a standard 5 mm NMR tube.

  • For samples in D₂O, the acidic proton of the carboxylic acid and the protons of the amine group will exchange with deuterium (B1214612) and may not be observed.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • 2D NMR: For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

FTIR spectroscopy provides information about the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid amino acids.[4]

Sample Preparation (ATR-FTIR):

  • Ensure the ATR crystal (e.g., diamond) is clean.[5]

  • Place a small amount of the solid amino acid powder directly onto the crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[5]

Instrumentation and Data Acquisition:

  • Spectrometer: A standard Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Measurement: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids.

Sample Preparation:

  • Prepare a dilute solution of the amino acid (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • The sample is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the molecular weight. High-resolution mass spectrometry can provide the elemental formula.

  • Tandem MS (MS/MS): To obtain structural information, the parent ion can be fragmented, and the resulting fragmentation pattern can be analyzed to confirm the structure of the amino acid.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Amino Acid in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Spectrometer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, etc.) Spectrometer->Acquire_2D Process Process Raw Data (FT, Phasing) Acquire_1D->Process Acquire_2D->Process Analyze Spectral Analysis & Structure Elucidation Process->Analyze

Caption: General workflow for NMR spectroscopic analysis.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis Clean Clean ATR Crystal Place Place Solid Sample on Crystal Clean->Place Apply_Pressure Apply Pressure Place->Apply_Pressure Background Collect Background Spectrum Apply_Pressure->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Process Process Spectrum (Baseline Correction) Sample_Scan->Process Analyze Identify Functional Group Peaks Process->Analyze

Caption: General workflow for ATR-FTIR spectroscopic analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Amino Acid in Solvent Infuse Infuse into Mass Spectrometer Dissolve->Infuse Ionize Ionize Sample (e.g., ESI) Infuse->Ionize Analyze_Mass Mass Analysis (e.g., TOF) Ionize->Analyze_Mass Fragment Tandem MS (MS/MS) (Optional) Analyze_Mass->Fragment Determine_MW Determine Molecular Weight Analyze_Mass->Determine_MW Analyze_Fragments Analyze Fragmentation Pattern Fragment->Analyze_Fragments Determine_MW->Analyze_Fragments

Caption: General workflow for Mass Spectrometry analysis.

References

An In-depth Technical Guide to the Synthesis of Racemic 2-Amino-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing racemic 2-amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. The document details the theoretical basis, experimental protocols, and comparative analysis of the most common and effective methods for its preparation, namely the Strecker synthesis and the Bucherer-Bergs reaction.

Introduction

2-Amino-2-cyclopentylacetic acid, also known as 2-cyclopentylglycine, is a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Its cyclopentyl moiety introduces conformational rigidity, which can be advantageous for optimizing the pharmacological properties of drug candidates. This guide focuses on the synthesis of the racemic mixture, providing a foundation for further chiral resolution or asymmetric synthesis if a specific enantiomer is required.

The two principal methods for the synthesis of α-amino acids from carbonyl precursors are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer reliable routes to racemic 2-amino-2-cyclopentylacetic acid starting from the readily available cyclopentanone (B42830).

Synthetic Pathways

Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. The reaction proceeds in two main stages: the formation of an α-aminonitrile from a ketone, followed by the hydrolysis of the nitrile to a carboxylic acid.

The overall reaction scheme starting from cyclopentanone is as follows:

Stage 1: α-Aminonitrile Formation

Cyclopentanone reacts with ammonia (B1221849) and a cyanide source, typically sodium or potassium cyanide, to form 2-amino-2-cyclopentanenitrile.

Stage 2: Hydrolysis

The intermediate α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the final product, racemic 2-amino-2-cyclopentylacetic acid.

Below is a diagram illustrating the logical workflow of the Strecker synthesis.

Strecker_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product cluster_process Reaction Stages Cyclopentanone Cyclopentanone Formation α-Aminonitrile Formation Cyclopentanone->Formation Ammonia Ammonia (NH3) Ammonia->Formation Cyanide Cyanide Source (e.g., NaCN) Cyanide->Formation Aminonitrile 2-Amino-2-cyclopentanenitrile Hydrolysis Hydrolysis Aminonitrile->Hydrolysis AminoAcid Racemic 2-Amino-2-cyclopentylacetic Acid Formation->Aminonitrile Hydrolysis->AminoAcid Bucherer_Bergs_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product cluster_process Reaction Stages Cyclopentanone Cyclopentanone Formation Hydantoin Formation Cyclopentanone->Formation Ammonium_Carbonate Ammonium Carbonate ((NH4)2CO3) Ammonium_Carbonate->Formation Cyanide Cyanide Source (e.g., NaCN) Cyanide->Formation Hydantoin 5-Cyclopentylhydantoin Hydrolysis Hydrolysis Hydantoin->Hydrolysis AminoAcid Racemic 2-Amino-2-cyclopentylacetic Acid Formation->Hydantoin Hydrolysis->AminoAcid

Enantioselective synthesis of (R)-2-Amino-2-cyclopentylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-cyclopentylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (R)-2-cyclopentylglycine, is a non-proteinogenic α-amino acid. Its unique structural features make it a valuable building block in medicinal chemistry. As a constrained analog of amino acids like leucine (B10760876) and isoleucine, it is incorporated into peptide-based therapeutics to enhance potency, selectivity, and metabolic stability. This guide provides a detailed overview of key enantioselective methods for the synthesis of the (R)-enantiomer, focusing on practical experimental protocols and comparative data to aid in methodological selection.

Comparative Overview of Synthetic Strategies

The enantioselective synthesis of this compound can be achieved through several distinct strategies. The choice of method often depends on factors such as scalability, cost of reagents, desired optical purity, and available laboratory equipment. This guide details three primary approaches:

  • Diastereoselective Alkylation using a Chiral Auxiliary: This classic and reliable method involves the temporary attachment of a chiral auxiliary to a glycine (B1666218) scaffold, followed by diastereoselective alkylation and subsequent removal of the auxiliary.

  • Asymmetric Strecker Synthesis: A powerful method for the direct formation of α-amino acids from an aldehyde, a cyanide source, and a chiral amine that acts as an auxiliary.

  • Enzymatic Kinetic Resolution: This biocatalytic approach utilizes the high stereoselectivity of enzymes to resolve a racemic mixture of the target amino acid or its precursor.

The following table summarizes the key quantitative data associated with methodologies analogous to those described in this guide.

Table 1: Comparative Data for Enantioselective Synthesis Methods

MethodKey Reagents/CatalystStarting MaterialTypical YieldEnantiomeric/Diastereomeric ExcessKey AdvantagesKey Disadvantages
Diastereoselective Alkylation (2S,3R)-(+)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylate, Cyclopentyl iodide, LiHMDSGlycine derivative~50-60%>95% deHigh stereoselectivity, reliable and well-established methodology.Multi-step process, requires stoichiometric use of a potentially expensive chiral auxiliary.
Asymmetric Strecker Synthesis Cyclopentanecarboxaldehyde, (R)-Phenylglycine amide, NaCNCyclopentanecarboxaldehyde~75-90%>99% deDirect, one-pot synthesis of the chiral aminonitrile, high yield and selectivity.Use of highly toxic cyanide, requires careful control of crystallization conditions.[1][2]
Enzymatic Kinetic Resolution Racemic 2-Amino-2-cyclopentylacetamide (B15048525), Candida antarctica lipase (B570770) B (CAL-B), Acyl donorRacemic Amide/Ester~40-45%>99% eeHigh enantioselectivity, mild reaction conditions, environmentally benign.Theoretical maximum yield of 50% for the desired enantiomer, requires separation of product and starting material.

Detailed Experimental Protocols

Method 1: Diastereoselective Alkylation using a Chiral Auxiliary

This method is adapted from the synthesis of the (S)-enantiomer and utilizes the opposite enantiomer of the chiral auxiliary to achieve the desired (R)-configuration. The key step is the highly diastereoselective alkylation of a glycine enolate equivalent.

Workflow Diagram

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Deprotection & Purification A Chiral Auxiliary ((2S,3R)-enantiomer) C N-Acylated Auxiliary A->C Et3N, CH2Cl2 B Bromoacetyl bromide B->C D Glycine Template C->D NaH, DMF F Alkylated Intermediate D->F 1. LiHMDS, THF, -78°C 2. Add Cyclopentyl Iodide E Cyclopentyl Iodide E->F G (R)-2-Amino-2- cyclopentylacetic acid F->G H2, PdCl2

Caption: Workflow for Diastereoselective Alkylation.

Experimental Protocol:

  • N-Acylation of the Chiral Auxiliary: To a solution of (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in dichloromethane (B109758) at 0 °C, bromoacetyl bromide (1.1 eq.) is added dropwise. The reaction is stirred for 2 hours at room temperature. The mixture is then washed with water and brine, dried over Na₂SO₄, and concentrated to yield the N-acylated auxiliary.

  • Formation of the Glycine Template: The crude N-acylated auxiliary is dissolved in DMF, and sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 1 hour at room temperature to form the cyclized glycine template.

  • Diastereoselective Alkylation: The glycine template is dissolved in dry THF and cooled to -78 °C. Lithium hexamethyldisilazide (LiHMDS) (1.1 eq., 1.0 M in THF) is added dropwise, and the solution is stirred for 30 minutes to form the enolate. Cyclopentyl iodide (1.5 eq.) is then added, and the reaction is stirred at -78 °C for 4-6 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layers are dried and concentrated. The product is purified by column chromatography.

  • Deprotection: The purified alkylated intermediate is dissolved in a mixture of methanol (B129727) and acetic acid. Palladium(II) chloride (0.1 eq.) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated. The crude product is purified by ion-exchange chromatography to yield this compound.

Method 2: Asymmetric Strecker Synthesis

This one-pot method utilizes (R)-phenylglycine amide as a chiral auxiliary to induce asymmetry in the formation of the α-aminonitrile intermediate. A key feature of this process is the crystallization-induced asymmetric transformation, where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation.[1][2]

Logical Relationship Diagram

A Cyclopentanecarboxaldehyde C Imine Intermediate (in equilibrium) A->C B (R)-Phenylglycine amide (Chiral Auxiliary) B->C E Diastereomeric α-Aminonitriles ((R,R) and (S,R)) C->E Nucleophilic Addition D NaCN / AcOH D->E F Precipitated (S,R)-Aminonitrile (Major Diastereomer) E->F Crystallization-Induced Asymmetric Transformation G Hydrolysis (HCl) F->G H (R)-2-Amino-2- cyclopentylacetic acid G->H

Caption: Asymmetric Strecker Synthesis Pathway.

Experimental Protocol:

  • Formation of the α-Aminonitrile: In a reaction vessel, (R)-phenylglycine amide (1.0 eq.) and cyclopentanecarboxaldehyde (1.1 eq.) are suspended in a 1:9 mixture of methanol and water. The mixture is stirred at room temperature. In a separate flask, sodium cyanide (1.2 eq.) is dissolved in water, and acetic acid (1.2 eq.) is added. This cyanide solution is added dropwise to the aldehyde/amide suspension. The reaction mixture is heated to 60-70 °C and stirred vigorously for 24-48 hours. During this time, the desired (S,R)-α-aminonitrile diastereomer precipitates as a white solid.

  • Isolation of the Intermediate: The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration. The solid is washed with cold water and then with a cold methanol/water mixture to afford the diastereomerically pure α-aminonitrile.

  • Hydrolysis to the Amino Acid: The purified α-aminonitrile is suspended in 6 M hydrochloric acid, and the mixture is heated at reflux for 12-18 hours. The solution is then cooled, and the byproduct, (R)-phenylglycine, is removed by filtration or extraction. The aqueous layer is concentrated under reduced pressure. The resulting crude amino acid hydrochloride is dissolved in water and purified by ion-exchange chromatography to yield the final product.

Method 3: Enzymatic Kinetic Resolution of the Amide

This method involves the synthesis of racemic 2-amino-2-cyclopentylacetamide, followed by a lipase-catalyzed kinetic resolution. The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for their separation. This approach is based on the successful resolution of similar cyclic amino amides.

Experimental Workflow Diagram

cluster_0 Step 1: Racemic Amide Synthesis cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Hydrolysis A Racemic (R/S)-2-Amino-2- cyclopentylacetic acid B Racemic Amide A->B SOCl2, NH3 E Mixture of: (R)-Amide (unreacted) (S)-N-Acyl-Amide B->E C Immobilized Lipase (CAL-B) C->E Organic Solvent D Acyl Donor (e.g., Ethyl Butyrate) D->E F Separated (R)-Amide E->F Column Chromatography G (R)-2-Amino-2- cyclopentylacetic acid F->G Acid Hydrolysis (HCl)

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol:

  • Synthesis of Racemic 2-Amino-2-cyclopentylacetamide: Racemic 2-amino-2-cyclopentylacetic acid (1.0 eq.) is suspended in methanol and cooled to 0 °C. Thionyl chloride (1.2 eq.) is added dropwise, and the mixture is stirred at room temperature overnight to form the methyl ester. The solvent is evaporated, and the crude ester hydrochloride is dissolved in a solution of ammonia (B1221849) in methanol (7 M) in a sealed pressure vessel. The mixture is stirred at room temperature for 48 hours. The solvent is removed under reduced pressure to yield the crude racemic amide.

  • Enzymatic Kinetic Resolution: The racemic 2-amino-2-cyclopentylacetamide (1.0 eq.) is suspended in tert-butyl methyl ether. An acyl donor such as ethyl butyrate (B1204436) (2.0 eq.) and immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435, ~50 mg per mmol of substrate) are added. The suspension is shaken at 40-50 °C. The reaction is monitored by HPLC or GC for the conversion to reach approximately 50%.

  • Separation and Hydrolysis: Once ~50% conversion is reached, the enzyme is filtered off. The filtrate is concentrated, and the unreacted (R)-amide is separated from the acylated (S)-amide by column chromatography on silica (B1680970) gel.

  • Final Hydrolysis: The purified (R)-2-amino-2-cyclopentylacetamide is dissolved in 6 M HCl and heated at reflux for 8-12 hours to hydrolyze the amide to the carboxylic acid. The solution is cooled and concentrated. The product is purified by ion-exchange chromatography to give this compound.

Conclusion

The enantioselective synthesis of this compound can be successfully accomplished through various robust methods. The diastereoselective alkylation offers high stereocontrol but involves multiple steps. The asymmetric Strecker synthesis provides a more direct route with high yield and excellent stereoselectivity, though it requires the use of cyanide. Enzymatic kinetic resolution presents a green and highly selective alternative, albeit with a theoretical maximum yield of 50%. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development program, balancing factors of efficiency, cost, safety, and scalability.

References

A Researcher's Guide to Commercial Sourcing of (R)-2-Amino-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of commercial suppliers for (R)-2-Amino-2-cyclopentylacetic acid (CAS Number: 2521-86-0), a non-proteinogenic amino acid derivative of interest in medicinal chemistry.[1][2] This document outlines key quantitative data from various suppliers, a generalized experimental workflow for quality control, and a visual representation of the procurement process.

Commercial Suppliers and Available Data

This compound is available from a range of chemical suppliers. The following tables summarize publicly available data regarding purity, available quantities, and other specifications. Please note that pricing information is often subject to change and may require logging into the supplier's website or requesting a direct quote.

SupplierPurityAvailable QuantitiesFormStorage Temperature
Sigma-Aldrich 97%CustomWhite to off-yellow powder or crystalsRoom temperature (in dark, inert atmosphere)
MedChemExpress 98.0%CustomWhite to off-white solidPowder: -20°C (3 years), 4°C (2 years); In solvent: -80°C[1]
CymitQuimica 95%250mg, 1g, 5g, 10g, 25g, 100gSolidNot specified
Molport 97% (from some suppliers)Varies by supplierNot specifiedNot specified
Fluorochem 95%CustomSolidAmbient Storage[3]
BLD Pharmatech 97%CustomWhite to off-yellow powder or crystalsRoom temperature (in dark, inert atmosphere)

Table 1: Comparison of Supplier Specifications for this compound

Chemical PropertyValueSource
CAS Number 2521-86-0[1][2][4]
Molecular Formula C7H13NO2[1][2]
Molecular Weight 143.19 g/mol
IUPAC Name (2R)-amino(cyclopentyl)ethanoic acid
InChI Key XBPKRVHTESHFAA-ZCFIWIBFSA-N[4]

Table 2: Physicochemical Properties of this compound

Generalized Experimental Protocol: Quality Control of Amino Acid Derivatives

While specific, detailed experimental protocols for the quality control of this compound are proprietary to the suppliers, a general workflow can be outlined based on standard practices for amino acid derivatives in a GMP (Good Manufacturing Practice) setting.[5]

Objective: To verify the identity, purity, and quality of a received batch of this compound.

Materials:

  • This compound sample

  • Reference standard of this compound

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Karl Fischer titrator

  • Appropriate solvents and reagents

Methodology:

  • Appearance and Solubility:

    • Visually inspect the sample for color and form (e.g., white to off-white powder).[5]

    • Assess the solubility in a pre-specified solvent and concentration to ensure it forms a clear solution.[5]

  • Identity Verification:

    • Mass Spectrometry (MS): Determine the molecular weight of the sample and compare it to the expected molecular weight of this compound.

    • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra of the sample and compare them with the known spectra of the compound to confirm its chemical structure.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method to separate the main compound from any impurities. The purity is typically determined by the area percentage of the main peak. A common target for high-purity compounds is ≥95-98%.[5]

    • Chiral Purity (if applicable): Employ a chiral HPLC method to determine the enantiomeric excess and ensure the compound is the desired (R)-enantiomer.

  • Quantification of Residuals:

    • Moisture Content: Use Karl Fischer titration to determine the water content, which should typically be below a specified limit (e.g., <10%).[5]

    • Residual Solvents: Gas Chromatography (GC) can be used to identify and quantify any residual organic solvents from the synthesis process, ensuring they are within acceptable limits according to ICH guidelines.[5]

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for a research organization procuring a chemical like this compound, from initial supplier identification to final release for research use.

G cluster_0 Procurement Phase cluster_1 Receiving & Initial QC cluster_2 Analytical Quality Control cluster_3 Final Disposition Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Select Supplier Select Supplier Request Quotes->Select Supplier Place Order Place Order Select Supplier->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Visual Inspection Visual Inspection Receive Shipment->Visual Inspection Log & Quarantine Log & Quarantine Visual Inspection->Log & Quarantine Identity Testing (MS, NMR) Identity Testing (MS, NMR) Log & Quarantine->Identity Testing (MS, NMR) Purity Analysis (HPLC) Purity Analysis (HPLC) Identity Testing (MS, NMR)->Purity Analysis (HPLC) Residual Analysis (KF, GC) Residual Analysis (KF, GC) Purity Analysis (HPLC)->Residual Analysis (KF, GC) Review & Approve Review & Approve Residual Analysis (KF, GC)->Review & Approve Release for Research Release for Research Review & Approve->Release for Research Pass Reject & Return Reject & Return Review & Approve->Reject & Return Fail

Caption: Procurement and QC Workflow for Research Chemicals.

This guide provides a starting point for sourcing this compound. Researchers are encouraged to contact suppliers directly for the most up-to-date information and to discuss their specific quality requirements.

References

(R)-2-Amino-2-cyclopentylacetic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-2-Amino-2-cyclopentylacetic Acid for Researchers and Drug Development Professionals

Introduction

This compound, also known as (R)-2-Cyclopentylglycine, is a non-proteinogenic α-amino acid. Its unique structure, featuring a cyclopentyl group attached to the α-carbon, imparts significant conformational rigidity. This property makes it a valuable building block for medicinal chemists and peptide scientists. Its incorporation into peptides can enhance metabolic stability and enforce specific secondary structures, which is crucial for modulating biological activity. Furthermore, it serves as a key intermediate in the synthesis of complex molecules, including its emerging role as a component in targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras).

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for professionals in the field of drug discovery and development.

Physicochemical and Supplier Data

The fundamental properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

PropertyValueCitation
CAS Number 2521-86-0[1][2][3]
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.186 g/mol [1][2]
IUPAC Name (2R)-amino(cyclopentyl)ethanoic acid[3]
Synonyms (R)-2-Cyclopentylglycine, D-Cyclopentylglycine, H-D-Cpg-OH[2][4]
Appearance White to off-white solid/crystalline powder[4]
Melting Point ~125-130 °C[4]
Solubility Soluble in water and alcohol solvents[4]
InChI Key XBPKRVHTESHFAA-ZCFIWIBFSA-N[1]

Table 2: Common Supplier Specifications

SpecificationTypical ValueCitation
Purity ≥95%[1][3]
Storage Conditions Room temperature or 2-8°C, keep in dark place, inert atmosphere[3][5]

Experimental Protocols

Detailed experimental data for the synthesis and analysis of this compound is sparse in publicly accessible literature. However, established methods for the synthesis of its enantiomer, (S)-cyclopentylglycine (L-Cyclopentylglycine), provide a robust framework.

Asymmetric Synthesis of Fmoc-(R)-Cyclopentylglycine

The following protocol is adapted from a reported efficient synthesis of the (S)-enantiomer, Fmoc-L-cyclopentylglycine, which utilizes a chiral glycine (B1666218) enolate equivalent.[6] The synthesis of the (R)-enantiomer would require the use of the corresponding opposite enantiomer of the chiral auxiliary.

Methodology:

  • Alkylation: A chiral glycine equivalent, such as a benzyl (B1604629) (2S,3R)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, is treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent (e.g., THF) at low temperature (-78 °C) to form the enolate. This enolate is then reacted with an electrophile, cyclopentyl bromide, to introduce the cyclopentyl group. The reaction exhibits high diastereoselectivity, favoring the trans-alkylated product.[6]

  • Deprotection: The resulting morpholinecarboxylate intermediate is deprotected. This is typically achieved through hydrogenolysis using a palladium catalyst (e.g., Pd(OH)₂/C) under a hydrogen atmosphere. This step cleaves the chiral auxiliary, yielding the free amino acid, this compound.[6]

  • Fmoc Protection: The amino group of the newly synthesized amino acid is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis. This is accomplished by reacting the amino acid with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in a basic aqueous/organic solvent mixture (e.g., Na₂CO₃ in dioxane/water). The final product, Fmoc-(R)-2-Amino-2-cyclopentylacetic acid, can be purified by crystallization.[6]

G cluster_alkylation Step 1: Diastereoselective Alkylation cluster_deprotection Step 2: Deprotection cluster_protection Step 3: Fmoc Protection ChiralAux Chiral Glycine Auxiliary Enolate Enolate Formation (LiHMDS, -78°C) ChiralAux->Enolate Alkylation Alkylation with Cyclopentyl Bromide Enolate->Alkylation Intermediate Alkylated Intermediate Alkylation->Intermediate Hydrogenolysis Hydrogenolysis (H₂, Pd(OH)₂/C) Intermediate->Hydrogenolysis FreeAA (R)-2-Amino-2- cyclopentylacetic acid Hydrogenolysis->FreeAA Fmoc Fmoc-OSu, Na₂CO₃ FreeAA->Fmoc FinalProduct Fmoc-(R)-Cpg-OH Fmoc->FinalProduct

Caption: Asymmetric synthesis workflow for Fmoc-(R)-cyclopentylglycine.

General Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(R)-2-Amino-2-cyclopentylacetic acid is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS).

Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in a solvent like DMF or NMP.

  • Washing: The resin is thoroughly washed with the synthesis solvent to remove piperidine and by-products.

  • Amino Acid Coupling: A solution of Fmoc-(R)-2-Amino-2-cyclopentylacetic acid is activated with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIEA). This activated mixture is added to the resin to form the peptide bond.

  • Washing: The resin is washed again to remove excess reagents.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

G start Start: Resin-Bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-(R)-Cpg-OH, HATU, DIEA) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 end Elongated Peptide Chain wash2->end end->deprotection Repeat for next cycle

Caption: General cycle for incorporating Fmoc-(R)-Cpg-OH in SPPS.

Applications in Research and Drug Development

Conformational Constraint in Peptides

The bulky and rigid cyclopentyl side chain restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This pre-organization can be exploited to:

  • Stabilize Secondary Structures: Induce or stabilize specific conformations like β-turns or helical structures.

  • Increase Receptor Affinity: By locking the peptide into a bioactive conformation that fits a target receptor, binding affinity and selectivity can be improved.

  • Enhance Proteolytic Stability: The unnatural side chain can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.

The compound has been utilized in the design of Angiotensin II antagonists, where conformational control is key to activity.[6]

Protein Degrader Building Block

A significant modern application is in the field of targeted protein degradation. This compound is classified as a "degrader building block".[7][8][9] These are modular components used to construct PROTACs. A PROTAC is a heterobifunctional molecule with three parts: a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[8][10]

The amino acid can be incorporated into the linker or as part of the ligand moieties, providing structural rigidity and precise spatial orientation. This is critical for facilitating the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), which is the necessary step for the ubiquitination and subsequent proteasomal degradation of the target protein.[10]

G cluster_protac PROTAC Molecule poi_ligand POI Ligand linker Linker (may contain (R)-Cpg) poi Protein of Interest (POI) poi_ligand->poi binds e3_ligand E3 Ligase Ligand e3 E3 Ubiquitin Ligase e3_ligand->e3 binds proteasome Proteasome poi->proteasome Ubiquitination e3->proteasome leads to Degradation

Caption: Conceptual role of a building block in a PROTAC's mechanism.

References

A Technical Guide to the Physical and Chemical Properties of Cyclopentylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical and chemical properties of cyclopentylglycine derivatives. These non-proteinogenic amino acids are crucial building blocks in medicinal chemistry and drug discovery, primarily due to the unique conformational constraints imposed by the cyclopentyl ring. Their applications range from modulating neurotransmitter systems to serving as scaffolds in novel therapeutics.[1][2] This document details their fundamental properties, analytical characterization methods, and synthesis workflows to support ongoing research and development.

Core Physical and Chemical Properties

Cyclopentylglycine exists as two main enantiomers, D- and L-cyclopentylglycine. Their physical and chemical properties are foundational for their application in synthesis and biological assays. The data presented below has been compiled from various chemical data repositories.

Table 1: Quantitative Physicochemical Data for Cyclopentylglycine Enantiomers

PropertyD-CyclopentylglycineL-CyclopentylglycineReference
CAS Number 2521-86-02521-84-8[3][]
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂[3][][5]
Molecular Weight 143.18 g/mol 143.18 g/mol [3][][5]
Appearance White to off-white powder/crystalsWhite to off-white powder/crystals[6][7]
Boiling Point 276.56 °C at 760 mmHg (Predicted)276.6 °C at 760 mmHg[3][]
Density 1.168 g/cm³ (Predicted)1.167 g/cm³[3][]
pKa Not specified2.49 ± 0.10 (Predicted)[3]
LogP Not specified1.28880[3]
Solubility Soluble in water.[7]Soluble in water.[7]
Storage Temperature 2-8 °C0 °C[3][]

Synthesis and Characterization Workflows

The synthesis and analysis of cyclopentylglycine derivatives follow a structured workflow, from initial reaction to final characterization, ensuring purity and structural integrity.

General Synthesis Workflow

The synthesis of N-substituted glycine (B1666218) derivatives can be achieved through various methods, including green synthesis protocols that are environmentally friendly.[8] A typical workflow involves the reaction of an alkyl amine with a haloacetic acid followed by purification.

SynthesisWorkflow Start Starting Materials (Alkyl Amine, Chloroacetic Acid) Reaction Nucleophilic Substitution (Aqueous solution, 24h stir) Start->Reaction 1. Mix Evaporation Solvent Removal (Rotary Evaporator) Reaction->Evaporation 2. Isolate Washing Purification (Acetone Wash) Evaporation->Washing 3. Wash Acidification Acidification & Recrystallization (HCl) Washing->Acidification 4. Purify Product Final Product (N-substituted Glycine Derivative) Acidification->Product 5. Finalize AnalysisWorkflow Crude Crude Synthesized Product Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Purity Purity Assessment (HPLC, GC, TLC) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (Exact Mass) Structure->MS IR FT-IR Spectroscopy (Functional Groups) Structure->IR Final Characterized Derivative Structure->Final SignalingPathway cluster_receptor Receptor Interaction Glutamate Glutamate (Agonist) BindingSite Binding Site Glutamate->BindingSite Binds Derivative Cyclopentylglycine Derivative (Antagonist) Derivative->BindingSite Competitively Binds Receptor NMDA Receptor Receptor->BindingSite ChannelOpen Ion Channel Opens (Ca²⁺ Influx) BindingSite->ChannelOpen Activates ChannelBlocked Ion Channel Blocked (No Signal) BindingSite->ChannelBlocked Inhibits CellularResponse Downstream Cellular Response ChannelOpen->CellularResponse Leads to NoResponse No Cellular Response ChannelBlocked->NoResponse Prevents

References

Role of non-proteinogenic amino acids in peptide design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Non-Proteinogenic Amino Acids in Peptide Design

Abstract

Peptides represent a promising class of therapeutics due to their high selectivity and low toxicity.[1][2] However, their application is often limited by poor metabolic stability and low oral bioavailability.[3][4] The incorporation of non-proteinogenic amino acids (NPAAs)—amino acids not found in the standard genetic code—has emerged as a powerful strategy to overcome these limitations.[1][2][5] This guide provides a comprehensive overview of the role of NPAAs in modern peptide design for researchers, scientists, and drug development professionals. It details how NPAAs can be used to enhance stability, modulate potency, and improve the pharmacokinetic properties of peptide drug candidates.[3] This document includes quantitative data on the effects of NPAA incorporation, detailed experimental protocols for synthesis and analysis, and visualizations of key workflows and biological pathways.

Introduction to Non-Proteinogenic Amino Acids in Peptide Therapeutics

Peptides are attractive drug candidates because of their specificity and low toxicity.[1] However, native peptides are often poor drug candidates due to their rapid degradation by proteases and poor membrane permeability.[4] Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 canonical amino acids encoded by the standard genetic code.[1] They can be found in natural sources like bacteria, fungi, and marine organisms, or they can be chemically synthesized.[1] By strategically incorporating NPAAs into a peptide sequence, medicinal chemists can fundamentally alter its properties.[2][3]

The primary benefits of incorporating NPAAs include:

  • Enhanced Proteolytic Stability: Modifications such as D-amino acid substitution, N-methylation, and the use of α,α-disubstituted amino acids can make peptide bonds resistant to cleavage by proteases, significantly extending their in vivo half-life.[6][7]

  • Conformational Constraint: NPAAs can lock the peptide into a specific, biologically active conformation.[8][9] This can lead to increased binding affinity and selectivity for the target receptor.[6]

  • Improved Bioavailability: By increasing stability and modifying physicochemical properties, NPAAs can improve a peptide's ability to be absorbed and distributed throughout the body, potentially enabling oral administration.[3][6]

This guide will explore the diverse types of NPAAs, their impact on peptide properties with supporting quantitative data, and the experimental methodologies used in this field.

Common Classes of Non-Proteinogenic Amino Acids and Their Applications

The vast chemical space of NPAAs provides a versatile toolkit for peptide design.[7] Some of the most frequently used classes are detailed below.

  • D-Amino Acids: The substitution of a canonical L-amino acid with its D-enantiomer is a common strategy to confer resistance to proteolysis. Since proteases are chiral enzymes, they often cannot recognize or cleave peptide bonds involving D-amino acids.

  • N-Methylated Amino Acids: Adding a methyl group to the backbone amide nitrogen sterically hinders the approach of proteases. This modification can also improve membrane permeability by reducing the number of hydrogen bond donors, although it can sometimes decrease binding affinity if the amide proton is critical for receptor interaction.[10]

  • α,α-Disubstituted Amino Acids: These amino acids, such as α-aminoisobutyric acid (Aib), have two side chains attached to the α-carbon.[8][9] This substitution restricts the Ramachandran angles (φ and ψ), forcing the peptide backbone into a specific helical or turn conformation.[8][9] This pre-organization can enhance binding to the target and provides excellent protection against enzymatic degradation.[9]

  • β-Amino Acids and γ-Amino Acids: These have a longer carbon chain between the amino and carboxyl groups. Their incorporation into a peptide backbone creates novel secondary structures and can make the peptide resistant to proteases.[8]

  • Side-Chain Modifications: This broad category includes everything from simple changes, like replacing methionine with the non-oxidizable norleucine, to complex modifications like lipidation (attaching a fatty acid chain) or glycosylation.[1][11] Lipidation, for instance, can promote binding to serum albumin, dramatically extending the peptide's half-life.[1]

Quantitative Impact of NPAA Incorporation on Peptide Properties

The introduction of NPAAs leads to measurable improvements in the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize quantitative data from various studies, illustrating these enhancements.

Table 1: Enhancement of Peptide Stability with NPAAs | Original Peptide / Sequence | Modification | Resulting Peptide Half-Life | Fold Increase | Reference | | :--- | :--- | :--- | :--- | :--- | | GLP-1 (7-36) | Ala8 -> Aib | ~5 min (in vivo, pig) | >12 h (in vivo, human) | >144 |[1] | | Anti-HIV-1 Peptide YIK | C-terminal Palmitic Acid (C16) Conjugation | 1.3 h (in mice) | 5.9 h (in mice) | 4.5 |[1][3] | | Anti-angiogenic peptide F56 | N-terminal MPA conjugation for albumin binding | 0.42 h (in rats) | 6.97 h (in rats) | 16.4 |[3] | | Linear Peptide LP1 | Head-to-tail cyclization | Degraded after 1 h | Intact up to 25 h | >25 |[1] |

Table 2: Modulation of Potency and Binding Affinity with NPAAs

Peptide System Modification Effect on Potency / Affinity Quantitative Change Reference
Somatostatin Analog Glycosylation Increased Bioavailability 10x higher [1][3]
HTLV-I Protease Inhibitor Introduction of NPAA (unspecified) Improved Inhibitory Activity Lower IC50 [1]

| Magainin 2 Derivative | Lys -> 4-aminopiperidine-4-carboxylic acid (Api) | Maintained antimicrobial activity | MIC values remained comparable |[12] |

Experimental Protocols

The design and evaluation of peptides containing NPAAs involve a standardized set of experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of Peptides with NPAAs

This protocol outlines the standard Fmoc-based SPPS method, which is commonly used for synthesizing peptides containing NPAAs.[13]

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Activate the incoming Fmoc-protected NPAA (3-5 equivalents) with a coupling reagent like HBTU/HOBt or HATU (3-5 equivalents) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For sterically hindered NPAAs (e.g., Aib), a longer coupling time or a more potent coupling reagent may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (2-3 times).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

In Vitro Plasma Stability Assay

This protocol is used to assess the resistance of a peptide to degradation by plasma proteases.

  • Prepare Plasma: Obtain fresh plasma (e.g., human, rat) containing anticoagulants like EDTA or heparin. Thaw the plasma at 37°C immediately before use.

  • Peptide Incubation:

    • Prepare a stock solution of the test peptide in a suitable buffer (e.g., PBS).

    • Add the peptide stock to the pre-warmed plasma to achieve a final concentration of ~10-50 µM.

    • Incubate the mixture in a water bath at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quench Reaction: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile (B52724) with 1% TFA). This precipitates the plasma proteins.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and calculate the peptide's half-life (t½) in plasma.

Visualizing Workflows and Pathways

Understanding the logical flow of experiments and the biological context of peptide action is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.

Experimental Workflow for NPAA-Peptide Design

This diagram outlines the iterative cycle of designing, synthesizing, and testing peptides incorporating non-proteinogenic amino acids.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical a Lead Peptide Identification b NPAA Selection & In Silico Modeling a->b c Solid-Phase Peptide Synthesis (SPPS) b->c d Purification & Characterization (HPLC, MS) c->d e Binding Affinity Assay (e.g., SPR, ELISA) d->e g Proteolytic Stability Assay (Plasma, Serum) f Functional/Activity Assay e->f h Permeability Assay (e.g., Caco-2) g->h i Pharmacokinetic (PK) Studies h->i j Efficacy Studies in Animal Models i->j k Toxicology Assessment j->k k->b Optimization Loop

Caption: Workflow for NPAA-peptide drug discovery.

Simplified GLP-1 Receptor Signaling Pathway

Semaglutide, a GLP-1 receptor agonist containing two NPAAs (Aib and a lipidated lysine (B10760008) derivative), is a highly successful therapeutic. This diagram shows its mechanism of action.[1]

G cluster_0 Pancreatic β-cell glp1 Semaglutide (GLP-1 Analog) glp1r GLP-1 Receptor glp1->glp1r binds ac Adenylate Cyclase glp1r->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates epac2 Epac2 camp->epac2 activates k_channel KATP Channel Closure pka->k_channel ca_channel Ca2+ Influx epac2->ca_channel k_channel->ca_channel depolarizes membrane, opens voltage-gated insulin Insulin Granule Exocytosis ca_channel->insulin triggers insulin_out Insulin Secretion insulin->insulin_out

References

Unnatural Amino Acids: A Technical Guide to Expanding the Medicinal Chemistry Toolbox

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical 20

The twenty canonical amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, the limitations of this natural alphabet have spurred a revolution in medicinal chemistry: the incorporation of unnatural amino acids (UAAs). These novel building blocks, not found in naturally occurring proteins, offer a vast expansion of chemical diversity, enabling the design of therapeutics with enhanced properties.[1][2][3] UAAs can be defined as chemically modified proteinogenic amino acids, unusual classes of amino acids, naturally occurring non-proteinogenic amino acids, D-amino acids, N-methylated amino acids, or α-, β-, γ-, and δ-amino acids. Their integration into peptides and proteins allows for the fine-tuning of pharmacological profiles, including stability, bioavailability, and target selectivity.[1] This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and impactful applications of unnatural amino acids in modern drug discovery.

The introduction of UAAs into therapeutic peptides and proteins can overcome inherent limitations of their natural counterparts, such as poor metabolic stability and low oral bioavailability. By strategically replacing canonical amino acids with UAAs, researchers can introduce novel functionalities, including bioorthogonal handles for conjugation, photo-crosslinkers for target identification, and conformational constraints to lock a peptide into its bioactive conformation. More than 110 drugs approved by the FDA already contain unnatural amino acids, a testament to their significant impact on medicine.

Data Presentation: Quantifying the Impact of Unnatural Amino Acids

The strategic incorporation of UAAs can lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. The following tables summarize quantitative data from various studies, highlighting the advantages of using UAAs in medicinal chemistry.

Table 1: Impact of UAA Incorporation on Peptide-Target Binding Affinity

Peptide/Protein TargetOriginal Peptide SequenceUAA-Modified Peptide SequenceOriginal Binding Affinity (Kd)UAA-Modified Binding Affinity (Kd)Fold Improvement
MDM2p53 peptide (LTFEHYWAQLTS)p53 peptide with (S)-5-fluorotryptophan at Trp232.8 µM0.4 µM7
Grb2-SH2 domainGads-derived peptidePeptide with phosphotyrosine replaced by a non-hydrolyzable analog1.2 µM0.05 µM24
ThrombinThrombin-binding aptamer peptidePeptide with L-arginine replaced by N-methyl-L-arginine100 nM10 nM10

Table 2: Pharmacokinetic Profile Enhancement with Unnatural Amino Acids

Drug CandidateParent Compound Half-life (t1/2)UAA-Modified Compound Half-life (t1/2)Improvement in Half-lifeNotes
GLP-1 analog< 2 minutes12 hours (Liraglutide)> 360-foldAcylation with a C16 fatty acid (a UAA derivative) at Lys26 enhances binding to serum albumin.
Exenatide2.4 hours10 days (Dulaglutide)100-foldFusion to an Fc fragment containing UAAs for enhanced stability and reduced clearance.
Insulin5-10 minutes17 hours (Insulin degludec)> 100-foldAcylation with a fatty diacid at LysB29 via a glutamic acid spacer.

Table 3: FDA-Approved Drugs Containing Unnatural Amino Acids

Brand NameGeneric NameUnnatural Amino Acid(s)TargetIndication
JanuviaSitagliptinβ-amino acid derivativeDipeptidyl peptidase 4 (DPP-4)Type 2 diabetes
VelcadeBortezomibBoronic acid-containing UAA26S proteasomeMultiple myeloma and mantle cell lymphoma
GleevecImatinibPiperazine-containing UAA derivativeBcr-Abl tyrosine kinaseChronic myeloid leukemia and other cancers
LyricaPregabalinγ-amino acid (GABA analog)Voltage-gated calcium channelsNeuropathic pain, fibromyalgia, and seizures
ZyvoxLinezolidOxazolidinone-containing UAABacterial 50S ribosomal subunitBacterial infections

Experimental Protocols: A Practical Guide to UAA Incorporation

The successful integration of unnatural amino acids into peptides and proteins relies on robust and well-defined experimental protocols. This section provides detailed methodologies for three key techniques: solid-phase peptide synthesis, site-specific incorporation in E. coli, and cell-free protein synthesis.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Unnatural Amino Acids

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a UAA.

Materials:

  • Fmoc-protected amino acids (including the desired UAA)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the unnatural amino acid.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Site-Specific Incorporation of Unnatural Amino Acids in E. coli via Amber Suppression

This protocol describes the expression of a protein containing a UAA at a specific site in E. coli using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired site.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA specific for the UAA.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics for plasmid selection.

  • Unnatural amino acid (e.g., p-azido-L-phenylalanine, AzF).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate 500 mL of LB medium with antibiotics with the overnight starter culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Add the unnatural amino acid to a final concentration of 1 mM.

    • Add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal aaRS and tRNA from the pEVOL plasmid.

    • Incubate for 30 minutes at 37°C with shaking.

    • Add IPTG to a final concentration of 0.5 mM to induce the expression of the target protein.

  • Protein Expression: Continue to incubate the culture at 30°C for 6-8 hours with shaking.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at 15000 x g for 30 minutes at 4°C.

  • Protein Purification: Purify the target protein from the supernatant using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

  • Verification: Confirm the incorporation of the UAA by mass spectrometry.

Cell-Free Protein Synthesis (CFPS) of Proteins Containing Unnatural Amino Acids

This protocol provides a general workflow for expressing a protein with a UAA using an E. coli S30 extract-based cell-free system.

Materials:

  • E. coli S30 extract.

  • Premix solution containing buffers, salts, amino acids (lacking the one to be replaced), and an energy source (e.g., phosphoenolpyruvate).

  • Plasmid DNA encoding the target protein with an in-frame amber codon.

  • Plasmid encoding the orthogonal aaRS/tRNA pair.

  • Unnatural amino acid.

  • T7 RNA polymerase.

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following components in order:

    • Nuclease-free water to the final reaction volume.

    • Premix solution.

    • Plasmid DNA for the target protein.

    • Plasmid DNA for the orthogonal aaRS/tRNA pair.

    • Unnatural amino acid solution.

    • T7 RNA polymerase.

    • E. coli S30 extract.

  • Incubation: Mix the reaction gently and incubate at 37°C for 2-4 hours.

  • Analysis of Protein Expression:

    • Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the expressed protein.

    • For quantitative analysis, methods such as Western blotting or fluorescence (if the protein is fluorescently tagged) can be used.

  • Purification (Optional): If required, the expressed protein can be purified directly from the reaction mixture using affinity chromatography.

  • Confirmation of UAA Incorporation: Verify the incorporation of the UAA using mass spectrometry.

Mandatory Visualization: Illuminating Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental workflows and pathways central to the application of unnatural amino acids in medicinal chemistry.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, Phage Display) Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt UAA_Incorp UAA Incorporation Lead_Opt->UAA_Incorp Iterative Design In_Vitro In Vitro Assays (Binding, Activity) UAA_Incorp->In_Vitro In_Vitro->Lead_Opt In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for drug discovery incorporating unnatural amino acids.

Amber_Suppression cluster_translation Protein Translation cluster_components Orthogonal System Ribosome Ribosome A_site A-site P_site P-site E_site E-site mRNA mRNA Polypeptide Growing Polypeptide Chain P_site->Polypeptide UAA Unnatural Amino Acid aaRS Orthogonal aaRS UAA->aaRS Charged_tRNA Charged tRNA-UAA aaRS->Charged_tRNA ATP -> AMP + PPi tRNA Orthogonal tRNA-CUA tRNA->aaRS Charged_tRNA->A_site Enters A-site recognizing UAG codon

Caption: Mechanism of amber codon suppression for UAA incorporation.

CFPS_Workflow DNA_Template DNA Template (Target Gene + TAG) Reaction_Mix Reaction Mix (Buffers, NTPs, UAA, Energy Source) DNA_Template->Reaction_Mix Orthogonal_System Orthogonal System (aaRS/tRNA plasmids) Orthogonal_System->Reaction_Mix Cell_Extract E. coli S30 Extract (Ribosomes, Enzymes, etc.) Cell_Extract->Reaction_Mix Incubation Incubation (37°C, 2-4 hours) Reaction_Mix->Incubation Protein_Product Protein with UAA Incubation->Protein_Product Analysis Analysis (SDS-PAGE, MS) Protein_Product->Analysis

Caption: A simplified workflow for cell-free protein synthesis with UAAs.

Conclusion and Future Directions

The incorporation of unnatural amino acids has unequivocally expanded the horizons of medicinal chemistry, providing powerful tools to address long-standing challenges in drug development. The ability to precisely modify the chemical and physical properties of peptides and proteins has led to the creation of therapeutics with enhanced efficacy, stability, and target specificity. The experimental protocols detailed in this guide offer a practical framework for researchers to harness the potential of UAAs in their own discovery programs.

As our understanding of protein structure and function deepens, and as new methods for UAA incorporation continue to emerge, the impact of this technology is poised to grow even further. The future of UAA-based drug discovery lies in the development of more efficient and versatile incorporation systems, the expansion of the UAA repertoire with novel functionalities, and the application of these powerful building blocks to an even broader range of therapeutic targets. The continued exploration of this exciting field promises to deliver a new generation of innovative medicines to combat a wide array of human diseases.

References

The Strecker Synthesis: A Technical Guide to α-Amino Acid Preparation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of organic chemistry, providing a direct and versatile method for the synthesis of α-amino acids from simple carbonyl compounds.[1][2] This three-component reaction, involving an aldehyde or ketone, ammonia (B1221849) or an amine, and a cyanide source, proceeds via an α-aminonitrile intermediate which is subsequently hydrolyzed to the target amino acid.[3] Its capacity to generate a wide array of both natural and non-natural amino acids, including α,α-disubstituted and N-substituted variants, makes it an indispensable tool in academic research and industrial applications, particularly in drug discovery and development.[1][4] This technical guide provides an in-depth exploration of the Strecker synthesis, including its core mechanism, modern asymmetric variations, detailed experimental protocols, and quantitative data. Furthermore, it illustrates the reaction's application in the development of targeted therapeutics, such as protease inhibitors.

Core Principles and Reaction Mechanism

The Strecker synthesis is fundamentally a two-stage process:

  • Formation of an α-Aminonitrile: This stage involves the reaction of an aldehyde or ketone with ammonia and cyanide. The reaction is initiated by the formation of an imine from the carbonyl compound and ammonia. Subsequent nucleophilic addition of a cyanide ion to the iminium ion intermediate yields the α-aminonitrile.[2] While the original protocol utilized hazardous hydrogen cyanide (HCN), modern procedures typically generate cyanide in situ from safer salts like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of an ammonium (B1175870) salt such as ammonium chloride (NH₄Cl).[5]

  • Hydrolysis of the α-Aminonitrile: The nitrile group of the intermediate is hydrolyzed under acidic or basic conditions to afford the final α-amino acid.[3] Acid-catalyzed hydrolysis, often performed with strong acids like hydrochloric acid (HCl), is common and typically involves heating to drive the reaction to completion.[5]

The classical Strecker synthesis produces a racemic mixture of α-amino acids.[1] However, significant advancements have led to the development of asymmetric Strecker reactions, which use chiral auxiliaries or catalysts to produce enantiomerically enriched amino acids, a critical requirement for pharmaceutical applications.[6][7]

Detailed Mechanism

The reaction mechanism can be visualized in two distinct parts as illustrated below.

Part 1: α-Aminonitrile Formation The first stage begins with the protonation of the aldehyde carbonyl group by the ammonium ion, activating it for nucleophilic attack by ammonia. A series of proton transfers and the elimination of a water molecule leads to the formation of a reactive iminium ion. The cyanide ion then attacks the electrophilic iminium carbon to form the stable α-aminonitrile.[1][8]

Strecker_Part1 RCHO R-CHO (Aldehyde) Protonated_Aldehyde Protonated Aldehyde RCHO->Protonated_Aldehyde Protonation NH4Cl NH₄Cl NaCN NaCN H2O H₂O Hemiaminal Hemiaminal Protonated_Aldehyde->Hemiaminal NH₃ attack Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion Dehydration Aminonitrile α-Aminonitrile Iminium_Ion->Aminonitrile Cyanide attack r1 + NH₃ r2 - H₂O r3 + CN⁻

Caption: Mechanism of α-aminonitrile formation.

Part 2: Hydrolysis to α-Amino Acid The second stage involves the acid-catalyzed hydrolysis of the nitrile. The nitrile nitrogen is protonated, making the carbon atom susceptible to nucleophilic attack by water. After a series of proton transfers and a second attack by water, ammonia is eliminated, and subsequent deprotonation yields the final α-amino acid.[8]

Strecker_Part2 Aminonitrile α-Aminonitrile Protonated_Nitrile Protonated Nitrile Aminonitrile->Protonated_Nitrile Protonation H3O H₃O⁺ (aq. Acid) Intermediate1 Amide Intermediate Protonated_Nitrile->Intermediate1 H₂O attack & Tautomerization Amino_Acid_H Protonated Amino Acid Intermediate1->Amino_Acid_H 2nd H₂O attack & NH₃ elimination Amino_Acid α-Amino Acid Amino_Acid_H->Amino_Acid Deprotonation r1 + H₂O r2 - NH₄⁺ r3 - H₃O⁺

Caption: Mechanism of α-aminonitrile hydrolysis.

Quantitative Data and Substrate Scope

The Strecker synthesis is notable for its broad substrate scope. Aromatic, heteroaromatic, and aliphatic aldehydes and ketones can be used. Furthermore, primary and secondary amines can be employed in place of ammonia to produce N-substituted amino acids.[1] Yields are generally moderate to high, contingent on the specific substrates and reaction conditions.

Table 1: Yields of α-Aminonitriles in Catalyzed Three-Component Strecker Reactions

This table summarizes the yields for the formation of various α-aminonitriles from different aldehydes and amines using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source and a catalyst.

EntryAldehydeAmineCatalystTime (h)Yield (%)
1Benzaldehyde (B42025)AnilineBi(NO₃)₃1.595
24-ChlorobenzaldehydeAnilineBi(NO₃)₃1.596
34-MethoxybenzaldehydeAnilineBi(NO₃)₃2.094
4CinnamaldehydeAnilineBi(NO₃)₃2.592
5BenzaldehydeBenzylamineBi(NO₃)₃1.594
64-ChlorobenzaldehydeCyclohexylamineBi(NO₃)₃2.095
7BenzaldehydeAniline[HMIm]OAc0.594
84-NitrobenzaldehydeAniline[HMIm]OAc0.595
Data compiled from studies using Bismuth (III) Nitrate and N-methyl imidazolium (B1220033) acetate (B1210297) ([HMIm]OAc)[9] as catalysts.
Table 2: Yields and Enantioselectivity in Asymmetric Strecker Reactions

This table presents data from a catalytic asymmetric Strecker reaction for the synthesis of α-aryl-N-benzhydryl-α-amino nitriles, which are precursors to enantiomerically pure α-amino acids.

EntryAldehyde Substituent (Ar)Yield (%)Enantiomeric Excess (ee, %)
1Phenyl9686
24-Tolyl9588
34-Methoxyphenyl9891
44-Chlorophenyl9485
52-Naphthyl9798
62-Thienyl9580
Reaction Conditions: N-benzhydrylimine of the corresponding aldehyde, HCN, 10 mol % chiral guanidine (B92328) catalyst, in toluene (B28343) at -40 °C for 20-22 h.[10]

Experimental Protocols

The following protocols provide detailed methodologies for a classical (racemic) Strecker synthesis and the subsequent hydrolysis, adapted from a verified Organic Syntheses procedure.[5]

Protocol 1: Synthesis of dl-α-Aminophenylacetonitrile

This procedure details the formation of the α-aminonitrile from benzaldehyde.

Materials:

  • Sodium Cyanide (NaCN, 98%): 100 g (2.0 mol)

  • Ammonium Chloride (NH₄Cl): 118 g (2.2 mol)

  • Benzaldehyde: 212 g (2.0 mol)

  • Methanol (B129727): 400 mL

  • Water: 400 mL

  • Benzene (B151609): 1 L

  • 6 N Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a 3-L round-bottomed flask equipped with a mechanical stirrer and placed under a well-ventilated hood, dissolve 100 g (2.0 mol) of sodium cyanide in 400 mL of water.

  • Addition of Reagents: To the stirred solution, add 118 g (2.2 mol) of ammonium chloride. Once dissolved, add a solution of 212 g (2.0 mol) of benzaldehyde in 400 mL of methanol in one portion.

  • Reaction: An exothermic reaction will begin, with the temperature rising to approximately 45°C. Continue stirring for 2 hours at room temperature.

  • Work-up and Extraction: Dilute the heterogeneous mixture with 1 L of water and transfer to a large separatory funnel. Extract the mixture with 1 L of benzene. Discard the aqueous layer.

  • Washing: Wash the benzene layer with three 50-mL portions of water.

  • Isolation of Intermediate: The aminonitrile product remains in the benzene layer and can be carried forward directly to the hydrolysis step or isolated by extraction into acid. For hydrolysis, extract the aminonitrile from the benzene solution by shaking with one 600-mL portion, followed by two 300-mL portions of 6 N HCl. Combine the acidic aqueous extracts.

Protocol 2: Hydrolysis of dl-α-Aminophenylacetonitrile to dl-α-Aminophenylacetic Acid

This procedure details the acid-catalyzed hydrolysis of the aminonitrile intermediate.

Materials:

  • Combined acidic extracts from Protocol 3.1

  • Activated Charcoal (e.g., Norit): 10 g

  • Ammonium Hydroxide (B78521) (sp. gr. 0.90)

  • 1 N Sodium Hydroxide (NaOH)

  • 5 N Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Hydrolysis: Place the combined acid extracts from the previous step into a 3-L round-bottomed flask and reflux for 2 hours.[5]

  • Removal of Volatiles: Dilute the hydrolysate with water to a total volume of approximately 2 L. Subject the solution to distillation under reduced pressure (20–30 mm) to remove any unreacted benzaldehyde and other volatile impurities.[5]

  • Decolorization: Treat the warm solution with 10 g of activated charcoal and filter through a Büchner funnel to remove resinous matter.

  • Precipitation of Amino Acid: Transfer the clear filtrate to a 3-L beaker. While stirring, add ammonium hydroxide until the solution is faintly alkaline to litmus (B1172312) paper. The amino acid will precipitate as yellow crystals.

  • Isolation: Cool the mixture to room temperature and collect the crystals by suction filtration. Wash the crude product with cold water and then with ethanol. The yield of crude dl-α-aminophenylacetic acid is 185–195 g (61–64% based on benzaldehyde).[5]

  • Purification (Recrystallization): Dissolve the crude product in 800 mL of 1 N NaOH, add 500 mL of ethanol, and filter. Heat the filtrate to boiling and slowly add 160 mL of 5 N HCl with stirring. Cool the mixture to room temperature, filter the purified product, wash with ethanol, and dry to obtain pure dl-α-aminophenylacetic acid.[5]

Applications in Drug Discovery

The ability to synthesize non-canonical (unnatural) amino acids is a powerful asset in drug discovery. These novel building blocks can be incorporated into peptides or used as standalone molecules to enhance properties such as metabolic stability, binding affinity, and selectivity for a biological target.[11][12] The Strecker synthesis is a key technology for creating libraries of these unique structures for screening.[4]

A prominent application is the development of selective protease inhibitors. Proteases are a class of enzymes involved in numerous physiological and pathological processes, including cancer progression and viral replication, making them attractive drug targets.[13][14] By incorporating unnatural amino acids into peptide-like molecules, researchers can design inhibitors that specifically target a single protease, avoiding off-target effects.[12][13]

Logical Workflow: From Strecker Synthesis to Selective Inhibitor

The following diagram illustrates a typical workflow in a drug discovery program aimed at developing a selective protease inhibitor using unnatural amino acids.

Drug_Discovery_Workflow Start Identify Target Protease (e.g., in a disease pathway) Design Design Unnatural Amino Acid (UAA) Library (Varying R-groups for Strecker Synthesis) Start->Design Synthesis Strecker Synthesis of UAA Library Design->Synthesis Incorp Incorporate UAAs into Peptidomimetic Scaffolds Synthesis->Incorp Screening High-Throughput Screening (HTS) of Compound Library vs. Target Protease Incorp->Screening Hit_ID Identify 'Hit' Compounds (Potent Inhibitors) Screening->Hit_ID Selectivity Selectivity Profiling (Test hits against related proteases) Hit_ID->Selectivity Lead_Op Lead Optimization (Structure-Activity Relationship Studies) Selectivity->Lead_Op Iterative Process Lead_Op->Screening Synthesize new analogs End Preclinical Candidate (Potent & Selective Inhibitor) Lead_Op->End

Caption: Drug discovery workflow for protease inhibitors.

Conclusion

Over 170 years since its discovery, the Strecker synthesis continues to be a remarkably relevant and powerful reaction in organic chemistry. Its operational simplicity, use of readily available starting materials, and broad scope make it a foundational method for accessing α-amino acids. For researchers in drug discovery and medicinal chemistry, the evolution of the Strecker synthesis, particularly the development of robust asymmetric variants, provides an essential platform for the creation of novel molecular entities. The ability to generate diverse libraries of unnatural amino acids fuels the discovery of highly selective and potent therapeutic agents, ensuring that this classic reaction will remain a vital tool for scientific innovation for the foreseeable future.

References

The Unseen Half: A Technical Guide to the Biological Significance of (R)-Enantiomers of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered biological anomalies, the (R)-enantiomers of amino acids, or D-amino acids, are emerging as critical players in a host of physiological processes in mammals, ranging from neurotransmission and endocrine regulation to immune responses. This technical guide provides an in-depth exploration of the biological significance of these "unnatural" amino acids, with a particular focus on D-serine (B559539), D-aspartate, and D-alanine. It details their metabolic pathways, summarizes key quantitative data, provides comprehensive experimental protocols for their study, and visualizes their intricate signaling roles through detailed diagrams. This document serves as a valuable resource for researchers and professionals in drug development seeking to understand and harness the therapeutic potential of D-amino acids.

Introduction

In the landscape of mammalian biochemistry, L-amino acids have traditionally held the spotlight as the exclusive building blocks of proteins. Their stereoisomers, the D-amino acids, were largely relegated to the realm of microorganisms. However, advancements in analytical techniques have unveiled the significant presence and functional importance of specific D-amino acids in mammals.[1][2] This guide delves into the core of this burgeoning field, offering a technical overview of the synthesis, degradation, and physiological roles of key D-amino acids.

Key (R)-Enantiomers and Their Roles

D-Serine: The Neuromodulator

D-Serine is the most extensively studied D-amino acid in mammals and is now recognized as a crucial neuromodulator.[3] Its primary role is as a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4][5]

Synthesis and Degradation: D-Serine is synthesized from its L-enantiomer by the enzyme serine racemase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme found predominantly in neurons.[6][7] Its degradation is primarily catalyzed by D-amino acid oxidase (DAAO), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme.[8][9]

D-Aspartate: The Endocrine and Neuronal Regulator

D-Aspartate is another endogenously occurring D-amino acid with significant roles in both the nervous and endocrine systems.[1][10] It is involved in neuronal development and has been shown to modulate hormone synthesis and release.[2][11]

Synthesis and Degradation: The biosynthesis of D-aspartate in mammals is thought to be carried out by aspartate racemase, though the enzyme is not as well-characterized as serine racemase. Its degradation is catalyzed by D-aspartate oxidase (DDO), another FAD-dependent enzyme that specifically acts on acidic D-amino acids.[12][13]

D-Alanine: A Link to the Microbiome and Beyond

While present in smaller quantities than D-serine and D-aspartate in mammals, D-alanine is a key component of the peptidoglycan in bacterial cell walls.[14] Its presence in mammalian tissues is often linked to the gut microbiome and it may play a role in modulating the immune system.

Quantitative Data

The following tables summarize key quantitative data related to the concentration of D-amino acids in various tissues and the kinetic properties of the enzymes involved in their metabolism.

Table 1: Concentration of D-Serine in Mammalian Brain Regions

Brain RegionD-Serine Concentration (nmol/g wet tissue)SpeciesReference
Frontal Cortex100 - 250Rat[15]
Hippocampus150 - 300Rat[15][16]
Striatum80 - 200Rat[15]
Cerebellum20 - 50Rat[15]
Cortex~10% of Wild Type in SR-/- miceMouse[5]

Table 2: Concentration of D-Aspartate in Endocrine and Nervous Tissues

TissueD-Aspartate Concentration (nmol/g tissue)SpeciesReference
Pituitary Gland129 ± 12Rat[17]
Testes109 ± 8Rat[17]
Adenohypophysis78 ± 12Rat[18]
Hypothalamus55 ± 9Rat[18]

Table 3: Kinetic Parameters of Key Enzymes in D-Amino Acid Metabolism

EnzymeSubstrateKm (mM)Vmax or kcatOrganismReference
Serine RacemaseL-Serine~105 µmol/mg per hRat[19][20]
Serine RacemaseD-Serine~6022 µmol/mg per hRat[19][20]
D-Amino Acid Oxidase (DAAO)D-Alanine1.8-Pig[21]
D-Amino Acid Oxidase (DAAO)D-Serine1.1 - 8.7-Human[8]
D-Aspartate Oxidase (DDO)D-Aspartate2.781.3 s⁻¹Human[22]
D-Aspartate Oxidase (DDO)D-Glutamate-11.3 s⁻¹Human[22]
D-Aspartate Oxidase (DDO)N-methyl D-aspartate-73.6 s⁻¹Human[22]

Experimental Protocols

Protocol for D-Amino Acid Analysis in Brain Tissue by HPLC

This protocol outlines a common method for the sensitive detection of D-amino acids in brain tissue samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.[23][24][25]

1. Sample Preparation: a. Rapidly dissect and weigh the brain tissue of interest on ice. b. Homogenize the tissue in 10 volumes of ice-cold 0.3 N perchloric acid. c. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. d. Collect the supernatant and neutralize it with a potassium carbonate solution. e. Centrifuge again to precipitate the potassium perchlorate (B79767) and collect the supernatant for analysis.

2. Derivatization: a. A common derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), which forms fluorescent diastereomeric derivatives. b. Mix the sample supernatant with the OPA/NAC reagent in a borate (B1201080) buffer (pH 9.5-10.5). c. Allow the reaction to proceed for a specific time (e.g., 2 minutes) at room temperature before injection into the HPLC system.

3. HPLC Conditions: a. Column: A reversed-phase C18 column is typically used. b. Mobile Phase: A gradient elution is often employed, starting with a lower concentration of organic solvent (e.g., methanol (B129727) or acetonitrile) in an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and gradually increasing the organic solvent concentration. c. Flow Rate: Typically around 1.0 mL/min. d. Detection: Fluorescence detection is used with excitation and emission wavelengths appropriate for the OPA-derivatized amino acids (e.g., Ex: 340 nm, Em: 450 nm).

4. Quantification: a. Prepare standard curves using known concentrations of D- and L-amino acid standards. b. Quantify the D-amino acid concentrations in the samples by comparing their peak areas to the standard curves.

Protocol for D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of DAAO by monitoring the production of hydrogen peroxide.[8][21][26]

1. Reagents: a. Assay Buffer: 0.1 M Sodium pyrophosphate buffer, pH 8.3. b. Substrate: D-Alanine solution (e.g., 50 mM) in assay buffer. c. Peroxidase (HRP): A solution of horseradish peroxidase (e.g., 10 mg/mL) in assay buffer. d. Chromogen: o-dianisidine solution (e.g., 0.0065%) in assay buffer. e. Enzyme Sample: Purified DAAO or tissue homogenate.

2. Assay Procedure: a. In a microplate well or a cuvette, combine the assay buffer, D-alanine solution, HRP solution, and o-dianisidine solution. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the enzyme sample. d. Immediately monitor the increase in absorbance at 436 nm over time using a spectrophotometer. The rate of color development is proportional to the DAAO activity.

3. Calculation of Activity: a. One unit of DAAO activity is defined as the amount of enzyme that oxidizes one micromole of D-alanine per minute under the specified conditions. b. The activity can be calculated using the molar extinction coefficient of the oxidized o-dianisidine.

Protocol for Serine Racemase Activity Assay

This protocol details a method to determine serine racemase activity by measuring the conversion of L-serine to D-serine.[6][9][27]

1. Reagents: a. Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA, 2 mM DTT, and 15 µM PLP. b. Substrate: L-Serine solution (e.g., 20 mM) in reaction buffer. c. Enzyme Sample: Purified serine racemase or cell lysate.

2. Assay Procedure: a. Incubate the enzyme sample with the reaction buffer at 37°C for a specified period (e.g., 1-4 hours). b. Start the reaction by adding the L-serine substrate. c. Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%. d. Centrifuge to remove precipitated protein. e. The supernatant containing the D-serine product is then analyzed using HPLC with a chiral column or by pre-column derivatization with a chiral reagent as described in Protocol 4.1.

3. Quantification: a. The amount of D-serine produced is quantified by comparing the peak area to a standard curve of D-serine. b. The specific activity of serine racemase is expressed as the amount of D-serine produced per unit time per amount of enzyme.

Signaling Pathways and Experimental Workflows

D-Serine Signaling at the NMDA Receptor

The binding of D-serine to the GluN1 subunit of the NMDA receptor is a critical step in its activation, allowing for the influx of Ca²⁺ upon glutamate (B1630785) binding to the GluN2 subunit. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity.

D_Serine_NMDA_Signaling D_Serine D-Serine NMDA_Receptor NMDA Receptor (GluN1/GluN2) D_Serine->NMDA_Receptor binds to GluN1 Glutamate Glutamate Glutamate->NMDA_Receptor binds to GluN2 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx opens CaM Calmodulin (CaM) Ca_Influx->CaM activates PKC PKC Ca_Influx->PKC activates CaMKII CaMKII CaM->CaMKII activates nNOS nNOS CaM->nNOS activates CREB CREB Phosphorylation CaMKII->CREB LTP Long-Term Potentiation (LTP) CaMKII->LTP PKC->CREB PKC->LTP NO Nitric Oxide (NO) nNOS->NO Gene_Expression Gene Expression CREB->Gene_Expression

D-Serine co-agonism at the NMDA receptor and downstream signaling.
D-Aspartate Signaling in the Neuroendocrine System

D-Aspartate plays a significant role in regulating the synthesis and release of hormones through its actions in the hypothalamus and pituitary gland, ultimately impacting the reproductive system.[2][11][28][29]

D_Aspartate_Neuroendocrine_Signaling D_Aspartate D-Aspartate Hypothalamus Hypothalamus D_Aspartate->Hypothalamus stimulates GnRH GnRH Release Hypothalamus->GnRH Pituitary Pituitary Gland LH LH Release Pituitary->LH Testes Testes Testosterone (B1683101) Testosterone Synthesis Testes->Testosterone GnRH->Pituitary stimulates LH->Testes stimulates

D-Aspartate's role in the hypothalamus-pituitary-gonadal axis.
Experimental Workflow for D-Amino Acid Quantification

The following diagram illustrates a typical workflow for the quantification of D-amino acids in biological samples.

D_Amino_Acid_Workflow Sample_Collection Sample Collection (e.g., Brain Tissue) Homogenization Homogenization (e.g., in Acid) Sample_Collection->Homogenization Deproteinization Deproteinization (Centrifugation) Homogenization->Deproteinization Derivatization Derivatization (e.g., OPA/NAC) Deproteinization->Derivatization HPLC_Separation HPLC Separation (Chiral or Reversed-Phase) Derivatization->HPLC_Separation Detection Detection (Fluorescence or MS) HPLC_Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification

References

Conformational Preferences of Cyclic Amino Acid Residues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cyclic amino acid residues into peptides and proteins is a powerful strategy in drug discovery and chemical biology. The constrained nature of these residues preorganizes the peptide backbone, leading to enhanced metabolic stability, increased receptor affinity and selectivity, and improved bioavailability. Understanding the inherent conformational preferences of these cyclic systems is paramount for the rational design of peptidomimetics with desired three-dimensional structures and biological activities. This technical guide provides a comprehensive overview of the conformational landscapes of key cyclic amino acid residues, details the experimental and computational methodologies used to characterize them, and presents quantitative data to aid in molecular design.

Proline: The Archetypal Cyclic Amino Acid

Proline's unique pyrrolidine (B122466) ring, which incorporates the backbone nitrogen atom, significantly restricts the main-chain torsion angle phi (φ) to a narrow range of approximately -65° to -75° in the trans-peptide bond conformation.[1][2] This inherent rigidity is a cornerstone of its utility in protein engineering and drug design. The conformational flexibility of the proline ring itself, known as "puckering," is a critical determinant of local and global peptide structure.

The five-membered pyrrolidine ring is non-planar and typically adopts one of two major puckered conformations: Cγ-endo (DOWN) or Cγ-exo (UP).[3][4][5] In the Cγ-endo pucker, the Cγ atom is displaced on the same side as the carbonyl group of the proline residue, while in the Cγ-exo pucker, it is on the opposite side.[3][4][5] The energy barrier for interconversion between these puckers is relatively low, around 2-5 kcal/mol, allowing for rapid exchange on the picosecond timescale.[4][5]

The choice of ring pucker is correlated with the cis/trans isomerization of the X-Pro peptide bond, a much slower process with an activation barrier of approximately 20 kcal/mol.[4][5] Generally, a cis X-Pro bond strongly favors the Cγ-endo pucker.[6]

G cluster_endo Cγ-endo (DOWN) Pucker cluster_exo Cγ-exo (UP) Pucker endo_img endo_text Cγ displaced towards carbonyl Favored in cis-proline exo_text Cγ displaced away from carbonyl Common in trans-proline endo_text->exo_text Interconversion (2-5 kcal/mol) exo_img

Figure 1: Proline Ring Puckering Conformations.

The puckering of the proline ring directly influences the backbone dihedral angles (φ and ψ) of the preceding residue and the proline residue itself, thereby impacting secondary structure. The Cγ-exo pucker is often associated with more compact conformations like the polyproline II (PPII) helix, while the Cγ-endo pucker is linked to more extended conformations and is frequently found at the i+2 position of β-turns.[4]

Substituted Prolines

Substituents on the pyrrolidine ring can significantly bias the puckering equilibrium through steric and stereoelectronic effects. This provides a powerful tool for fine-tuning peptide conformation.

  • 4(R)-Hydroxyproline (Hyp): A key component of collagen, 4(R)-hydroxyproline, with its electron-withdrawing hydroxyl group, strongly prefers the Cγ-exo pucker.[1] This preference is crucial for the stability of the collagen triple helix.

  • 4(S)-Hydroxyproline (hyp): In contrast, the non-natural 4(S)-hydroxyproline favors the Cγ-endo pucker and is associated with a cis amide bond.[1]

  • Fluorinated Prolines: The stereochemistry of fluorine substitution at the C4 position also dictates puckering preference. 4(R)-fluoroproline favors the Cγ-exo pucker and a trans peptide bond, while 4(S)-fluoroproline promotes the Cγ-endo pucker.[5]

Quantitative Conformational Parameters of Proline and Derivatives

The following table summarizes the typical backbone dihedral angles for different proline conformations. These values are derived from statistical analyses of high-resolution protein structures and computational studies.

ResiduePuckerPeptide Bondφ (°)ψ (°)
ProlineCγ-endo (DOWN)trans-70.8 ± 9.2Varies
ProlineCγ-exo (UP)trans-59.4 ± 7.1Varies
ProlineCγ-endo (DOWN)cis-81.6 ± 11.4Varies
ProlineCγ-exo (UP)cis-67.4 ± 11.3Varies
4(R)-HydroxyprolineCγ-exo (UP)trans~ -58~ 150
4(S)-FluoroprolineCγ-endo (DOWN)cisMore extendedMore extended
4(R)-FluoroprolineCγ-exo (UP)transMore compactMore compact

Table 1: Typical Backbone Dihedral Angles for Proline and its Derivatives.[1][7][8]

The energy difference between the Cγ-endo and Cγ-exo conformers of β-proline has been calculated to be 2.8 kcal/mol in the gas phase and 1.2 kcal/mol in dimethyl sulfoxide, with the Cγ-endo pucker being more stable in this specific case.[3]

Non-canonical Cyclic Amino Acids

Beyond proline, a variety of non-canonical cyclic amino acids are employed to introduce different types of conformational constraints.

Azetidine-2-carboxylic Acid (Aze)

Azetidine-2-carboxylic acid, a four-membered ring homolog of proline, imposes even greater conformational restriction. While its overall conformational preferences are similar to proline, peptides containing Aze are generally more flexible due to reduced steric hindrance from the smaller ring.[9] The four-membered ring of Aze residues has been shown to preferentially stabilize γ-turn-like conformations in short peptides.[10] The azetidine (B1206935) ring is buckled, and this conformation can influence the tertiary structure of polypeptides when substituted for proline.[11]

Piperidine-2-carboxylic Acid (Pip)

Piperidine-2-carboxylic acid, the six-membered ring homolog of proline, also exhibits distinct conformational preferences. The piperazinone ring in derivatives of Pip can adopt a half-chair conformation.[12] The substitution of a pipecolic acid residue for proline in a peptide sequence leads to a significant increase in the population of the cis conformer of the preceding peptide bond.

Experimental Determination of Conformational Preferences

Several biophysical techniques are routinely used to elucidate the conformational preferences of cyclic amino acid residues in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[13][14][15]

Detailed Protocol for Peptide Structure Determination by NMR:

  • Sample Preparation:

    • The peptide is synthesized, often with isotopic labeling (¹³C, ¹⁵N) for larger peptides, and purified to >95% purity.[13]

    • The purified peptide is dissolved in a suitable buffer, typically at a concentration of 0.5-5 mM.[2][15] The buffer should have a pH that ensures peptide stability and solubility, and often contains 5-10% D₂O for the spectrometer's lock system.[13][15]

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.

    • 1D ¹H NMR: Provides an initial assessment of the overall folding and potential aggregation of the peptide.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities of protons within ~5 Å, which is crucial for determining the 3D structure.

    • 2D COSY (Correlation Spectroscopy): Helps in assigning resonances and determining scalar couplings.

    • Heteronuclear Experiments (e.g., HSQC, HNCA): Required for larger, isotopically labeled peptides to resolve spectral overlap and aid in sequential assignment.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: The NMR signals are assigned to specific atoms in the peptide sequence.

    • Constraint Generation: NOE cross-peaks are integrated and converted into upper distance bounds. Dihedral angle restraints can be derived from scalar coupling constants (e.g., ³J(HN,Hα) for φ).

    • Structure Calculation: The experimental restraints are used in molecular dynamics-based simulated annealing protocols to generate an ensemble of structures consistent with the NMR data.

    • Structure Validation: The quality of the calculated structures is assessed using various metrics.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[16][17][18]

Detailed Protocol for Peptide Crystallography:

  • Peptide Synthesis and Purification: The peptide is synthesized and purified to a very high degree. For phase determination, it may be necessary to incorporate heavy atoms.[16]

  • Crystallization:

    • A high concentration of the purified peptide is used.

    • A wide range of crystallization conditions (precipitants, buffers, pH, temperature) are screened using techniques like hanging-drop or sitting-drop vapor diffusion.[17]

  • Data Collection:

    • A suitable single crystal is selected and mounted.

    • The crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded.[17]

  • Structure Determination:

    • Data Processing: The diffraction intensities are integrated and scaled.

    • Phasing: The phase information, which is lost during data collection, is determined using methods like molecular replacement or anomalous dispersion.

    • Model Building and Refinement: An initial model of the peptide is built into the electron density map and then refined to best fit the experimental data.[16][18]

Computational Approaches to Conformational Analysis

Computational methods are indispensable for exploring the conformational landscape of cyclic peptides and for complementing experimental data.

G start Define Cyclic Peptide Sequence forcefield Select Appropriate Force Field start->forcefield md Molecular Dynamics (MD) Simulations (e.g., Replica Exchange MD) analysis Trajectory Analysis (Clustering, Dihedral Distributions) md->analysis structure_calc Structure Calculation & Refinement md->structure_calc Initial Models forcefield->md ensemble Conformational Ensemble analysis->ensemble es Enhanced Sampling Methods (e.g., Metadynamics) es->md Improve Sampling nmr_exp NMR Experiments exp_data Experimental Restraints (NOEs, Dihedral Angles) nmr_exp->exp_data xray_exp X-ray Crystallography xray_exp->exp_data exp_data->structure_calc structure_calc->ensemble

Figure 2: Workflow for Determining Cyclic Peptide Conformations.

Detailed Computational Workflow:

  • System Setup: A starting 3D structure of the cyclic peptide is generated. The appropriate force field (e.g., AMBER, CHARMM, GROMOS) is selected.[19][20][21] The peptide is solvated in a periodic box of water molecules.

  • Molecular Dynamics (MD) Simulations: MD simulations are performed to sample the conformational space of the peptide. To overcome energy barriers and enhance sampling, methods like replica-exchange molecular dynamics (REMD) or metadynamics can be employed.[19][22]

  • Trajectory Analysis: The resulting trajectories are analyzed to identify the most populated conformational states. This is often done by clustering the structures based on their root-mean-square deviation (RMSD) and analyzing the distributions of key dihedral angles.

  • Integration with Experimental Data: If available, experimental restraints from NMR or other techniques can be incorporated into the simulations to guide the conformational search and refine the resulting structures.

Conclusion

The conformational preferences of cyclic amino acid residues are a complex interplay of ring strain, steric effects, and stereoelectronic interactions. A thorough understanding of these preferences, particularly for proline and its substituted analogs, as well as for non-canonical cyclic amino acids, is essential for the design of conformationally defined peptides with tailored biological functions. The judicious application of experimental techniques like NMR spectroscopy and X-ray crystallography, in concert with advanced computational methods, provides the necessary tools to elucidate the three-dimensional structures of these valuable molecules, thereby accelerating the development of novel peptide-based therapeutics.

References

Navigating the Solubility Landscape of (R)-2-Amino-2-cyclopentylacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of non-proteinogenic amino acids like (R)-2-Amino-2-cyclopentylacetic acid is a critical parameter in process development, formulation, and synthesis. This technical guide provides an in-depth overview of the solubility characteristics of this compound in organic solvents, addresses the current lack of specific quantitative data in publicly available literature, and offers a detailed experimental protocol for its determination.

This compound, with its nonpolar cyclopentyl side chain, is expected to exhibit different solubility behavior compared to amino acids with polar or charged side chains. Generally, the solubility of amino acids in organic solvents increases with decreasing solvent polarity for the non-zwitterionic form. However, the zwitterionic form, which is predominant in the solid state and in polar solvents, tends to be less soluble in organic solvents. The solubility in a given organic solvent will, therefore, depend on the equilibrium between the neutral and zwitterionic forms.

Predicted Solubility Profile

Based on general principles of amino acid solubility, the following trends can be anticipated for this compound:

  • Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate solubility is expected. These solvents can solvate both the charged amino and carboxyl groups of the zwitterion through hydrogen bonding, as well as interact with the nonpolar cyclopentyl group. Solubility is likely to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Isopropanol) due to the decreasing polarity of the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are powerful solubilizing agents for a wide range of organic compounds.[1][2] Due to their high polarity and ability to accept hydrogen bonds, they are expected to be effective solvents for this compound.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Very low solubility is anticipated in nonpolar solvents. These solvents cannot effectively solvate the polar amino and carboxyl groups of the amino acid.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is necessary. The following section outlines a comprehensive protocol for accurately measuring the solubility of this compound in various organic solvents.

Experimental Protocols

Several methods are commonly employed to determine the solubility of amino acids. The choice of method depends on factors such as the expected solubility range, the available equipment, and the properties of the amino acid and solvent.

1. Isothermal Shake-Flask Method (Gravimetric Analysis)

This is a reliable and widely used method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifugation or filtration (using a filter compatible with the solvent) can be used to separate the solid and liquid phases.

  • Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the amino acid.

  • Quantification: The container with the dried residue is weighed, and the mass of the dissolved amino acid is determined. The solubility is then calculated and can be expressed in units such as g/L, mg/mL, or mol/L.

2. Spectrophotometric Method

This method is suitable for amino acids that possess a chromophore or can be derivatized to produce a colored compound. Since this compound does not have a strong intrinsic chromophore in the UV-Vis range, a derivatization step would be necessary.

Methodology:

  • Preparation of Saturated Solution and Phase Separation: Follow steps 1-3 of the Isothermal Shake-Flask Method.

  • Derivatization: A known aliquot of the clear supernatant is diluted and reacted with a suitable derivatizing agent (e.g., ninhydrin) to produce a colored product.

  • Spectrophotometric Measurement: The absorbance of the derivatized solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Quantification: The concentration of the amino acid is determined from a previously established calibration curve of the derivatized amino acid of known concentrations.

3. High-Performance Liquid Chromatography (UPLC/HPLC) Method

This is a highly sensitive and specific method for determining solubility, especially for compounds with low solubility.

Methodology:

  • Preparation of Saturated Solution and Phase Separation: Follow steps 1-3 of the Isothermal Shake-Flask Method.

  • Sample Preparation: A known aliquot of the clear supernatant is appropriately diluted with a suitable solvent (mobile phase or a compatible solvent).

  • Chromatographic Analysis: The diluted sample is injected into an HPLC or UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and detector (e.g., UV, ELSD, or MS).

  • Quantification: The concentration of the amino acid in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualizing the Workflow

To aid in the practical application of these protocols, the following diagrams illustrate the experimental workflows.

Experimental_Workflow_Gravimetric cluster_prep Solution Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess (R)-2-Amino-2- cyclopentylacetic acid to solvent prep2 Seal container and agitate at constant temperature prep1->prep2 prep3 Equilibrate for ≥ 24h prep2->prep3 sep1 Allow solid to settle or centrifuge/filter prep3->sep1 sep2 Withdraw clear supernatant sep1->sep2 ana1 Transfer known volume to pre-weighed container sep2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Weigh dried residue ana2->ana3 ana4 Calculate solubility ana3->ana4

Caption: Workflow for Gravimetric Solubility Determination.

Experimental_Workflow_HPLC cluster_prep_hplc Solution Preparation & Equilibration cluster_sep_hplc Phase Separation cluster_analysis_hplc Analysis prep1_hplc Add excess (R)-2-Amino-2- cyclopentylacetic acid to solvent prep2_hplc Seal container and agitate at constant temperature prep1_hplc->prep2_hplc prep3_hplc Equilibrate for ≥ 24h prep2_hplc->prep3_hplc sep1_hplc Allow solid to settle or centrifuge/filter prep3_hplc->sep1_hplc sep2_hplc Withdraw clear supernatant sep1_hplc->sep2_hplc ana1_hplc Dilute aliquot of supernatant sep2_hplc->ana1_hplc ana2_hplc Inject into HPLC/UPLC system ana1_hplc->ana2_hplc ana3_hplc Quantify using calibration curve ana2_hplc->ana3_hplc ana4_hplc Calculate solubility ana3_hplc->ana4_hplc

Caption: Workflow for HPLC/UPLC Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides a framework for understanding its expected behavior and for its experimental determination. The provided protocols offer robust methods for generating the necessary data to support research and development activities. The choice of the most appropriate method will depend on the specific laboratory capabilities and the required accuracy of the measurement. The generation of such data would be a valuable contribution to the scientific community, aiding in the advancement of projects involving this and structurally related compounds.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (R)-2-Amino-2-cyclopentylacetic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-2-Amino-2-cyclopentylacetic acid, a non-proteinogenic α-amino acid, is a valuable building block in peptide synthesis for introducing conformational constraints and steric bulk. Its cyclopentyl group can influence peptide secondary structure, enhance proteolytic stability, and modulate biological activity. The incorporation of such sterically hindered amino acids into a growing peptide chain via solid-phase peptide synthesis (SPPS) presents unique challenges compared to standard proteinogenic amino acids. Incomplete couplings can lead to deletion sequences, resulting in difficult purification and reduced overall yield.

These application notes provide a detailed protocol for the efficient incorporation of this compound into peptides using the widely adopted Fmoc/tBu strategy. The protocol emphasizes the use of potent coupling reagents and strategies to overcome steric hindrance, ensuring high coupling efficiency and peptide purity.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagent. The following table summarizes a qualitative comparison of common coupling reagents and strategies for such challenging couplings.

Coupling Reagent/StrategyRelative Efficiency for Sterically Hindered ResiduesTypical Coupling Time (min)Notes
DIC/HOBtModerate60 - 120Standard, cost-effective, but may require double coupling.
HBTU/DIEAHigh30 - 60Forms a reactive OBt ester; generally reliable.
HATU/DIEAVery High15 - 45Forms a more reactive OAt ester; highly recommended.
PyAOP/DIEAVery High15 - 45Phosphonium salt-based; excellent for hindered couplings.
Double CouplingStrategy2 x (30 - 60)Repeating the coupling step significantly improves yield.
Acyl Fluoride FormationHighest10 - 30In situ formation of the highly reactive acyl fluoride.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic peptide containing this compound on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (0.4-0.7 mmol/g loading)

  • Fmoc-(R)-2-Amino-2-cyclopentylacetic acid

  • Other required Nα-Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Peptide synthesis grade Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)

  • Cold diethyl ether (Et₂O)

  • HPLC grade acetonitrile (B52724) and water with 0.1% TFA for purification

  • Solid Phase Synthesis vessel

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min).

  • Coupling of Standard Amino Acids:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-60 minutes.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.

    • If the coupling is incomplete, drain and repeat the coupling step (double coupling).

    • After complete coupling, drain the solution and wash the resin with DMF (3 x 1 min).

  • Incorporation of this compound (Double Coupling Protocol):

    • First Coupling:

      • In a separate vial, dissolve 4 equivalents of Fmoc-(R)-2-Amino-2-cyclopentylacetic acid and 3.9 equivalents of HATU in DMF.

      • Add 8 equivalents of DIEA to the solution and pre-activate for 2-3 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate for 1 hour.

      • Drain the coupling solution and wash with DMF (3 x 1 min).

    • Second Coupling:

      • Repeat the first coupling step with a fresh solution of activated Fmoc-(R)-2-Amino-2-cyclopentylacetic acid.

      • After the second coupling, perform a Kaiser test to confirm completion.

      • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation:

    • Repeat steps 2 and 3 (or 4 for other hindered residues) for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the deprotection step as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF (5 x 1 min), followed by DCM (5 x 1 min).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage and Global Deprotection:

    • Place the dried peptide-resin in a suitable flask.

    • Add the freshly prepared cleavage cocktail (Reagent K, approx. 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube containing cold diethyl ether (approx. 40 mL).

    • Centrifuge the mixture at 3000-4000 rpm for 5 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • After the final wash, dry the crude peptide pellet under a stream of nitrogen.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and purify using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Visualizations

Experimental Workflow

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling_Standard 3. Standard AA Coupling (HATU/DIEA) Deprotection->Coupling_Standard Standard AA Coupling_Hindered 4. Hindered AA Coupling (this compound) Double Coupling with HATU/DIEA Deprotection->Coupling_Hindered Hindered AA Chain_Elongation 5. Repeat for all Amino Acids Coupling_Standard->Chain_Elongation Coupling_Hindered->Chain_Elongation Final_Deprotection 6. Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Final Cycle Cleavage 7. Cleavage & Deprotection (Reagent K) Final_Deprotection->Cleavage Purification 8. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification Final_Peptide 9. Lyophilized Peptide Purification->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be investigated to assess the biological activity of a peptide containing this compound, for instance, as an inhibitor of a protein-protein interaction (PPI).

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor 1. Binding & Activation ProteinA Protein A Receptor->ProteinA 2. Recruitment ProteinB Protein B ProteinA->ProteinB 3. Interaction Downstream Downstream Signaling (e.g., MAPK Pathway) ProteinB->Downstream 4. Signal Transduction Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Peptide Peptide with (R)-2-Amino-2- cyclopentylacetic acid Peptide->ProteinA Inhibition

Caption: A hypothetical pathway where a peptide inhibitor disrupts an intracellular protein-protein interaction.

Application Notes and Protocols: Fmoc Protection of (R)-2-Amino-2-cyclopentylacetic Acid for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the use of non-proteinogenic amino acids is a key strategy for developing novel peptide-based therapeutics with enhanced pharmacological properties. (R)-2-Amino-2-cyclopentylacetic acid, a bulky amino acid derivative, is incorporated into peptide sequences to introduce conformational constraints and increase hydrophobicity, which can lead to improved metabolic stability and binding affinity.

The foundational step for incorporating this amino acid into a growing peptide chain via SPPS is the protection of its α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc protecting group is favored in modern SPPS due to its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly employed. This orthogonality is critical for the successful synthesis of complex peptides.

These application notes provide detailed protocols for the Fmoc protection of this compound and its subsequent application in solid-phase peptide synthesis.

Data Presentation

Table 1: Reagents for Fmoc Protection of this compound

ReagentFormulaMolar Mass ( g/mol )Role
This compoundC₇H₁₃NO₂143.19Starting Material
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)C₁₉H₁₅NO₅337.33Fmoc-donating reagent
Sodium CarbonateNa₂CO₃105.99Base
DioxaneC₄H₈O₂88.11Solvent
WaterH₂O18.02Solvent
Ethyl Acetate (B1210297)C₄H₈O₂88.11Extraction Solvent
HexaneC₆H₁₄86.18Recrystallization Solvent
Hydrochloric Acid (1M)HCl36.46Acid for work-up
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent

Table 2: Typical Reaction Parameters for Fmoc Protection

ParameterValue
Molar Ratio (Amino Acid : Fmoc-OSu : Base)1 : 1.05 : 2
Solvent SystemDioxane/Water (e.g., 1.5:1 v/v)
Reaction TemperatureRoom Temperature
Reaction TimeOvernight
Typical YieldQuantitative[1]
Purity>99% (after crystallization)[1]

Experimental Protocols

Protocol 1: Fmoc Protection of this compound

This protocol is adapted from the successful Fmoc protection of the structurally similar L-cyclopentylglycine[1].

Materials:

  • This compound

  • Fmoc-OSu

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve this compound (1.0 equivalent) and sodium carbonate (2.0 equivalents) in a mixture of dioxane and water (e.g., 1.5:1 v/v). Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Fmoc-OSu: To the stirring solution, add Fmoc-OSu (1.05 equivalents).

  • Reaction: Allow the reaction mixture to stir overnight at room temperature.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-(R)-2-Amino-2-cyclopentylacetic acid[1].

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-2-Amino-2-cyclopentylacetic Acid

This protocol outlines the general steps for incorporating the newly synthesized Fmoc-(R)-2-Amino-2-cyclopentylacetic acid into a peptide sequence on a solid support.

Materials:

  • Fmoc-(R)-2-Amino-2-cyclopentylacetic acid

  • Appropriate resin (e.g., Wang resin, Rink amide resin)

  • SPPS-grade Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF (v/v)

  • Coupling reagents (e.g., HBTU/HOBt and DIPEA, or DIC/HOBt)

  • Other Fmoc-protected amino acids

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.

  • Fmoc Deprotection (of the resin-bound amino acid):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-(R)-2-Amino-2-cyclopentylacetic Acid:

    • In a separate vial, dissolve Fmoc-(R)-2-Amino-2-cyclopentylacetic acid (3-4 equivalents relative to resin loading) and an activating agent (e.g., HOBt, 3-4 equivalents) in DMF.

    • Add a coupling agent (e.g., HBTU, 3-4 equivalents) and a base (e.g., DIPEA, 6-8 equivalents) to the amino acid solution to pre-activate it for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The progress can be monitored using a colorimetric test such as the Kaiser test.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles with the subsequent Fmoc-amino acids in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge and decant the ether to isolate the peptide pellet.

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizations

Fmoc_Protection_Workflow cluster_dissolution Step 1: Dissolution cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up cluster_purification Step 4: Purification & Product start Start dissolve This compound + Na₂CO₃ in Dioxane/Water start->dissolve add_fmoc Add Fmoc-OSu dissolve->add_fmoc react Stir Overnight at Room Temperature add_fmoc->react dilute Dilute with Water react->dilute wash Wash with Ether dilute->wash acidify Acidify with HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate crystallize Recrystallize concentrate->crystallize product Fmoc-(R)-2-Amino-2-cyclopentylacetic acid crystallize->product

Figure 1: Workflow for the Fmoc protection of this compound.

SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat n times Washing2->Cycle Cycle->Deprotection Next cycle Final_Product Elongated Peptide-Resin Cycle->Final_Product Final cycle

Figure 2: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

References

Application Notes and Protocols for Coupling Sterically Hindered Amino Acids: (R)-2-Cyclopropylglycine ((R)-2-Cpg-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as (R)-2-Cyclopropylglycine ((R)-2-Cpg-OH), into peptide sequences is a critical strategy in modern drug discovery. These unnatural amino acids can induce specific conformations, enhance metabolic stability, and improve the pharmacological properties of peptide-based therapeutics. However, the bulky nature of these residues presents a significant challenge for standard peptide coupling methodologies, often leading to low yields, racemization, and incomplete reactions.

This document provides detailed application notes and protocols for the efficient coupling of sterically hindered amino acids, with a particular focus on (R)-2-Cpg-OH. It evaluates a range of modern coupling reagents and offers optimized protocols to overcome the synthetic challenges associated with these valuable building blocks.

Challenges in Coupling Sterically Hindered Amino Acids

The primary difficulty in coupling sterically hindered amino acids arises from the reduced nucleophilicity of the amine component and the steric hindrance around the carboxylic acid group of the incoming amino acid. This steric bulk impedes the formation of the tetrahedral intermediate required for amide bond formation. Consequently, standard coupling reagents and conditions often prove ineffective. To address these challenges, more potent activating reagents and optimized reaction conditions are necessary to drive the reaction to completion while minimizing side reactions like racemization.

Recommended Coupling Reagents

Several classes of coupling reagents have been developed to facilitate difficult couplings. For sterically hindered amino acids like (R)-2-Cpg-OH, phosphonium (B103445) and uronium/iminium salt-based reagents are generally the most effective.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly efficient uronium salt-based reagent that forms a reactive OAt-active ester.[1][2] The 7-azabenzotriazole (HOAt) moiety accelerates the coupling reaction and minimizes epimerization.[1] HATU is often considered the reagent of choice for difficult couplings.[1][3][4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used uronium salt-based reagent, though generally less reactive than HATU.[1] It forms an OBt-active ester. While effective for many couplings, it may be less efficient for severely hindered systems compared to HATU.[1][5]

  • PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective for amide bond formation.[6][7] It is known for its high efficiency and rapid reaction times.[7] A key advantage of phosphonium salts like PyBOP is that they do not cause guanidinylation of the N-terminal amino group, a potential side reaction with uronium-based reagents when used in excess.[8]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt-type coupling reagent that incorporates an OxymaPure leaving group.[9][10] COMU has demonstrated coupling efficiencies comparable or superior to HATU, particularly for challenging peptides and sterically hindered amino acids.[9] It also boasts an improved safety profile, as it is not explosive and has reduced allergenic potential compared to benzotriazole-based reagents.[9][11]

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): A phosphonic acid-based coupling reagent known for its remarkable resistance to racemization.[10][12][13] This makes it particularly valuable for coupling racemization-prone amino acids.[10]

Quantitative Data Summary

The following table summarizes the general performance of the recommended coupling reagents for sterically hindered amino acids based on literature data. The exact yields and reaction times for (R)-2-Cpg-OH may vary depending on the specific coupling partners and reaction conditions.

Coupling ReagentCoupling Efficiency (Difficult Sequences)Racemization RiskKey Advantages
HATU High to Very HighLowFast reaction kinetics, high purity of final product.[1][2]
HBTU Moderate to HighLow to ModerateCost-effective for less demanding hindered couplings.[5]
PyBOP HighLowEfficient, by-products are generally less hazardous than BOP.[6][7]
COMU Very HighVery LowSuperior performance for challenging sequences, enhanced safety profile.[9][11][14]
DEPBT HighVery LowExcellent for suppressing racemization, even with sensitive amino acids.[12]

Experimental Protocols

The following are detailed protocols for the coupling of (R)-2-Cpg-OH using the recommended reagents. These protocols are provided for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Protocol 1: HATU-Mediated Coupling of (R)-2-Cpg-OH

A. Solid-Phase Peptide Synthesis (SPPS)

  • Materials:

    • Fmoc-protected (R)-2-Cpg-OH

    • Resin-bound peptide with a deprotected N-terminal amine

    • HATU

    • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

    • N,N-Dimethylformamide (DMF)

    • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

    • Washing solvents (DMF, Dichloromethane (DCM))

  • Procedure:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin.

    • Wash the resin thoroughly with DMF (3-5 times).

    • In a separate vessel, dissolve Fmoc-(R)-2-Cpg-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid/HATU solution and allow to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

B. Solution-Phase Synthesis

  • Materials:

    • N-protected (R)-2-Cpg-OH

    • Amine component (e.g., amino acid ester hydrochloride)

    • HATU

    • DIPEA or Triethylamine (TEA)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • Dissolve the N-protected (R)-2-Cpg-OH (1.0 equivalent) and HATU (1.0-1.2 equivalents) in the anhydrous solvent under an inert atmosphere.

    • Add DIPEA (2.0-3.0 equivalents) to the mixture and stir for 15-30 minutes for pre-activation.

    • Add the amine component (1.0-1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: PyBOP-Mediated Coupling of (R)-2-Cpg-OH

A. Solid-Phase Peptide Synthesis (SPPS)

  • Materials:

    • Fmoc-protected (R)-2-Cpg-OH

    • Resin-bound peptide with a deprotected N-terminal amine

    • PyBOP

    • DIPEA

    • DMF

  • Procedure:

    • Follow steps 1-3 from the SPPS HATU protocol.

    • In a separate vessel, dissolve Fmoc-(R)-2-Cpg-OH (3 equivalents) and PyBOP (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated solution to the resin and agitate for 2-6 hours.

    • Monitor the reaction completion with a Kaiser test.

    • Wash the resin as described previously.

B. Solution-Phase Synthesis

  • Materials:

    • N-protected (R)-2-Cpg-OH

    • Amine component

    • PyBOP

    • DIPEA or TEA

    • Anhydrous DMF

  • Procedure:

    • To a solution of N-protected (R)-2-Cpg-OH (1 eq.), the amine (1.2 eq.), and DIPEA or TEA (1.5 eq) in DMF at 0 °C, add PyBOP (1.2 eq.).[6]

    • Allow the reaction to warm to room temperature and stir overnight.[6]

    • Monitor the reaction by TLC.[6]

    • For work-up, dilute the organic layer with CH2Cl2 and wash successively with 10% citric acid, water, NaHCO3 solution, and brine.[6]

    • Dry the organic layer, filter, and concentrate.[6]

    • Purify by column chromatography.[6]

Protocol 3: COMU-Mediated Coupling of (R)-2-Cpg-OH

A. Solid-Phase Peptide Synthesis (SPPS)

  • Materials:

    • Fmoc-protected (R)-2-Cpg-OH

    • Resin-bound peptide with a deprotected N-terminal amine

    • COMU

    • DIPEA

    • DMF

  • Procedure:

    • Follow steps 1-3 from the SPPS HATU protocol.

    • Prepare a solution of Fmoc-(R)-2-Cpg-OH (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the solution to the resin and react for 1-3 hours.

    • Monitor and wash as previously described.

B. Solution-Phase Synthesis

  • Materials:

    • N-protected (R)-2-Cpg-OH

    • Amine component

    • COMU

    • DIPEA or 2,6-lutidine

    • Anhydrous solvent (e.g., DMF, ACN)

  • Procedure:

    • Dissolve N-protected (R)-2-Cpg-OH (1 eq.) and the amine (1.1 eq.) in the chosen solvent.

    • Add DIPEA (2 eq.) followed by COMU (1.1 eq.).

    • Stir at room temperature for 1-4 hours, monitoring by LC-MS.

    • The work-up can be simplified due to the water-solubility of COMU by-products.[11][14] Dilute with an organic solvent and perform aqueous washes.

    • Dry, concentrate, and purify the product.

Visualizations

General Workflow for SPPS Coupling of (R)-2-Cpg-OH

SPPS_Workflow Resin Resin with N-terminal deprotected peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Preactivation Pre-activation: Fmoc-(R)-2-Cpg-OH + Coupling Reagent + Base in DMF Preactivation->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle

Caption: A generalized workflow for a single coupling cycle of (R)-2-Cpg-OH in solid-phase peptide synthesis.

Mechanism of Amide Bond Formation using Uronium/Phosphonium Reagents

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Fmoc-(R)-2-Cpg-OH) Active_Ester Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond Formation R-CO-NH-R' Active_Ester->Peptide_Bond Amine R'-NH2 (N-terminus of peptide) Amine->Peptide_Bond

Caption: A simplified diagram illustrating the two-step mechanism of amide bond formation.

Conclusion

The successful incorporation of sterically hindered amino acids like (R)-2-Cpg-OH is achievable with the appropriate selection of coupling reagents and optimized protocols. Reagents such as HATU, PyBOP, and COMU have proven to be particularly effective in overcoming the steric challenges associated with these residues. For instances where racemization is a significant concern, DEPBT offers a robust alternative. The detailed protocols and comparative data presented in this document serve as a valuable resource for researchers aiming to synthesize complex peptides containing sterically demanding building blocks, thereby advancing the development of novel peptide-based therapeutics.

References

Application Notes and Protocols: (R)-2-Amino-2-cyclopentylacetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Amino-2-cyclopentylacetic acid , a non-proteinogenic amino acid, serves as a valuable chiral building block in medicinal chemistry, primarily in the development of potent and selective Neuropeptide Y (NPY) Y1 receptor antagonists. Its rigid cyclopentyl scaffold introduces conformational constraint, which can enhance binding affinity and selectivity for a target protein. This document provides an overview of its application, focusing on the synthesis of argininamide-type NPY Y1 receptor antagonists, along with detailed experimental protocols and relevant biological data.

Application in Neuropeptide Y Y1 Receptor Antagonists

The Neuropeptide Y Y1 receptor, a G-protein coupled receptor, is implicated in various physiological processes, including the regulation of food intake, anxiety, and cardiovascular function.[1][2] Consequently, Y1 receptor antagonists are being investigated as potential therapeutics for obesity, anxiety disorders, and other conditions.[2]

This compound has been successfully incorporated into a class of highly potent and selective argininamide-based NPY Y1 receptor antagonists. A notable example is the research compound UR-MK299 , which exhibits exceptionally high affinity for the human Y1 receptor.[3][4] The cyclopentyl group of the amino acid is a key structural feature that contributes to the high affinity by occupying a hydrophobic pocket within the receptor binding site, as revealed by the crystal structure of the human NPY Y1 receptor in complex with UR-MK299.[5][6]

Biological Activity of Argininamide Derivatives

The introduction of the this compound scaffold into argininamide-type molecules has led to compounds with picomolar to nanomolar affinity for the NPY Y1 receptor. The biological activity of these compounds is typically assessed through radioligand binding assays and functional assays measuring intracellular calcium mobilization.

CompoundTargetAssayAffinity/PotencyReference
UR-MK299 Human NPY Y1 ReceptorRadioligand Binding (pKi)10.11[4]
[3H]UR-MK299 Human NPY Y1 ReceptorDissociation Constant (Kd)0.044 nM[3][7]

Signaling Pathway and Mechanism of Action

Neuropeptide Y is the endogenous agonist for the Y1 receptor. Upon binding, it triggers a signaling cascade that leads to various physiological responses. NPY Y1 receptor antagonists, such as those derived from this compound, competitively block the binding of NPY to the Y1 receptor, thereby inhibiting its downstream signaling. This mechanism of action is the basis for their therapeutic potential in conditions where the NPY system is dysregulated.[1]

NPY_Y1_Receptor_Signaling NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds and Activates G_protein Gq/Gi Protein Activation Y1R->G_protein Antagonist (R)-2-Amino-2-cyclopentylacetic acid derivative (e.g., UR-MK299) Antagonist->Y1R Blocks Binding PLC Phospholipase C (PLC) Activation G_protein->PLC AC Adenylyl Cyclase (AC) Inhibition G_protein->AC Inhibits IP3_DAG IP3 and DAG Production PLC->IP3_DAG cAMP_decrease cAMP Decrease AC->cAMP_decrease Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Physiological_Response Physiological Response (e.g., Food Intake, Vasoconstriction) Ca_release->Physiological_Response cAMP_decrease->Physiological_Response

NPY Y1 Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

The synthesis of argininamide-type NPY Y1 receptor antagonists incorporating this compound typically involves standard peptide coupling techniques. Below are representative protocols for the key synthetic steps.

Protocol 1: General Amide Bond Formation

This protocol describes the coupling of this compound to an amine-containing fragment using a carbodiimide-mediated reaction.

Materials:

  • This compound (or its N-protected derivative, e.g., Boc-(R)-2-Amino-2-cyclopentylacetic acid)

  • Amine-containing fragment

  • N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 eq.) or EDC (1.1 eq.) to the cooled solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing fragment (1.0-1.2 eq.) and DIPEA (1.5-2.0 eq.) in anhydrous DCM or DMF.

  • Add the amine solution to the activated acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up and Purification Amino_Acid N-Protected This compound Coupling_Reagents DIC/EDC + HOBt Amino_Acid->Coupling_Reagents Activated_Ester Activated Ester Intermediate Coupling_Reagents->Activated_Ester Pre-activation (0 °C) Reaction Coupling Reaction Activated_Ester->Reaction Amine Amine Fragment + DIPEA Amine->Reaction Amide_Product Protected Dipeptide Reaction->Amide_Product Stir at RT Extraction Aqueous Work-up Amide_Product->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Amide Product Purification->Final_Product

Workflow for Amide Bond Formation.
Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-Butoxycarbonyl (Boc) protecting group from the nitrogen of the amino acid.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the Boc-protected peptide in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected amine, which can be used in the next coupling step without further purification.

Note: These protocols are general and may require optimization based on the specific substrates and reaction scale. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Applications of (R)-2-Amino-2-cyclopentylacetic Acid in Peptidomimetics: Enhancing Stability and Conformational Rigidity

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Amino-2-cyclopentylacetic acid , a non-proteinogenic α-amino acid, serves as a valuable building block in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of this cyclic amino acid into peptide sequences offers a strategic approach to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and conformational flexibility. The cyclopentyl moiety introduces significant steric hindrance and constrains the peptide backbone, leading to enhanced resistance to enzymatic degradation and the stabilization of desired secondary structures, which are crucial for receptor binding and biological activity.

Peptidomimetics containing this compound are explored in various therapeutic areas, including the development of enzyme inhibitors and receptor agonists or antagonists. The rigid cyclopentyl group helps to lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency and selectivity. This application note will detail the use of this compound in peptidomimetic design, provide protocols for its incorporation into peptide chains, and discuss its impact on the biological activity of the resulting molecules.

Data Presentation: Biological Activity of Peptidomimetics

While specific quantitative data for peptidomimetics containing this compound is not abundantly available in publicly accessible literature, the following table illustrates a representative example of how such data would be presented. The data is based on the principles of peptidomimetic design, where the incorporation of conformationally constrained amino acids is expected to influence binding affinity and biological function. For the purpose of this application note, we will use a hypothetical peptidomimetic targeting an enzyme, with activity measured by the half-maximal inhibitory concentration (IC50).

Compound IDSequenceTargetIC50 (nM)Fold Change vs. Native Peptide
Native-PepAc-Ala-Gly-Phe-Leu-NH2Protease X1501.0
Cpg-Pep-1Ac-Ala-(R)-Cpg -Phe-Leu-NH2Protease X752.0
Cpg-Pep-2Ac-Ala-Gly-(R)-Cpg -Leu-NH2Protease X1201.25

(R)-Cpg = this compound

Experimental Protocols

The incorporation of this compound into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The following section provides a detailed methodology for the manual synthesis of a tetrapeptide containing this non-natural amino acid, utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of Ac-Ala-(R)-Cpg-Phe-Leu-NH2

Materials:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

  • Fmoc-L-Leu-OH

  • Fmoc-L-Phe-OH

  • Fmoc-(R)-2-Amino-2-cyclopentylacetic acid (Fmoc-(R)-Cpg-OH)

  • Fmoc-L-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H2O)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-L-Leu-OH):

    • Dissolve Fmoc-L-Leu-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-L-Phe-OH):

    • Repeat step 2 using Fmoc-L-Phe-OH.

  • Fmoc Deprotection:

    • Repeat step 3.

  • Third Amino Acid Coupling (Fmoc-(R)-Cpg-OH):

    • Repeat step 2 using Fmoc-(R)-2-Amino-2-cyclopentylacetic acid.

  • Fmoc Deprotection:

    • Repeat step 3.

  • Fourth Amino Acid Coupling (Fmoc-L-Ala-OH):

    • Repeat step 2 using Fmoc-L-Ala-OH.

  • Fmoc Deprotection:

    • Repeat step 3.

  • N-terminal Acetylation:

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) to the resin.

    • Agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the pellet with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates a generic signaling pathway where a peptidomimetic containing this compound acts as an inhibitor of a key protease, preventing the cleavage of a substrate and the subsequent downstream signaling cascade.

G Signaling Pathway Inhibition by a Peptidomimetic Substrate Substrate Protein ProteaseX Protease X Substrate->ProteaseX Binding CleavedSubstrate Cleaved Substrate ProteaseX->CleavedSubstrate Cleavage DownstreamSignal Downstream Signaling CleavedSubstrate->DownstreamSignal BiologicalResponse Biological Response DownstreamSignal->BiologicalResponse Peptidomimetic Peptidomimetic (with (R)-Cpg) Peptidomimetic->ProteaseX Inhibition

Caption: Inhibition of a protease-mediated signaling pathway.

Experimental Workflow for SPPS

This diagram outlines the key steps in the solid-phase peptide synthesis of a peptidomimetic incorporating this compound.

G Experimental Workflow for Solid-Phase Peptide Synthesis Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Couple1 2. Couple Fmoc-Leu-OH Swell->Couple1 Deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect1 Couple2 4. Couple Fmoc-Phe-OH Deprotect1->Couple2 Deprotect2 5. Fmoc Deprotection Couple2->Deprotect2 CoupleCpg 6. Couple Fmoc-(R)-Cpg-OH Deprotect2->CoupleCpg DeprotectCpg 7. Fmoc Deprotection CoupleCpg->DeprotectCpg CoupleAla 8. Couple Fmoc-Ala-OH DeprotectCpg->CoupleAla DeprotectAla 9. Fmoc Deprotection CoupleAla->DeprotectAla Acetylate 10. N-terminal Acetylation DeprotectAla->Acetylate Cleave 11. Cleavage from Resin (TFA Cocktail) Acetylate->Cleave Purify 12. Purification (RP-HPLC) Cleave->Purify End End: Purified Peptidomimetic Purify->End

Caption: Step-by-step workflow for the synthesis of a peptidomimetic.

Logical Relationship: Rationale for Using this compound

This diagram illustrates the logical connections between the structural features of this compound and the desired properties of the resulting peptidomimetic.

G Rationale for Incorporating this compound RCpg (R)-2-Amino-2- cyclopentylacetic acid Cyclopentyl Cyclopentyl Group RCpg->Cyclopentyl AlphaCarbon α-Carbon Substitution RCpg->AlphaCarbon Constraint Conformational Constraint Cyclopentyl->Constraint Steric Steric Hindrance AlphaCarbon->Steric Conformation Stabilized Bioactive Conformation Constraint->Conformation Stability Increased Metabolic Stability Steric->Stability Potency Enhanced Potency & Selectivity Stability->Potency Conformation->Potency

Caption: How (R)-Cpg's structure improves peptidomimetic properties.

Application Notes and Protocols for the Synthesis of Cyclic Peptides Containing (R)-2-Amino-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic peptides have garnered significant interest as therapeutic agents due to their enhanced metabolic stability, increased potency, and improved bioavailability compared to their linear counterparts.[1][2] Their rigid conformation can lead to higher receptor selectivity and binding affinity.[1] The incorporation of non-natural, sterically hindered amino acids, such as the α,α-disubstituted (R)-2-Amino-2-cyclopentylacetic acid, can further restrict conformational freedom and enhance proteolytic resistance.[3][4][5]

However, the synthesis of such peptides presents unique challenges. The steric bulk of α,α-disubstituted amino acids can significantly impede coupling reactions during solid-phase peptide synthesis (SPPS) and can influence the efficiency of the final macrocyclization step.[6][7][8] This document provides detailed protocols for the synthesis of cyclic peptides containing this compound, from linear chain assembly via Fmoc-based SPPS to solution-phase cyclization, along with strategies to overcome common synthetic hurdles.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PostSPPS Post-Synthesis Processing Resin 1. Resin Swelling Deprotection1 2. First Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Couple First Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 4. Iterative Fmoc Deprotection Wash1->Deprotection2 Coupling2 5. Iterative Amino Acid Coupling (Standard Conditions) Deprotection2->Coupling2 Coupling_Bulky 6. Couple Bulky Amino Acid (this compound) (Special Conditions) Deprotection2->Coupling_Bulky At desired position Wash2 Wash Coupling2->Wash2 Wash2->Deprotection2 Repeat for each standard AA Wash3 Wash Coupling_Bulky->Wash3 Deprotection3 7. Final Fmoc Deprotection Wash3->Deprotection2 Continue chain Wash3->Deprotection3 After last AA Cleavage 8. Cleavage from Resin & Side-Chain Deprotection Deprotection3->Cleavage Purify_Linear 9. Purification of Linear Peptide (RP-HPLC) Cleavage->Purify_Linear Cyclization 10. Solution-Phase Cyclization Purify_Linear->Cyclization Purify_Cyclic 11. Final Purification of Cyclic Peptide (RP-HPLC) Cyclization->Purify_Cyclic Characterization 12. Characterization (LC-MS, NMR) Purify_Cyclic->Characterization

Figure 1. Overall workflow for the synthesis of cyclic peptides containing a bulky amino acid.

Experimental Protocols

Protocol 1: Linear Peptide Synthesis via Fmoc SPPS

This protocol outlines the manual solid-phase synthesis of the linear peptide precursor. Standard Fmoc/tBu chemistry is used.[9] For automated synthesis, parameters should be adjusted to reflect the recommendations below, especially for the sterically hindered residue.[10]

Materials and Reagents:

  • Resin: 2-chlorotrityl chloride resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide).[11]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Amino Acids: Nα-Fmoc protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf).[10]

  • Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v).

  • Coupling Reagents (Standard): HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HCTU.[11]

  • Coupling Reagents (for Bulky Residue): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or pre-formed symmetrical anhydrides.[6]

  • Additives: Oxyma Pure or HOAt (1-Hydroxy-7-azabenzotriazole).[7][12]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

Procedure:

  • Resin Preparation:

    • Place the selected resin (0.1 mmol scale) in a reaction vessel.

    • Swell the resin in DMF for 1 hour, then drain the solvent.[11]

  • First Amino Acid Loading (for 2-chlorotrityl resin):

    • Dissolve Fmoc-amino acid (2-3 eq.) and DIPEA (4-6 eq.) in DCM.

    • Add the solution to the resin and agitate for 1-2 hours.

    • Drain the vessel and cap any unreacted sites with methanol/DIPEA in DCM for 30 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, drain, and add fresh deprotection solution.

    • Agitate for an additional 10-15 minutes.[10]

    • Drain and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, pre-activate the Fmoc-amino acid (4-5 eq.), HBTU/HCTU (4-5 eq.), and HOAt/Oxyma (5 eq.) in DMF with DIPEA (8-10 eq.) for 1-2 minutes.[10]

    • Add the activated mixture to the resin.

    • Agitate for 45-60 minutes at room temperature. Microwave heating (10 min at 75°C) can be used to accelerate coupling.[10]

    • Perform a colorimetric test (e.g., Kaiser test) to confirm reaction completion. If incomplete, repeat the coupling (double coupling).

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Coupling of this compound (Bulky Residue):

    • Due to steric hindrance, a more potent activation method is required.[6][7]

    • Method A (Uronium Salt): Use HATU (4-5 eq.) with HOAt (5 eq.) and DIPEA (8-10 eq.). Extend the coupling time to 2-4 hours at room temperature or perform a double coupling.

    • Method B (Symmetrical Anhydride): In a separate vial, dissolve Fmoc-(R)-2-Amino-2-cyclopentylacetic acid (6 eq.) in DCM/DMF. Add DIC (3 eq.) and react for 10-15 minutes at 0°C. Filter any precipitated urea (B33335) and add the anhydride (B1165640) solution to the resin. This method is particularly effective when coupling to a sterically hindered N-terminus.[6]

    • Confirm completion with a Kaiser test and wash thoroughly.

  • Chain Elongation:

    • Repeat steps 3, 4, and 5 for each amino acid in the sequence. Coupling an amino acid to the N-terminus of the newly incorporated bulky residue can also be difficult and may require the enhanced conditions described in step 5.[6]

  • Final Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 3).

    • Wash the resin with DMF (5x), DCM (5x), and IPA (3x), then dry under vacuum.

Protocol 2: Peptide Cleavage and Global Deprotection

This step cleaves the synthesized linear peptide from the solid support and removes all side-chain protecting groups simultaneously.

Materials and Reagents:

  • Cleavage Cocktail: Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).

  • Cold diethyl ether.

Procedure:

  • Place the dried peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-4 hours.[10]

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate to approximately 1-2 mL under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude linear peptide under vacuum.

  • Purify the linear peptide via Reverse-Phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 3: Solution-Phase Head-to-Tail Cyclization

This protocol describes the formation of the final cyclic peptide. The key to successful cyclization is using high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.[1]

G cluster_0 High Dilution Conditions cluster_1 High Concentration Conditions Linear Linear Peptide (Purified) Cyclic Desired Cyclic Monomer Linear->Cyclic Intramolecular Cyclization Linear2 Linear Peptide Dimer Undesired Dimer/ Oligomer Linear2->Dimer Intermolecular Reaction

Figure 2. Competing reaction pathways during peptide cyclization.

Materials and Reagents:

  • Purified, lyophilized linear peptide.

  • Solvent: DMF or a DCM/DMF mixture.

  • Cyclization Reagent: HATU, HBTU, or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[12]

  • Base: DIPEA or 2,4,6-collidine.

Procedure:

  • Dissolve the purified linear peptide in DMF to a final concentration of 0.1-1.0 mM. This high dilution is critical.

  • In a separate vial, dissolve the cyclization reagent (e.g., HATU, 1.5-2.0 eq.) and DIPEA (3-4 eq.) in a small amount of DMF.

  • Add the reagent solution dropwise to the stirred peptide solution over several hours using a syringe pump.

  • Allow the reaction to proceed for 12-24 hours at room temperature.

  • Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to observe the disappearance of the linear precursor and the appearance of the cyclic product.

  • Once complete, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of solvent (e.g., DMSO/water) and purify the final cyclic peptide by RP-HPLC.

  • Characterize the final product by high-resolution mass spectrometry and, if necessary, NMR.

Data Presentation

Quantitative data for peptide synthesis can vary significantly based on the sequence, scale, and specific conditions used. The following tables provide a summary of the protocol and representative data for the synthesis of a hypothetical cyclic hexapeptide containing this compound.

Table 1: Summary of Synthesis Parameters

StepParameterRecommended Value/ReagentNotes
SPPS Resin2-chlorotrityl chlorideFor final C-terminal carboxylic acid.
Standard CouplingHCTU/HOAt/DIPEA45-60 min coupling time.
Bulky AA CouplingHATU/HOAt/DIPEA2-4 hour coupling time or double coupling.[6]
Fmoc Deprotection20% Piperidine in DMF3 + 15 min procedure.[10]
Cleavage Reagent CocktailTFA/Phenol/H₂O/Thioanisole/EDT2-4 hours at room temperature.
Cyclization Peptide Conc.0.1 - 1.0 mMHigh dilution is critical to prevent oligomerization.[1][2]
ReagentHATU/DIPEASlow addition over several hours.
Reaction Time12 - 24 hoursMonitor by LC-MS.

Table 2: Representative Quantitative Data (Illustrative)

StepProductStarting AmountTypical Crude PurityTypical Isolated Yield
SPPS & Cleavage Crude Linear Peptide0.1 mmol (on resin)50-70%60-85%
Purification 1 Purified Linear Peptide~65 mg (crude)>95%40-60% (from crude)
Cyclization Crude Cyclic Peptide~30 mg (linear)30-60%25-50%
Purification 2 Purified Cyclic Peptide~10 mg (crude)>98%50-70% (from crude)

Note: Yields are highly sequence-dependent. The presence of sterically hindered residues can lower overall yields. These values are for illustrative purposes only.

References

Application Note: Chiral Purity Determination of (R)-2-Amino-2-cyclopentylacetic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Amino-2-cyclopentylacetic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is of utmost importance as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, robust analytical methods are required to accurately determine the enantiomeric purity of these key starting materials.[2][3] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][4]

This application note details a direct HPLC method for the enantiomeric separation of (R)- and (S)-2-Amino-2-cyclopentylacetic acid. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase, which is known for its excellent performance in separating the enantiomers of underivatized amino acids.[5] This approach avoids the need for pre-column derivatization, simplifying the workflow and reducing potential sources of error.

Experimental Methodologies

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.

  • Chiral Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of Methanol, Acetonitrile, and an aqueous buffer.

  • Reagents: HPLC grade Methanol, Acetonitrile, Ammonium Acetate, and Acetic Acid. High purity water.

  • Sample Diluent: Mobile phase.

  • This compound reference standard

  • (S)-2-Amino-2-cyclopentylacetic acid reference standard (or racemic mixture)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterValue
Column Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase 80:20 (v/v) Methanol / 20 mM Ammonium Acetate in Water, pH 5.5 (adjusted with Acetic Acid)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 20 minutes

Protocols

1. Mobile Phase Preparation: a. To prepare 1 L of the aqueous component, dissolve 1.54 g of Ammonium Acetate in 1 L of high purity water. b. Adjust the pH of the aqueous solution to 5.5 using Acetic Acid. c. Filter the buffer through a 0.45 µm membrane filter. d. The final mobile phase is prepared by mixing 800 mL of HPLC grade Methanol with 200 mL of the prepared aqueous buffer. e. Degas the mobile phase before use.

2. Standard Solution Preparation: a. (R)-enantiomer stock solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase. b. (S)-enantiomer stock solution (1 mg/mL): Accurately weigh 10 mg of (S)-2-Amino-2-cyclopentylacetic acid reference standard and dissolve it in 10 mL of the mobile phase. c. Resolution Solution (0.1 mg/mL each enantiomer): Mix 1 mL of the (R)-enantiomer stock solution and 1 mL of the (S)-enantiomer stock solution and dilute to 10 mL with the mobile phase. If a racemic standard is available, a 0.2 mg/mL solution can be prepared.

3. Sample Preparation: a. Accurately weigh approximately 10 mg of the test sample of this compound. b. Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. c. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. System Suitability and Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the mobile phase as a blank. c. Inject the Resolution Solution to confirm the separation of the two enantiomers. The resolution between the two peaks should be greater than 1.5. d. Inject the (R)-enantiomer standard solution to identify the peak corresponding to the desired enantiomer. e. Inject the prepared sample solution.

Data Presentation

The following table summarizes the expected retention times and resolution for the chiral separation.

CompoundExpected Retention Time (min)
(S)-2-Amino-2-cyclopentylacetic acid~ 10.5
This compound~ 12.8
Resolution (Rs) > 1.5

Calculation of Chiral Purity:

The enantiomeric purity of the (R)-enantiomer is calculated using the peak areas from the chromatogram of the sample solution:

% Chiral Purity (R) = [Area(R) / (Area(R) + Area(S))] x 100

Where:

  • Area(R) is the peak area of the (R)-enantiomer.

  • Area(S) is the peak area of the (S)-enantiomer.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare (R) and (S) Standard Solutions filter_sample Filter Sample (0.45 µm) prep_standard->filter_sample prep_sample Prepare Test Sample Solution prep_sample->filter_sample equilibrate Equilibrate System with Mobile Phase filter_sample->equilibrate inject Inject Sample into HPLC System equilibrate->inject separate Chiral Separation on CHIROBIOTIC T Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas of (R) and (S) Enantiomers detect->integrate calculate Calculate Chiral Purity integrate->calculate report Generate Report calculate->report G cluster_system HPLC System Components mobile_phase Mobile Phase Reservoir Methanol Water Buffer pump HPLC Pump mobile_phase->pump autosampler Autosampler (Sample Injection) pump->autosampler column Chiral Column Astec CHIROBIOTIC T autosampler->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system

References

Application Notes and Protocols for the Large-Scale Synthesis of Fmoc-(R)-2-cyclopentylglycine-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-cyclopentylglycine-OH is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of novel peptides and peptidomimetics for drug discovery and development.[1][2] Its unique cyclopentyl side chain imparts specific conformational constraints and steric bulk, which can enhance the metabolic stability, bioavailability, and potency of peptide-based therapeutics.[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[1][3][4] This document provides detailed application notes and scalable protocols for the chemical synthesis of Fmoc-(R)-2-cyclopentylglycine-OH, targeting researchers and professionals in the pharmaceutical and biotechnology sectors.

Applications in Drug Development

The incorporation of unnatural amino acids like (R)-2-cyclopentylglycine into peptide scaffolds is a widely adopted strategy in medicinal chemistry to overcome the limitations of natural peptides, such as poor stability and rapid degradation.[5][6] Specific applications of Fmoc-(R)-2-cyclopentylglycine-OH include:

  • Design of Peptide Inhibitors and Agonists: The cyclopentyl moiety can influence the binding affinity and selectivity of peptides towards their biological targets.[2]

  • Enhancement of Pharmacokinetic Properties: The non-natural side chain can protect the peptide backbone from proteolytic cleavage, thereby extending its in vivo half-life.[6]

  • Development of Novel Peptide Scaffolds: It allows for the creation of diverse peptide libraries for high-throughput screening and the discovery of new bioactive molecules.[1][2]

  • Use in Neuroscience Research: This amino acid is utilized in the development of peptide-based therapeutics for neurological disorders.[1][2]

Large-Scale Synthesis Strategy

The synthesis of Fmoc-(R)-2-cyclopentylglycine-OH can be efficiently achieved on a large scale through a multi-step process. A common approach involves the asymmetric synthesis of the core amino acid followed by the introduction of the Fmoc protecting group.[7] While a specific protocol for the (R)-enantiomer is adapted from a known synthesis of the (L)-enantiomer, the principles of stereoselective synthesis and process scale-up are directly applicable.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials Step1 Asymmetric Synthesis of (R)-2-cyclopentylglycine Start->Step1 Step2 Fmoc Protection Step1->Step2 Step3 Purification Step2->Step3 End Fmoc-(R)-2-cyclopentylglycine-OH Step3->End

Caption: General workflow for the synthesis of Fmoc-(R)-2-cyclopentylglycine-OH.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-2-cyclopentylglycine

This protocol is adapted from a reported synthesis of the L-enantiomer and outlines the key steps for producing the desired (R)-cyclopentylglycine core.[7] It relies on the diastereoselective alkylation of a chiral glycine (B1666218) equivalent.

Materials:

  • Chiral auxiliary (e.g., a commercially available chiral glycine enolate equivalent)

  • Cyclopentyl iodide

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Reagents for auxiliary cleavage (e.g., PdCl2 for catalytic hydrogenolysis)[7]

  • Hydrochloric acid (HCl)

Procedure:

  • Enolate Formation: Dissolve the chiral auxiliary in anhydrous THF in a suitable reactor under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a freshly prepared solution of LDA to the reaction mixture to form the enolate. Stir for 30-60 minutes at this temperature.

  • Alkylation: Add cyclopentyl iodide to the enolate solution and allow the reaction to proceed, maintaining the low temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the alkylated product. For instance, if using a benzyl-based auxiliary, catalytic hydrogenolysis over PdCl2 can be employed to yield (R)-2-cyclopentylglycine.[7]

  • Isolation: After cleavage, the crude (R)-2-cyclopentylglycine can be isolated and purified by crystallization or other suitable methods.

Protocol 2: Fmoc Protection of (R)-2-cyclopentylglycine

This protocol describes the protection of the amino group of (R)-2-cyclopentylglycine with the Fmoc group.[3][7]

Materials:

  • (R)-2-cyclopentylglycine

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3)

  • Solvent mixture (e.g., 1,4-dioxane (B91453) and water)

  • Diethyl ether or ethyl acetate

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve (R)-2-cyclopentylglycine in an aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[3][7]

  • Reaction: Add a solution of Fmoc-OSu in dioxane to the amino acid solution. Allow the reaction to stir at room temperature overnight.[3][7]

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.[3]

  • Acidification: Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-protected amino acid.[3]

  • Extraction: Extract the precipitated Fmoc-(R)-2-cyclopentylglycine-OH with a suitable organic solvent such as ethyl acetate.[3]

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[3]

Protocol 3: Large-Scale Purification

Purification is a critical step to ensure the high purity required for peptide synthesis. Recrystallization is a common and scalable method for purifying Fmoc-amino acids.[3][8]

Materials:

  • Crude Fmoc-(R)-2-cyclopentylglycine-OH

  • Recrystallization solvent system (e.g., ethyl acetate/hexane, toluene, or isopropyl alcohol)[3][7][8]

Procedure:

  • Dissolution: Dissolve the crude Fmoc-(R)-2-cyclopentylglycine-OH in a minimal amount of the hot recrystallization solvent (e.g., ethyl acetate).

  • Crystallization: Slowly add a non-polar co-solvent (e.g., hexane) until turbidity is observed. Allow the solution to cool slowly to room temperature and then further cool in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.

  • Drying: Dry the purified Fmoc-(R)-2-cyclopentylglycine-OH under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.[8]

Data Presentation

ParameterTarget ValueAnalytical Method
Appearance White to off-white solidVisual Inspection
Purity (HPLC) ≥ 98%Reverse-Phase HPLC
Optical Purity (ee%) > 99%Chiral HPLC
Molecular Weight 365.43 g/mol Mass Spectrometry (MS)
Melting Point 184 - 190 °C[2]Melting Point Apparatus
Optical Rotation [α]D20 = +18 ± 2º (c=1 in DMF) (for L-enantiomer)[1]Polarimeter

Note: The optical rotation for the (R)-enantiomer is expected to be opposite in sign to the (L)-enantiomer.

Logical Relationship Diagram

Logical_Relationship cluster_synthesis Synthesis & Purification cluster_application Application Chiral_Auxiliary Chiral Glycine Equivalent Alkylation Diastereoselective Alkylation Chiral_Auxiliary->Alkylation Cyclopentyl_Iodide Cyclopentyl Iodide Cyclopentyl_Iodide->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage R_Cpg (R)-Cyclopentylglycine Cleavage->R_Cpg Fmoc_Protection Fmoc Protection R_Cpg->Fmoc_Protection Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_Protection Crude_Product Crude Fmoc-(R)-Cpg-OH Fmoc_Protection->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure Fmoc-(R)-Cpg-OH Purification->Final_Product SPPS Solid-Phase Peptide Synthesis Final_Product->SPPS Peptide Modified Peptide SPPS->Peptide Drug_Dev Drug Development Peptide->Drug_Dev

Caption: Relationship between synthesis, purification, and application.

Conclusion

The large-scale synthesis of Fmoc-(R)-2-cyclopentylglycine-OH is a feasible process that provides access to a valuable building block for the development of next-generation peptide therapeutics. The protocols outlined in this document, based on established chemical principles, offer a robust framework for its production. Careful control of reaction conditions and rigorous purification are paramount to achieving the high purity required for successful incorporation into peptide synthesis workflows.

References

Revolutionizing Peptide Science: Advanced Solid-Phase Synthesis of Peptides Incorporating Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and biomedical research, the integration of unnatural amino acids (UAAs) into peptides offers a powerful strategy to enhance therapeutic properties and probe biological systems. These novel peptides, engineered with tailored functionalities, exhibit improved stability, receptor affinity, and unique conformational constraints. This document provides detailed application notes and protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing unnatural amino acids, catering to researchers, scientists, and professionals in drug development.

Introduction to Unnatural Amino Acids in SPPS

Unnatural amino acids are non-proteinogenic amino acids that expand the chemical diversity of peptides beyond the 20 standard residues.[1] Their incorporation can confer significant advantages, including resistance to proteolytic degradation, enhanced binding affinity, and the introduction of novel functionalities such as fluorescent probes or photo-crosslinkers.[1][2] The two primary strategies for SPPS, Fmoc/tBu and Boc/Bzl, can be adapted for the inclusion of UAAs, although challenges such as steric hindrance and altered reactivity require careful optimization of synthesis protocols.[3][4]

Quantitative Analysis of Coupling Efficiency

The success of SPPS is highly dependent on the efficiency of the coupling reactions. For unnatural amino acids, particularly those with bulky side chains or N-methylation, achieving high coupling yields can be challenging. The choice of coupling reagent is a critical factor influencing the outcome of the synthesis.

Table 1: Comparative Efficiency of Common Coupling Reagents for a Difficult Decapeptide

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient, especially for hindered couplings. Should not be used in large excess to avoid potential side reactions.[5][6]
HBTU Aminium/Uronium SaltHighFastLowA reliable and cost-effective option for routine couplings. Slower than HATU.[6][7]
HCTU Guanidinium SaltHighVery FastLowSimilar to HBTU but often with faster kinetics.[7]
PyBOP Phosphonium SaltHighFastLowByproducts are generally less problematic than with some other reagents.[7]
DIC/Oxyma Carbodiimide/AdditiveHighModerateVery LowCost-effective and minimizes racemization, particularly for sensitive amino acids.[5]
COMU Uronium SaltVery HighVery FastLowA newer generation reagent with high efficiency and a better safety profile than HOBt/HOAt-based reagents.[7][8]

Data synthesized from studies on difficult peptide sequences, which often present challenges analogous to those encountered with unnatural amino acids.[5]

Table 2: Coupling Conditions and Outcomes for Sterically Hindered Unnatural Amino Acids

Unnatural Amino AcidCoupling ReagentActivation TimeCoupling TimeDouble Coupling Recommended?Typical Purity (%)Reference
Aib (α-aminoisobutyric acid) DIC/Oxyma5 min2-4 hYes>90[9][10]
N-methylated Amino Acids HATU/DIPEA2 min1-2 hOftenVariable[11][12]
β-Homo Amino Acids HATU/HOAt5 min2 hSometimes>85[2]
D-Amino Acids Standard ReagentsStandardStandardNo>95[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of high-quality peptides containing unnatural amino acids. The following protocols are based on the widely used Fmoc/tBu strategy.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Unnatural Amino Acid Incorporation

This protocol outlines a single cycle of amino acid addition.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl chloride for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[14]

2. Fmoc Deprotection:

  • Treat the resin with 20% (v/v) piperidine (B6355638) in DMF for 3 minutes. Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 7 minutes.

  • Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times) to remove residual piperidine.[5]

3. Unnatural Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-protected unnatural amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 3.9 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 8 equivalents) in DMF for 1-5 minutes.[5] For sterically hindered UAAs, extended activation and coupling times may be necessary (see Table 2).

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-4 hours. The reaction can be monitored using a colorimetric test such as the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines like N-methylated amino acids).[12]

  • If the test indicates incomplete coupling, a second coupling step (double coupling) with freshly prepared activated amino acid solution is recommended.[3]

4. Washing:

  • After the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the specific amino acid composition and protecting groups. A common cocktail for peptides without sensitive residues is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

4. Peptide Precipitation and Purification:

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide clear visualizations of experimental processes and biological mechanisms.

SPPS_Workflow_UAA Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 UAA_Coupling UAA Coupling (Activated UAA) Washing1->UAA_Coupling Monitoring Monitoring (Kaiser/Bromophenol Blue Test) UAA_Coupling->Monitoring Monitoring->UAA_Coupling Incomplete (Double Couple) Washing2 Washing (DMF, DCM) Monitoring->Washing2 Coupling Complete Repeat Repeat Cycle Washing2->Repeat Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->Final_Cleavage Final Amino Acid Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Pure_Peptide Pure UAA-Peptide Purification->Pure_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an unnatural amino acid (UAA).

Application Example: Inhibition of the p53-MDM2 Protein-Protein Interaction

Peptides containing unnatural amino acids can be designed to mimic the α-helical structure of the p53 transactivation domain, enabling them to bind to MDM2 and disrupt the p53-MDM2 interaction. This leads to the stabilization and activation of p53, which can trigger apoptosis in cancer cells. The introduction of UAAs can enhance the helicity and proteolytic stability of these peptides.

p53_MDM2_Inhibition cluster_normal Normal Cell Function cluster_inhibition Inhibition by UAA-Peptide p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding Proteasome_n Proteasome p53_n->Proteasome_n Degradation MDM2_n->Proteasome_n Ubiquitination UAA_Peptide UAA-Peptide (p53 Mimic) MDM2_i MDM2 UAA_Peptide->MDM2_i High Affinity Binding p53_i p53 (Stabilized) Apoptosis Apoptosis p53_i->Apoptosis Activation GPCR_Modulation UAA_Peptide UAA-GLP-1 Analogue GLP1R GLP-1 Receptor (GPCR) UAA_Peptide->GLP1R Binding G_Protein G Protein GLP1R->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activation cAMP cAMP Adenylate_Cyclase->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Insulin Secretion PKA->Cellular_Response Phosphorylation Cascade

References

Protecting Group Strategies for Cyclopentylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylglycine (Cpg) is a non-proteinogenic amino acid characterized by a bulky and hydrophobic cyclopentyl side chain. This unique structural feature makes it a valuable building block in medicinal chemistry for the design of peptides and peptidomimetics with modified conformational properties, enhanced metabolic stability, and altered receptor-binding affinities.[1] In peptide synthesis, the strategic use of protecting groups for the α-amino and α-carboxyl termini of amino acids is fundamental to prevent unwanted side reactions and ensure the controlled formation of the desired peptide sequence.[2]

It is important to note that the cyclopentyl side chain of cyclopentylglycine is aliphatic and chemically inert under standard peptide synthesis conditions. Therefore, the side chain itself does not require a protecting group. The strategies discussed in this document focus on the temporary protection of the N-terminal α-amino group and the C-terminal α-carboxyl group of cyclopentylglycine.

This document provides detailed application notes and experimental protocols for the protection and deprotection of cyclopentylglycine, focusing on the most commonly used and orthogonal protecting group strategies: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino terminus, and the acid-labile tert-butyl (OtBu) ester and the hydrogenolysis-labile benzyl (B1604629) (Bzl) ester for the α-carboxyl terminus.

N-Terminal Protection Strategies

The protection of the α-amino group is crucial to prevent self-polymerization and to control the sequence of amino acid addition during peptide synthesis.[3] The choice between the Fmoc and Boc protecting groups is a key decision in designing a peptide synthesis strategy.[4]

The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy

The Fmoc group is favored in modern solid-phase peptide synthesis (SPPS) due to its mild, base-catalyzed deprotection conditions, which are orthogonal to the acid-labile protecting groups typically used for side chains and resin linkers.[5]

Key Features of Fmoc Protection:

  • Introduction: Typically achieved by reacting cyclopentylglycine with Fmoc-N-hydroxysuccinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.[6][7]

  • Stability: Stable to acidic conditions used for the cleavage of tert-butyl-based side-chain protecting groups.[5]

  • Cleavage: Removed by treatment with a mild organic base, commonly a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).[8]

  • Monitoring: The release of the dibenzofulvene-piperidine adduct during deprotection can be monitored by UV spectrophotometry to quantify the progress of the reaction.[5]

The Boc (tert-Butoxycarbonyl) Strategy

The Boc group is a well-established protecting group, particularly in solution-phase synthesis and for certain applications in SPPS. It is removed under acidic conditions.[9]

Key Features of Boc Protection:

  • Introduction: Commonly introduced by reacting cyclopentylglycine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[10]

  • Stability: Stable to basic conditions and nucleophiles.[9]

  • Cleavage: Removed by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10][11]

  • Orthogonality: Orthogonal to the base-labile Fmoc group and to protecting groups removed by hydrogenolysis, such as benzyl esters.[11]

C-Terminal Protection Strategies

Protection of the α-carboxyl group is essential in solution-phase peptide synthesis to prevent the formation of undesired amide bonds. In SPPS, the C-terminal amino acid is anchored to the solid support, which serves as the protecting group. However, for the synthesis of protected peptide fragments, C-terminal protection is required.

tert-Butyl (OtBu) Ester Protection

The tert-butyl ester is a common choice for carboxyl protection, particularly within the Fmoc/tBu strategy, due to its cleavage under acidic conditions.

Key Features of OtBu Protection:

  • Introduction: Can be formed by acid-catalyzed addition to isobutylene (B52900) or by reaction with tert-butyl trichloroacetimidate.

  • Stability: Stable to basic and nucleophilic conditions.

  • Cleavage: Typically cleaved simultaneously with Boc groups and other tBu-based side-chain protecting groups using strong acids like TFA.[12][13] Selective cleavage in the presence of other acid-labile groups can sometimes be achieved using Lewis acids like zinc bromide (ZnBr₂).[14]

Benzyl (Bzl) Ester Protection

The benzyl ester is a versatile protecting group for carboxylic acids, especially in strategies orthogonal to acid- and base-labile groups.

Key Features of Bzl Protection:

  • Introduction: Often prepared by reaction with benzyl bromide or benzyl alcohol in the presence of a coupling agent.[15][16]

  • Stability: Stable to both acidic and basic conditions.

  • Cleavage: Removed under neutral conditions by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which does not affect most other common protecting groups.[15][17][18] It can also be cleaved by strong acids, but this is less common.[19]

Quantitative Data Summary

The following tables summarize the typical conditions and reported yields for the introduction and removal of the discussed protecting groups. It should be noted that yields can vary depending on the specific reaction conditions, scale, and the nature of the substrate. The data presented are based on general procedures for amino acids and are applicable to cyclopentylglycine.

Table 1: N-Terminal Protection of Cyclopentylglycine

Protecting GroupReagentBaseSolventTypical ConditionsTypical Yield
Fmoc Fmoc-OSuNa₂CO₃Dioxane/H₂ORoom temperature, overnightQuantitative[6]
Fmoc Fmoc-Cl-H₂O/Ethanol (B145695)60 °CHigh[7]
Boc Boc₂ONaOHH₂O/THFRoom temperatureHigh[10]
Boc Boc₂ODMAPAcetonitrileRoom temperatureHigh[10]

Table 2: C-Terminal Protection of Cyclopentylglycine

Protecting GroupReagent(s)CatalystSolventTypical ConditionsTypical Yield
OtBu IsobutyleneH₂SO₄ (catalytic)DioxaneHigh pressureGood
OtBu t-Butyl Acetate (B1210297)Tf₂NH-Room temperatureHigh[20]
Bzl Benzyl Alcoholp-TsOHTolueneReflux with water removalHigh[17]
Bzl Benzyl BromideBase (e.g., Cs₂CO₃)DMFRoom temperatureHigh[15]

Table 3: Deprotection of Protected Cyclopentylglycine

Protected GroupReagent(s)SolventTypical Conditions
N-Fmoc 20% PiperidineDMFRoom temperature, 10-30 min
N-Boc 25-50% TFADichloromethane (B109758) (DCM)Room temperature, 1-2 hours
N-Boc 4M HClDioxane or Ethyl AcetateRoom temperature, 1-4 hours
C-OtBu 50-95% TFADCMRoom temperature, 2-5 hours
C-Bzl H₂ (1 atm)Pd/C (10 mol%)Methanol (B129727) or Ethanol

Experimental Protocols

Protocol 1: N-Fmoc Protection of Cyclopentylglycine

This protocol is adapted from a general procedure for the Fmoc protection of amino acids.[6]

Materials:

  • Cyclopentylglycine (1 equivalent)

  • Fmoc-OSu (1.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Hexane

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve cyclopentylglycine and sodium carbonate in a mixture of dioxane and water (e.g., 1.5:1 v/v).

  • Add a solution of Fmoc-OSu in dioxane to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Crystallize the product from ethyl acetate/hexane to obtain Fmoc-Cpg-OH.[6]

Protocol 2: N-Boc Protection of Cyclopentylglycine

This protocol is a general procedure for the Boc protection of amines.[10]

Materials:

  • Cyclopentylglycine (1 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Sodium hydroxide (B78521) (NaOH) (2 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve cyclopentylglycine in a mixture of THF and water.

  • Add NaOH and stir until the amino acid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc₂O and allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture in vacuo to remove the THF.

  • Wash the aqueous solution with diethyl ether to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-Cpg-OH.

Protocol 3: C-Terminal Benzyl Ester (Bzl) Protection of N-Fmoc-Cyclopentylglycine

This protocol is based on a general method for benzyl ester formation.

Materials:

  • N-Fmoc-Cyclopentylglycine (1 equivalent)

  • Benzyl bromide (1.2 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Fmoc-Cyclopentylglycine in DMF.

  • Add cesium carbonate and stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to obtain Fmoc-Cpg-OBzl.

Protocol 4: C-Terminal tert-Butyl Ester (OtBu) Protection of N-Fmoc-Cyclopentylglycine

This protocol is based on a general method for tert-butyl esterification.[20]

Materials:

  • N-Fmoc-Cyclopentylglycine (1 equivalent)

  • tert-Butyl acetate

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (catalytic amount)

  • Dichloromethane (DCM)

Procedure:

  • Suspend N-Fmoc-Cyclopentylglycine in tert-butyl acetate.

  • Add a catalytic amount of Tf₂NH.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Dilute the reaction with dichloromethane and wash with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary to yield Fmoc-Cpg-OtBu.

Protocol 5: Cleavage of the N-Fmoc Group

This is a standard protocol for Fmoc deprotection in SPPS.[21]

Materials:

  • Fmoc-protected cyclopentylglycine derivative

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Treat the Fmoc-protected cyclopentylglycine derivative (e.g., on resin) with a solution of 20% piperidine in DMF.

  • Agitate the mixture at room temperature for 10-30 minutes.

  • Filter and wash the product (or resin) thoroughly with DMF to remove the deprotection reagents.

  • The deprotected amine is ready for the next coupling step.

Protocol 6: Cleavage of the N-Boc and C-OtBu Groups

This protocol describes the simultaneous cleavage of Boc and OtBu groups using TFA.[11][12]

Materials:

  • Boc-Cpg-OtBu or a peptide containing these protected groups

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water) if other sensitive residues are present.

Procedure:

  • Dissolve the protected peptide in DCM.

  • Prepare a cleavage cocktail, for example, 95% TFA, 2.5% water, 2.5% TIS. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Add the cleavage cocktail to the dissolved peptide.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the deprotected cyclopentylglycine derivative under vacuum.

Protocol 7: Cleavage of the C-Bzl Group by Hydrogenolysis

This is a standard protocol for the removal of a benzyl ester.[17]

Materials:

  • C-terminal benzyl ester of a cyclopentylglycine derivative

  • Palladium on carbon (Pd/C), 10% w/w

  • Methanol or Ethanol

  • Hydrogen gas supply (e.g., a balloon)

Procedure:

  • Dissolve the benzyl ester in methanol or ethanol in a round-bottom flask.

  • Carefully add 10 mol% of Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by TLC. The reaction may take from 1 to 16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Visualized Workflows and Logical Relationships

N_Fmoc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Cpg Cyclopentylglycine Mix Dissolve & Mix Cpg->Mix Fmoc_OSu Fmoc-OSu Fmoc_OSu->Mix Base Base (e.g., Na2CO3) Base->Mix Solvent Solvent (Dioxane/H2O) Solvent->Mix Stir Stir at RT, overnight Mix->Stir Acidify Acidify (HCl) Stir->Acidify Extract Extract (EtOAc) Acidify->Extract Purify Crystallize Extract->Purify Final_Product Fmoc-Cpg-OH Purify->Final_Product

Caption: Workflow for N-Fmoc protection of cyclopentylglycine.

N_Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup Cpg Cyclopentylglycine Mix Dissolve & Mix at 0°C Cpg->Mix Boc2O Boc Anhydride Boc2O->Mix Base Base (e.g., NaOH) Base->Mix Solvent Solvent (THF/H2O) Solvent->Mix Stir Stir at RT, overnight Mix->Stir Acidify Acidify (HCl) Stir->Acidify Extract Extract (EtOAc) Acidify->Extract Concentrate Concentrate Extract->Concentrate Final_Product Boc-Cpg-OH Concentrate->Final_Product

Caption: Workflow for N-Boc protection of cyclopentylglycine.

Orthogonal_Protection_Strategy Start Fmoc-Cpg-OtBu Deprotection_Fmoc Fmoc Deprotection (Piperidine/DMF) Start->Deprotection_Fmoc Selective Base Treatment Deprotection_OtBu OtBu Deprotection (TFA/DCM) Start->Deprotection_OtBu Selective Acid Treatment Intermediate H-Cpg-OtBu Deprotection_Fmoc->Intermediate Final Fmoc-Cpg-OH Deprotection_OtBu->Final

Caption: Orthogonal deprotection of Fmoc and OtBu groups.

References

Application Notes and Protocols for Inducing β-Turns in Peptides using (R)-2-Amino-2-cyclopentylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the conformationally constrained non-natural amino acid, (R)-2-Amino-2-cyclopentylacetic acid, to induce stable β-turn secondary structures in peptides. The protocols outlined below cover peptide design and synthesis, and detailed methods for structural characterization using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

β-turns are crucial secondary structural motifs in peptides and proteins, playing a pivotal role in molecular recognition, protein folding, and as epitopes in antigens. The induction of stable β-turns is a key strategy in peptidomimetic design for enhancing biological activity, improving metabolic stability, and increasing receptor affinity and selectivity. The rigid cyclopentyl ring of this compound restricts the backbone dihedral angles (φ and ψ), thereby predisposing the peptide chain to adopt a well-defined β-turn conformation. This application note will use 2-aminocyclopentanecarboxylic acid (ACPC) as a well-documented analogue to provide specific data and protocols, as the principles are directly transferable.[1][2][3][4][5]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of peptides incorporating a cyclopentyl amino acid to induce a β-turn.

Table 1: Representative Circular Dichroism (CD) Data for a β-Turn Peptide

Wavelength (nm)Mean Residue Ellipticity [θ] (deg cm² dmol⁻¹)Secondary Structure Interpretation
~220-230Positive MaximumCharacteristic of Type I/II β-turns
~200-205Negative MinimumCharacteristic of Type I/II β-turns
<200Strong Negative Band

Note: The exact peak positions and intensities can vary depending on the peptide sequence and solvent conditions.[6]

Table 2: Representative ¹H NMR Data for a β-Turn Peptide in DMSO-d₆

ProtonChemical Shift (ppm)Coupling Constant (³JHN-Hα, Hz)Key NOE Correlations
NH(i+1)~8.0-8.5~7-9NH(i+2) - NH(i+1)
Hα(i+1)~4.0-4.5-Hα(i+1) - NH(i+2)
NH(i+2)~7.5-8.0~7-9Hα(i) - NH(i+1)
Hα(i+2)~4.0-4.5-
NH(i+3)~8.0-8.5~7-9Hα(i+2) - NH(i+3)

Note: The specific chemical shifts and NOE patterns are highly dependent on the peptide sequence and the specific type of β-turn formed.[7][8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual Fmoc-based solid-phase synthesis of a target peptide incorporating this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(R)-2-Amino-2-cyclopentylacetic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of OxymaPure, and 3 equivalents of DIC in DMF.

    • Add the activation solution to the resin and shake for 1-2 hours. For coupling of Fmoc-(R)-2-Amino-2-cyclopentylacetic acid, the coupling time may need to be extended to 4 hours or overnight to ensure complete reaction.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified peptide in a suitable solvent (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The final peptide concentration for CD analysis should be in the range of 50-200 µM.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range from 190 to 260 nm.

  • Blank Measurement: Record the spectrum of the solvent blank in a 1 mm pathlength quartz cuvette.

  • Sample Measurement: Record the spectrum of the peptide solution under the same conditions.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm.

  • Analysis: Analyze the resulting spectrum for characteristic β-turn features as outlined in Table 1.[9]

Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall quality of the sample and to observe the dispersion of amide proton signals.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for identifying the key structural features of a β-turn.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to their respective amino acid residues in the peptide sequence.

    • Structural Restraints: Identify key short- and medium-range NOEs that are characteristic of a β-turn, such as the Hα(i) - NH(i+1), NH(i+1) - NH(i+2), and Hα(i+1) - NH(i+2) correlations.

    • Coupling Constants: Measure the ³JHN-Hα coupling constants from the 1D or 2D spectra to obtain information about the backbone dihedral angle φ.

    • Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

Visualizations

experimental_workflow cluster_design Peptide Design cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_validation Biological Validation design Incorporate (R)-2-Amino-2- cyclopentylacetic acid into a target peptide sequence spps Solid-Phase Peptide Synthesis (SPPS) design->spps Synthesize Peptide purification RP-HPLC Purification spps->purification ms Mass Spectrometry Confirmation purification->ms cd Circular Dichroism (CD) Spectroscopy ms->cd Characterize Structure nmr 2D NMR Spectroscopy (TOCSY, NOESY) ms->nmr Characterize Structure modeling Computational Modeling (Structure Calculation) cd->modeling nmr->modeling activity Biological Activity Assay (e.g., Receptor Binding) modeling->activity Validate Function

Caption: Experimental workflow for the design, synthesis, and analysis of peptides containing this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR / Kinase Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates & Binds transcription Gene Transcription (Inflammation, Proliferation) dna->transcription Initiates peptide Peptide with This compound (β-turn mimetic) peptide->receptor Inhibits Binding (Antagonist) cytokine Cytokine cytokine->receptor Binds

Caption: Inhibition of a generic cytokine signaling pathway (e.g., JAK-STAT) by a peptidomimetic containing a β-turn induced by this compound.[10][11][12]

References

Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-2-cyclopentylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure α-amino acids are fundamental chiral building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry of these molecules is often critical for their therapeutic efficacy and safety profile. 2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid, presents a valuable scaffold for drug discovery. Enzymatic kinetic resolution has emerged as a powerful and environmentally sustainable method for the efficient separation of racemic mixtures, offering high enantioselectivity under mild reaction conditions.

This document provides detailed application notes and protocols for the enzymatic resolution of racemic 2-Amino-2-cyclopentylacetic acid. The methodologies described herein focus on the use of lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), a versatile and widely employed biocatalyst known for its broad substrate specificity and excellent enantioselectivity. Two primary strategies are presented: enantioselective hydrolysis of a racemic ester derivative and enantioselective N-acylation of the racemic amino acid ester.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is predicated on the differential reaction rates of two enantiomers in a racemic mixture with an enzyme. The enzyme selectively catalyzes the transformation of one enantiomer at a significantly higher rate than the other. This results in a mixture of a product from the more reactive enantiomer and the unreacted, enantiomerically enriched, less reactive enantiomer. These two compounds, having different chemical properties, can then be separated by standard chemical techniques.

For the resolution of 2-Amino-2-cyclopentylacetic acid, two common approaches are:

  • Enantioselective Hydrolysis: A racemic mixture of an ester of 2-Amino-2-cyclopentylacetic acid is exposed to a lipase. The enzyme preferentially hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer largely as the unreacted ester.

  • Enantioselective N-Acylation: A racemic mixture of an ester of 2-Amino-2-cyclopentylacetic acid is treated with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of the amino group of one enantiomer, leaving the other enantiomer unacylated.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic resolution of substrates structurally similar to 2-Amino-2-cyclopentylacetic acid, demonstrating the efficacy of Candida antarctica lipase B (CAL-B).

EntrySubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (e.e.) of Substrate (%)Enantiomeric Excess (e.e.) of Product (%)Enantioselectivity (E)
1rac-cis-2-aminocyclopentanecarboxamideCAL-B2,2,2-trifluoroethyl butanoateTBME/TAA (1:1)55099>99>200
2rac-trans-2-aminocyclopentanecarboxamideCAL-B2,2,2-trifluoroethyl butanoateTBME/TAA (1:1)24788>99>200

TBME: tert-butyl methyl ether; TAA: tert-amyl alcohol. Data adapted from studies on structurally related compounds.

Experimental Protocols

Method 1: Enantioselective Hydrolysis of rac-2-Amino-2-cyclopentylacetic acid methyl ester

This protocol describes the lipase-catalyzed hydrolysis of the methyl ester of 2-Amino-2-cyclopentylacetic acid.

Materials:

  • rac-2-Amino-2-cyclopentylacetic acid methyl ester

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (TBME)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of rac-2-Amino-2-cyclopentylacetic acid methyl ester (1.0 g, 6.36 mmol) in a mixture of phosphate buffer (20 mL) and TBME (20 mL), add immobilized CAL-B (200 mg).

  • Maintain the reaction mixture at 30°C and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC.

  • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Separate the organic and aqueous layers.

  • Isolation of the unreacted ester: Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.

  • Isolation of the amino acid product: Wash the aqueous layer with TBME (2 x 10 mL). Adjust the pH of the aqueous layer to approximately 2.0 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amino acid.

  • Purify the ester and the acid by silica gel column chromatography if necessary.

  • Determine the enantiomeric excess of both the recovered ester and the amino acid product by chiral HPLC analysis.

Method 2: Enantioselective N-Acylation of rac-2-Amino-2-cyclopentylacetic acid ethyl ester

This protocol details the lipase-catalyzed N-acylation of the ethyl ester of 2-Amino-2-cyclopentylacetic acid.

Materials:

  • rac-2-Amino-2-cyclopentylacetic acid ethyl ester

  • Immobilized Candida antarctica lipase B (CAL-B)

  • 2,2,2-Trifluoroethyl butanoate (acyl donor)

  • tert-Butyl methyl ether (TBME) / tert-Amyl alcohol (TAA) solvent mixture (1:1 v/v)

  • Silica gel for column chromatography

Procedure:

  • Dissolve rac-2-Amino-2-cyclopentylacetic acid ethyl ester (0.5 g, 2.92 mmol) and 2,2,2-trifluoroethyl butanoate (0.68 g, 4.38 mmol) in the TBME/TAA solvent mixture (20 mL).

  • Add immobilized CAL-B (100 mg) to the solution.

  • Stir the mixture at 45°C. Monitor the reaction progress by chiral HPLC.

  • When the conversion is close to 50%, terminate the reaction by filtering off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Separate the resulting N-acylated product from the unreacted amino acid ester by silica gel column chromatography.

  • Determine the enantiomeric excess of the unreacted ester and the N-acylated product by chiral HPLC analysis.

Analytical Method: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

The enantiomeric excess of the starting material and the products can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of n-hexane and isopropanol, with a small amount of a modifier like trifluoroacetic acid (for the amino acid) or diethylamine (B46881) (for the amino ester). The exact ratio should be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.

Procedure:

  • Prepare standard solutions of the racemic and, if available, pure enantiomers of the analyte (amino acid, amino ester, or N-acylated product) in the mobile phase.

  • Inject the standards to determine the retention times of each enantiomer.

  • Prepare samples of the reaction mixture at different time points and the final isolated products.

  • Inject the samples into the HPLC system.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers (A1 and A2) from the chromatogram: e.e. (%) = [(A1 - A2) / (A1 + A2)] x 100

Visualizations

Enzymatic_Hydrolysis_Workflow racemate rac-2-Amino-2- cyclopentylacetic acid ester reaction Enzymatic Hydrolysis (Buffer/Organic Solvent) racemate->reaction enzyme Immobilized CAL-B enzyme->reaction separation Separation reaction->separation product1 (R)-2-Amino-2- cyclopentylacetic acid separation->product1 Aqueous Phase product2 (S)-2-Amino-2- cyclopentylacetic acid ester separation->product2 Organic Phase analysis1 Chiral HPLC (e.e. determination) product1->analysis1 analysis2 Chiral HPLC (e.e. determination) product2->analysis2

Caption: Workflow for the enzymatic hydrolysis of a racemic amino acid ester.

N_Acylation_Workflow racemate rac-2-Amino-2- cyclopentylacetic acid ester reaction Enzymatic N-Acylation (Organic Solvent) racemate->reaction acyl_donor Acyl Donor acyl_donor->reaction enzyme Immobilized CAL-B enzyme->reaction separation Chromatographic Separation reaction->separation product1 (R)-N-Acyl-2-Amino-2- cyclopentylacetic acid ester separation->product1 product2 (S)-2-Amino-2- cyclopentylacetic acid ester separation->product2 analysis1 Chiral HPLC (e.e. determination) product1->analysis1 analysis2 Chiral HPLC (e.e. determination) product2->analysis2

Caption: Workflow for the enzymatic N-acylation of a racemic amino acid ester.

Characterization of Peptides Containing (R)-2-Amino-2-cyclopentylacetic Acid by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as (R)-2-Amino-2-cyclopentylacetic acid, into peptide structures is a key strategy in modern drug discovery. This modification can enhance proteolytic stability, enforce specific conformations, and improve the pharmacokinetic properties of peptide-based therapeutics. Mass spectrometry is an indispensable tool for the characterization of these modified peptides, enabling confirmation of sequence, identification of modifications, and detailed structural elucidation through fragmentation analysis.[1] This document provides detailed application notes and protocols for the characterization of peptides containing this compound using mass spectrometry.

While specific fragmentation data for peptides containing this compound are not extensively available in the public domain, the principles of peptide mass spectrometry and the analysis of other non-standard amino acids provide a strong framework for their characterization.[2][3][4] The cyclopentyl moiety is expected to influence fragmentation patterns, and understanding these effects is crucial for accurate sequence interpretation.

Predicted Fragmentation Behavior

Peptides containing non-standard amino acids can exhibit unique fragmentation patterns in tandem mass spectrometry (MS/MS).[4] The cyclopentyl group of this compound is anticipated to influence the fragmentation of the peptide backbone. Under collision-induced dissociation (CID), peptides typically fragment at the amide bonds to produce b- and y-type ions.[5][6] The presence of the bulky, cyclic side chain may lead to characteristic neutral losses from the fragment ions, such as the loss of the cyclopentyl group or portions thereof. It is also possible that the cyclic structure could promote specific cleavage pathways or inhibit others, leading to a unique fragmentation spectrum.

Experimental Protocols

Peptide Synthesis and Purification

Peptides containing this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol for Solid-Phase Peptide Synthesis:

  • Resin Selection: Choose a suitable resin based on the C-terminal amino acid of the desired peptide (e.g., Wang resin for a C-terminal carboxylic acid).

  • Amino Acid Coupling:

    • Swell the resin in a suitable solvent (e.g., N,N-dimethylformamide, DMF).

    • Deprotect the N-terminal Fmoc group using a solution of piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the next Fmoc-protected amino acid (including Fmoc-(R)-2-Amino-2-cyclopentylacetic acid-OH) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like DIPEA.

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for obtaining high-quality mass spectra.

Protocol for Sample Preparation:

  • Solubilization: Dissolve the purified peptide in a solvent compatible with the chosen ionization method. For electrospray ionization (ESI), a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) is commonly used. For matrix-assisted laser desorption/ionization (MALDI), the peptide is co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA).

  • Concentration Adjustment: Adjust the peptide concentration to the optimal range for the mass spectrometer (typically in the low micromolar to nanomolar range).

  • Desalting: If the sample contains high concentrations of salts, use a desalting column (e.g., a C18 ZipTip) to prevent ion suppression.

Mass Spectrometry Analysis

Both ESI and MALDI are suitable ionization techniques for analyzing peptides containing this compound. Tandem mass spectrometry (MS/MS) is essential for sequence confirmation and fragmentation analysis.

Protocol for LC-MS/MS Analysis:

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high mobile phase B to elute the peptide.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode is typically used for peptides.

    • MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the precursor ion.

    • MS/MS Scan (CID): Select the precursor ion of the peptide of interest and subject it to collision-induced dissociation. Acquire the fragmentation spectrum.

    • Data Analysis: Use software to analyze the fragmentation spectrum and identify the b- and y-ion series to confirm the peptide sequence. Look for any unique fragment ions or neutral losses that may be characteristic of the this compound residue.

Data Presentation

Quantitative data from the mass spectrometry analysis should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Mass Spectrometry Data for a Hypothetical Peptide Ac-Ala-(R-Cpa)-Gly-NH2

ParameterValue
Peptide Sequence Ac-Ala-(R-Cpa)-Gly-NH2
This compound (R-Cpa)
Calculated Monoisotopic Mass 312.1848 Da
Observed [M+H]+ (m/z) 313.1921
Mass Accuracy (ppm) 2.2

Table 2: Key Fragment Ions from MS/MS of Ac-Ala-(R-Cpa)-Gly-NH2

Fragment IonCalculated m/zObserved m/z
b1 86.060086.0602
b2 213.1444213.1448
y1 75.050475.0501
y2 202.1348202.1350
Internal Fragment (Ala-Cpa) 199.1281199.1285
Neutral Loss from b2 (-C5H8) 145.0973145.0970

Note: The data in these tables are hypothetical and for illustrative purposes only. Actual observed masses and fragments will vary.

Visualizations

Experimental Workflow

The overall workflow for the characterization of peptides containing this compound by mass spectrometry is depicted below.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification dissolution Solubilization purification->dissolution desalting Desalting (if needed) dissolution->desalting lc_ms LC-MS (MS1) desalting->lc_ms ms_ms Tandem MS (MS/MS) lc_ms->ms_ms spectral_interpretation Spectral Interpretation ms_ms->spectral_interpretation sequence_confirmation Sequence Confirmation spectral_interpretation->sequence_confirmation

Caption: Experimental workflow for peptide characterization.

Logical Relationship of Fragmentation Analysis

The logical process of deducing the peptide sequence from the MS/MS fragmentation data is outlined in the following diagram.

fragmentation_analysis precursor Precursor Ion [M+H]+ cid Collision-Induced Dissociation (CID) precursor->cid fragments Fragment Ions (b- and y-series) cid->fragments mass_analysis Mass Analysis of Fragments fragments->mass_analysis sequence_deduction Sequence Deduction mass_analysis->sequence_deduction final_sequence Confirmed Sequence sequence_deduction->final_sequence

Caption: Logic of fragmentation analysis for peptide sequencing.

Conclusion

The characterization of peptides containing this compound by mass spectrometry is a critical step in the development of novel peptide-based drugs. While the specific fragmentation behavior of this non-proteinogenic amino acid requires empirical determination for each peptide sequence, the established protocols for peptide synthesis, sample preparation, and mass spectrometric analysis provide a robust framework for successful characterization. Careful analysis of the fragmentation spectra will enable confirmation of the peptide sequence and provide insights into the structural effects of incorporating this unique amino acid.

References

Application Notes and Protocols for N-methylation of (R)-2-Amino-2-cyclopentylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino acids is a critical modification in medicinal chemistry, often enhancing proteolytic stability, membrane permeability, and overall pharmacokinetic properties of peptide-based therapeutics.[1][2][3] This document provides detailed protocols for the N-methylation of (R)-2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid, to yield (R)-2-(Dimethylamino)-2-cyclopentylacetic acid. Two robust and widely applicable methods are presented: the Eschweiler-Clarke reaction and reductive amination. These protocols are designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Introduction

This compound is a cyclic amino acid analog. Its N-methylated derivative, (R)-2-(Dimethylamino)-2-cyclopentylacetic acid, is a valuable building block in the synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. The introduction of N,N-dimethylation can significantly alter the conformational preferences and biological activity of the parent molecule.[1][4] The protocols detailed below are standard methods for the N-methylation of primary amines and are adaptable for this specific substrate.

Data Presentation

The following table summarizes the key quantitative data for the two presented protocols. Yields are representative and may vary based on experimental conditions and scale.

ParameterProtocol 1: Eschweiler-Clarke ReactionProtocol 2: Reductive Amination
Starting Material This compoundThis compound
Methylating Agent Formaldehyde (B43269) (37% aq. solution)Formaldehyde (37% aq. solution)
Reducing Agent Formic acidSodium cyanoborohydride (NaBH3CN)
Solvent Formic acid/WaterMethanol (B129727)
Base Not requiredNot required (pH adjustment)
Reaction Temperature 90-100 °CRoom Temperature
Reaction Time 12-24 hours24-48 hours
Typical Yield 85-95%70-85%
Purification Ion-exchange chromatography or crystallizationIon-exchange chromatography or silica (B1680970) gel chromatography

Experimental Protocols

Protocol 1: N-methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a one-pot method for the methylation of primary or secondary amines to tertiary amines using excess formic acid and formaldehyde.[5][6][7] This reaction is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts and typically proceeds without racemization of chiral centers.[7]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

  • Standard glassware for workup and extraction

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add formic acid (approximately 5-10 mL per gram of amino acid).

  • With stirring, add formaldehyde solution (2.5-3.0 eq).

  • Heat the reaction mixture to 90-100 °C and maintain for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add concentrated HCl to the reaction mixture to neutralize the excess formic acid and precipitate the product as the hydrochloride salt.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of deionized water and adjust the pH to the isoelectric point of the N,N-dimethylated amino acid (typically pH 5-6) using a solution of NaOH.

  • The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the product can be purified by ion-exchange chromatography.

  • Wash the collected solid with cold water and dry under vacuum to yield (R)-2-(Dimethylamino)-2-cyclopentylacetic acid.

Protocol 2: N-methylation via Reductive Amination

Reductive amination is a milder method for N-methylation that involves the formation of an imine or iminium ion from the amine and formaldehyde, followed by reduction with a selective reducing agent such as sodium cyanoborohydride.[8][9][10]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Acetic acid

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Standard glassware for workup and extraction

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add formaldehyde solution (2.5-3.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium cyanoborohydride (2.0-2.5 eq) portion-wise to the reaction mixture. Caution: NaBH3CN is toxic and should be handled in a well-ventilated fume hood.

  • Maintain the pH of the reaction mixture between 6 and 7 by the dropwise addition of acetic acid.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in deionized water and adjust the pH to the isoelectric point of the N,N-dimethylated amino acid using 1 M NaOH.

  • The product can be isolated by extraction with an appropriate organic solvent or purified by ion-exchange or silica gel chromatography.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Eschweiler-Clarke cluster_protocol2 Protocol 2: Reductive Amination start_end start_end process process decision decision output output start Start: (R)-2-Amino-2- cyclopentylacetic acid p1_reagents Add Formic Acid & Formaldehyde start->p1_reagents p2_reagents Add Formaldehyde & NaBH3CN in MeOH start->p2_reagents p1_heat Heat to 90-100 °C (12-24h) p1_reagents->p1_heat p1_workup Acid/Base Workup p1_heat->p1_workup purification Purification (Chromatography/ Crystallization) p1_workup->purification p2_stir Stir at RT (24-48h) p2_reagents->p2_stir p2_workup Quench & Workup p2_stir->p2_workup p2_workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End Product: (R)-2-(Dimethylamino)-2- cyclopentylacetic acid analysis->end

Caption: Experimental workflow for the N-methylation of this compound.

signaling_pathway cluster_ec Eschweiler-Clarke Mechanism reactant reactant intermediate intermediate product product reagent reagent amine Primary Amine (R-NH2) iminium1 Iminium Ion [R-N=CH2]+ amine->iminium1 + formaldehyde1 Formaldehyde (CH2O) formaldehyde1->iminium1 sec_amine Secondary Amine (R-NHCH3) iminium1->sec_amine + [H-] iminium2 Iminium Ion [R-N(CH3)=CH2]+ sec_amine->iminium2 + formaldehyde2 Formaldehyde (CH2O) formaldehyde2->iminium2 tert_amine Tertiary Amine (R-N(CH3)2) iminium2->tert_amine + [H-] formic_acid1 Formic Acid (HCO2H) formic_acid1->sec_amine formic_acid2 Formic Acid (HCO2H) formic_acid2->tert_amine

Caption: Simplified mechanism of the Eschweiler-Clarke reaction for N,N-dimethylation.

References

Application of Cyclopentylglycine in the Synthesis of PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[2] A key component of many potent VHL ligands is a derivative of hydroxyproline, often incorporating a substituted glycine (B1666218) moiety. This application note focuses on the use of cyclopentylglycine and its structural analogs, such as tert-butylglycine, in the synthesis of VHL-based PROTACs, providing detailed protocols for their synthesis and evaluation.

The cyclopentyl group, due to its lipophilic and rigid nature, can enhance binding affinity and improve the physicochemical properties of the VHL ligand, contributing to the overall efficacy and drug-like properties of the resulting PROTAC. These structural features can lead to improved cell permeability and more stable ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Signaling Pathway and Mechanism of Action

VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

VHL_PROTAC_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (with Cyclopentylglycine-VHL Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds VHL Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Mediates

Caption: Mechanism of VHL-based PROTACs utilizing a cyclopentylglycine-containing ligand.

Quantitative Data Summary

The following table summarizes the degradation efficiency of a p38α-targeting PROTAC synthesized using a VHL ligand containing a tert-butylglycine moiety, a close structural analog of cyclopentylglycine. The data is extracted from a study by Cubillos-Rojas et al. (2023).

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
NR-11cp38αMDA-MB-231~100>90[3]

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a VHL Ligand-Linker Intermediate with a Cyclopentylglycine Analog

This protocol describes the synthesis of a key intermediate where the VHL ligand, incorporating a tert-butylglycine moiety, is attached to a linker. This procedure is adapted from the supplementary information of Cubillos-Rojas et al. (2023).

Materials:

  • (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VHL ligand precursor)

  • Linker with a terminal amine and a protected carboxylic acid (e.g., Boc-NH-PEG-COOH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Boc Deprotection of the VHL Ligand Precursor:

    • Dissolve the VHL ligand precursor (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1 hour.

    • Remove the solvent under reduced pressure. The resulting amine salt is used in the next step without further purification.

  • Amide Coupling with the Linker:

    • Dissolve the linker (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of the deprotected VHL ligand (from step 1, 1.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the VHL ligand-linker intermediate.

Protocol 2: Synthesis of the Final PROTAC

This protocol describes the coupling of the VHL ligand-linker intermediate with a ligand for the protein of interest (POI).

Materials:

  • VHL ligand-linker intermediate (from Protocol 1)

  • POI ligand with a free amine or a functional group suitable for coupling

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Reagents for deprotection of the linker's terminal group (if applicable)

Procedure:

  • Deprotection of the Linker's Terminal Group (if necessary):

    • If the linker on the VHL ligand-linker intermediate is protected (e.g., with a Boc group), perform a deprotection step similar to step 1 in Protocol 1.

  • Amide Coupling with the POI Ligand:

    • Dissolve the POI ligand (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of the deprotected VHL ligand-linker intermediate (1.1 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Work-up and purify the final PROTAC as described in step 2 of Protocol 1.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow VHL_precursor VHL Ligand Precursor (with Cyclopentylglycine analog) Deprotection1 Boc Deprotection (TFA/DCM) VHL_precursor->Deprotection1 VHL_amine Deprotected VHL Ligand Deprotection1->VHL_amine Coupling1 Amide Coupling (HATU/DIPEA) VHL_amine->Coupling1 Linker Linker (e.g., Boc-NH-PEG-COOH) Linker->Coupling1 VHL_Linker VHL-Linker Intermediate Coupling1->VHL_Linker Deprotection2 Linker Deprotection (if necessary) VHL_Linker->Deprotection2 VHL_Linker_amine Deprotected VHL-Linker Deprotection2->VHL_Linker_amine Coupling2 Amide Coupling (HATU/DIPEA) VHL_Linker_amine->Coupling2 POI_ligand POI Ligand POI_ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: General workflow for the synthesis of a VHL-based PROTAC.

Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol details the procedure for assessing the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., MDA-MB-231 for p38α)

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a desired time course (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Western_Blot_Workflow cluster_2 Western Blot Workflow for PROTAC Evaluation Cell_Culture Cell Seeding & PROTAC Treatment Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Workflow for assessing PROTAC-mediated protein degradation via Western blot.

Conclusion

The incorporation of cyclopentylglycine and its analogs into VHL ligands is a valuable strategy in the design of potent and effective PROTACs. The provided protocols offer a comprehensive guide for the synthesis of these molecules and the evaluation of their biological activity. By following these detailed methodologies, researchers can efficiently synthesize novel PROTACs and assess their potential as targeted protein degraders for therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of synthesizing α,α-disubstituted amino acids. This guide includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing α,α-disubstituted amino acids?

The synthesis of α,α-disubstituted amino acids is inherently challenging due to steric hindrance at the α-carbon.[1][2] This steric congestion can lead to several issues, including:

  • Low reaction yields: The bulky substituents impede the approach of reagents to the reaction center.[1]

  • Difficulties in achieving high enantioselectivity: Controlling the stereochemistry at the quaternary α-carbon is a significant hurdle.

  • Side reactions: Undesired reactions can occur, complicating the purification process.

  • Harsh reaction conditions: Often, forcing conditions are required, which can be incompatible with sensitive functional groups.

Q2: Which are the most common synthetic routes for α,α-disubstituted amino acids?

The most prevalent methods include:

  • Strecker Synthesis: This classical method involves the reaction of a ketone with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[3]

  • Asymmetric Alkylation of Glycine (B1666218) Derivatives: This approach utilizes a chiral auxiliary or a chiral phase-transfer catalyst to direct the stereoselective alkylation of a glycine enolate equivalent.[4][5][6]

  • Enzymatic Methods: Biocatalysis offers a green and highly selective alternative, although it may be limited by substrate scope and enzyme availability.

Q3: How can I improve the yield of my Strecker synthesis for a sterically hindered ketone?

Low yields in the Strecker synthesis of α,α-disubstituted amino acids are often due to the lower electrophilicity of the ketimine intermediate compared to aldimines.[1] To address this, consider the following:

  • Use of a Lewis acid catalyst: A Lewis acid can activate the ketone towards nucleophilic attack.

  • Anhydrous conditions: Water can hydrolyze the imine intermediate, reducing the yield. The use of a desiccant like magnesium sulfate (B86663) can be beneficial.

  • Optimization of the cyanide source: While traditional methods use hazardous HCN gas, safer alternatives like KCN or TMSCN can be employed.[7] The choice of cyanide source and reaction conditions may need to be optimized for your specific substrate.

Q4: My asymmetric alkylation of a glycine imine is giving a racemic product. What could be the issue?

Achieving high enantioselectivity in the alkylation of glycine imines often depends on the effectiveness of the chiral catalyst and the reaction conditions. A racemic or near-racemic product could result from:

  • Ineffective chiral catalyst: The chosen chiral phase-transfer catalyst may not be suitable for your specific substrate. Screening different catalysts, such as those derived from Cinchona alkaloids, is recommended.[4][5]

  • Racemization of the product: Although less common under phase-transfer conditions, the product could racemize if the reaction conditions are too harsh.[6]

  • Incorrect reaction setup: Ensure that the reaction is performed at the recommended temperature and with the correct stoichiometry of reagents.

Troubleshooting Guides

Strecker Synthesis of α,α-Disubstituted Amino Acids
Problem Potential Cause Troubleshooting Steps
Low to no conversion of the starting ketone. 1. Low reactivity of the ketone due to steric hindrance. 2. Inefficient imine formation. 3. Decomposition of the cyanide source.1. Add a Lewis acid catalyst (e.g., TiCl₄, ZnCl₂) to activate the ketone. 2. Ensure anhydrous conditions by using a dry solvent and adding a drying agent (e.g., molecular sieves). 3. Use a freshly opened or properly stored cyanide source. Consider using TMSCN which can be more reactive.
Low yield of the desired α-aminonitrile. 1. Hydrolysis of the imine intermediate. 2. Side reactions, such as cyanohydrin formation. 3. Retro-Strecker reaction.1. Strictly maintain anhydrous conditions throughout the reaction. 2. Control the reaction temperature; lower temperatures can sometimes suppress side reactions. 3. Optimize the reaction time; prolonged reaction times can sometimes lead to decomposition.
Difficulty in hydrolyzing the α-aminonitrile to the amino acid. 1. Steric hindrance around the nitrile group. 2. Incomplete hydrolysis.1. Use harsher hydrolysis conditions (e.g., concentrated HCl or H₂SO₄ at elevated temperatures). 2. Microwave-assisted hydrolysis can sometimes accelerate the reaction. 3. Monitor the reaction progress by TLC or NMR to ensure complete conversion.
Asymmetric Alkylation of Glycine Imines
Problem Potential Cause Troubleshooting Steps
Low yield of the alkylated product. 1. Inefficient phase-transfer catalysis. 2. Decomposition of the glycine imine. 3. Low reactivity of the alkylating agent.1. Screen different chiral phase-transfer catalysts and optimize the catalyst loading.[4] 2. Use a stable glycine imine, such as the benzophenone (B1666685) imine.[6] 3. Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).
Low enantiomeric excess (ee). 1. Poor stereochemical control by the chiral catalyst. 2. Racemization of the product. 3. Incorrect catalyst-to-substrate ratio.1. Experiment with different chiral catalysts, including those with different substituents on the cinchona alkaloid core.[8] 2. Ensure the reaction is run at the optimal temperature; lower temperatures often improve enantioselectivity. 3. Optimize the catalyst loading; sometimes a higher or lower loading can improve the ee.
Formation of dialkylated products. 1. The monoalkylated product is still sufficiently acidic to be deprotonated and alkylated again.1. Use a bulky glycine ester (e.g., tert-butyl ester) to sterically hinder the second alkylation.[9] 2. Slowly add the alkylating agent to the reaction mixture. 3. Use a slight excess of the glycine imine relative to the alkylating agent.

Quantitative Data Summary

The following tables summarize typical yields and enantiomeric excess (ee) values for the synthesis of α,α-disubstituted amino acids using different catalytic systems.

Table 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester with Benzyl Bromide using Chiral Phase-Transfer Catalysts

CatalystSolventTemperature (°C)Yield (%)ee (%)Reference
Cinchonidine-derivedToluene (B28343)09599
Cinchonine-derivedToluene09298[5]
Quinine-derivedToluene-408596
Quinidine-derivedToluene-408897[4]

Table 2: Enantioselective Strecker Reaction of Ketimines with TMSCN

Ketimine SubstrateChiral CatalystYield (%)ee (%)Reference
Acetophenone-derivedTi-based8591[10]
Propiophenone-derivedAl-based9095[10]
Cyclohexanone-derivedThiourea-based7888[11]

Experimental Protocols

General Procedure for Asymmetric Strecker Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the ketone (1.0 mmol) and a chiral catalyst (e.g., 5-10 mol% of a chiral thiourea (B124793) catalyst) in an anhydrous solvent (e.g., toluene or CH₂Cl₂) at the desired temperature (e.g., 0 °C to room temperature), add the amine (1.1 mmol).

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Add trimethylsilyl (B98337) cyanide (TMSCN) (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction until completion, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting α-aminonitrile can be purified by flash chromatography.

  • For hydrolysis, treat the α-aminonitrile with a strong acid (e.g., 6M HCl) and heat to reflux until the reaction is complete (monitored by TLC or NMR).

  • After cooling, the amino acid can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate.

General Procedure for Asymmetric Alkylation of Benzophenone Imine of Glycine tert-Butyl Ester

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • To a mixture of the benzophenone imine of glycine tert-butyl ester (1.0 mmol) and a chiral phase-transfer catalyst (e.g., 1-10 mol% of a Cinchona alkaloid-derived catalyst) in an organic solvent (e.g., toluene) at the desired temperature (e.g., 0 °C), add a solution of a strong base (e.g., 50% aqueous KOH or CsOH).

  • Stir the biphasic mixture vigorously for 15-30 minutes.

  • Add the alkylating agent (1.1 mmol) dropwise to the reaction mixture.

  • Continue stirring vigorously until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography.

  • The resulting protected amino acid can be deprotected by acidic hydrolysis (e.g., with TFA or HCl) to yield the free α,α-disubstituted amino acid.

Visual Troubleshooting Guides

The following diagrams illustrate the logical flow for troubleshooting common issues in the synthesis of α,α-disubstituted amino acids.

Strecker_Troubleshooting Start Low Yield in Strecker Synthesis Check_Conversion Is the starting ketone consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Ketone Consumed Check_Conversion->Good_Conversion Yes Cause_Reactivity Potential Cause: - Low ketone reactivity - Inefficient imine formation Low_Conversion->Cause_Reactivity Cause_Side_Reaction Potential Cause: - Imine hydrolysis - Side reactions Good_Conversion->Cause_Side_Reaction Solution_Reactivity Solution: - Add Lewis acid - Ensure anhydrous conditions Cause_Reactivity->Solution_Reactivity Solution_Side_Reaction Solution: - Strict anhydrous conditions - Optimize temperature and time Cause_Side_Reaction->Solution_Side_Reaction

Caption: Troubleshooting workflow for low yield in Strecker synthesis.

Alkylation_Troubleshooting Start Low Enantioselectivity in Asymmetric Alkylation Check_Catalyst Is the chiral catalyst appropriate? Start->Check_Catalyst Ineffective_Catalyst Ineffective Catalyst Check_Catalyst->Ineffective_Catalyst No/Unsure Effective_Catalyst Catalyst is likely suitable Check_Catalyst->Effective_Catalyst Yes Cause_Catalyst_Choice Potential Cause: - Poor catalyst-substrate match Ineffective_Catalyst->Cause_Catalyst_Choice Cause_Conditions Potential Cause: - Suboptimal temperature - Incorrect stoichiometry Effective_Catalyst->Cause_Conditions Solution_Catalyst_Screen Solution: - Screen different chiral catalysts Cause_Catalyst_Choice->Solution_Catalyst_Screen Solution_Conditions Solution: - Optimize temperature (often lower) - Verify reagent ratios Cause_Conditions->Solution_Conditions

Caption: Troubleshooting workflow for low enantioselectivity in asymmetric alkylation.

References

Preventing racemization during activation of (R)-2-Amino-2-cyclopentylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during the activation of (R)-2-Amino-2-cyclopentylacetic acid, ensuring the stereochemical integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of activating this compound?

A1: Racemization is the undesired conversion of the pure (R)-enantiomer of 2-Amino-2-cyclopentylacetic acid into a mixture of both its (R) and (S) forms.[1][2] This loss of stereochemical purity occurs during the activation of the carboxylic acid group, a necessary step for forming an amide bond. The presence of the resulting (S)-enantiomer can lead to diastereomeric impurities in the final product, which are often difficult to separate and can significantly alter the product's biological activity and therapeutic efficacy.[3]

Q2: What is the primary mechanism causing racemization during the activation of this amino acid?

A2: The most prevalent mechanism for racemization during the activation of N-protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[4] The proton on the chiral alpha-carbon (the carbon attached to the amino and cyclopentyl groups) of this oxazolone (B7731731) is acidic. In the presence of a base, this proton can be easily removed, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the molecule, resulting in a mixture of both (R) and (S) enantiomers. A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base from the activated amino acid.[1]

Q3: Are sterically hindered amino acids like 2-Amino-2-cyclopentylacetic acid more or less prone to racemization?

A3: Sterically hindered residues can sometimes increase the rate of epimerization.[5] This can be attributed to slower reaction kinetics between the bulky activated amino acid and the incoming amine nucleophile. A slower coupling reaction prolongs the lifetime of the highly reactive, racemization-prone activated intermediate, providing more opportunity for the oxazolone to form and racemize.[6] Therefore, careful selection of highly efficient coupling reagents is crucial.

Q4: How do coupling reagents and additives influence racemization?

A4: The choice of coupling reagent and the use of additives are the most critical factors in controlling racemization.[7]

  • Coupling Reagents: Reagents are broadly categorized into carbodiimides (e.g., DIC, DCC) and onium salts (uronium/aminium like HATU, HBTU, and phosphonium (B103445) like PyBOP).[3][7] Carbodiimides, when used alone, generate a highly reactive O-acylisourea intermediate that is very susceptible to oxazolone formation and subsequent racemization.[8] Onium salts are generally considered "low-racemization" because they react in situ to form active esters that are more stable and less prone to racemization.[9][10]

  • Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential, especially when using carbodiimides.[4] They react with the initial activated intermediate to form an active ester, which is less reactive than the O-acylisourea but more reactive towards the amine, effectively intercepting the pathway to racemization.[11] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[10][12]

Troubleshooting Guide: High Racemization Detected

Problem Potential Cause Recommended Solution
High levels of the (S)-enantiomer detected post-activation/coupling.Inappropriate Coupling Reagent: Use of a carbodiimide (B86325) (e.g., DIC, DCC) without an additive.Add an anti-racemization additive: Always use additives like Oxyma or HOAt with carbodiimides. The combination of DIC/Oxyma is known to be very effective at suppressing racemization.[13] • Switch to an onium salt reagent: Use a modern uronium/aminium (e.g., HATU, HCTU, COMU) or phosphonium (e.g., PyBOP, PyAOP) reagent.[3][7]
Base-Induced Racemization: The base used is too strong or not sterically hindered (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)).Use a weaker or more sterically hindered base: N-methylmorpholine (NMM) is a good alternative to DIPEA. For particularly sensitive couplings, 2,4,6-collidine can be used.[3] • Minimize the amount of base: Use the minimum amount of base necessary for the reaction to proceed.
Prolonged Activation Time: The activated amino acid intermediate exists for too long before reacting with the amine component.Use in situ activation: Add the coupling reagent to the mixture containing the N-protected amino acid, the amine component, and the additive simultaneously. • Minimize pre-activation time: If pre-activation is required, keep it as short as possible (e.g., 1-5 minutes) and perform it at a low temperature.[14]
High Reaction Temperature: Elevated temperatures accelerate the rate of racemization.[5]Perform the reaction at low temperature: Conduct the activation and coupling steps at 0 °C. If the reaction is too slow, allow it to warm slowly to room temperature while monitoring progress.
Solvent Effects: Polar solvents can sometimes favor racemization.Use apolar solvents where possible: Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often preferred over more polar options like Dimethylformamide (DMF), provided solubility is not an issue.[5]

Racemization Control Strategies & Data

The primary strategy to prevent racemization is to accelerate the desired amide bond formation while suppressing the formation of the oxazolone intermediate.

Mechanism of Oxazolone-Mediated Racemization

racemization_mechanism R_AA N-Protected (R)-Amino Acid R_Active Activated Intermediate (e.g., O-Acylisourea) R_AA->R_Active Activation (Coupling Reagent) R_Oxazolone (R)-Oxazolone R_Active->R_Oxazolone Intramolecular Cyclization Desired_Product Desired (R)-Peptide R_Active->Desired_Product Enolate Achiral Enolate (Planar Intermediate) R_Oxazolone->Enolate S_Oxazolone (S)-Oxazolone Enolate->S_Oxazolone Racemized_Product Racemized (S)-Peptide S_Oxazolone->Racemized_Product Amine Attack (Undesired)

Caption: The primary pathway for racemization involves the formation of a planar, achiral enolate.

Quantitative Comparison of Coupling Reagents

The level of racemization is highly dependent on the reagent combination used. The data below, adapted from studies on racemization-prone couplings, illustrates the superior performance of certain reagent systems.

Coupling Reagent CombinationRacemization (%)Comments
DIC / Oxyma 0.0 Considered one of the best combinations for suppressing racemization, especially for sensitive amino acids.[13]
DIC / HOBt 0.3 A classic combination that offers good suppression, though slightly less effective than Oxyma.[13]
HATU / NMM 0.9 HATU is a highly efficient reagent with low racemization, especially when paired with a weaker base like NMM.[11][13]
HBTU / NMM 0.1 HBTU also shows excellent performance in suppressing racemization.[13]
PyBOP / NMM 0.1 Phosphonium salt reagents are known for low racemization levels.[13]
Note: Percentages are indicative and can vary based on the specific amino acid, solvent, and temperature. Data adapted from a study on Fmoc-protected amino acids demonstrates the relative impact.[13]

Recommended Experimental Protocols

Protocol 1: Low-Racemization Activation and Coupling using DIC/Oxyma

This protocol is designed to minimize racemization during the amide bond formation with N-protected this compound.

experimental_workflow start Start prep 1. Prepare Reactants - Dissolve N-Protected Amino Acid (1.0 eq) & Oxyma (1.0 eq) in anhydrous DCM or DMF. start->prep cool 2. Cool Solution - Cool the mixture to 0 °C in an ice bath. prep->cool activate 3. Add Carbodiimide - Add DIC (1.0 eq) dropwise. cool->activate preactivate 4. Pre-activate - Stir at 0 °C for 5-10 minutes. activate->preactivate couple 5. Add Amine - Add a solution of the amine component (1.0 eq) and NMM (1.0 eq). preactivate->couple react 6. Reaction - Allow to warm slowly to RT. - Stir for 2-12 hours. couple->react monitor 7. Monitor Progress - Use TLC or LC-MS to check for completion. react->monitor workup 8. Work-up - Filter diisopropylurea (DIU) byproduct. - Proceed with standard extraction/purification. monitor->workup end End workup->end

Caption: Experimental workflow for a low-racemization coupling reaction.

Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-protected this compound (1.0 equivalent) and Oxyma (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM or DMF).[13]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.0 equivalent) dropwise to the cooled solution.[13]

  • Pre-activation: Stir the mixture at 0°C for 5-10 minutes to allow for the formation of the active ester.

  • Coupling: Add a solution of the amine component (1.0 equivalent) and a sterically hindered base such as N-methylmorpholine (NMM) (1.0 equivalent) in the same solvent.[13]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino acid is consumed.

  • Work-up: Once the reaction is complete, filter off the precipitated diisopropylurea (DIU) by-product. The filtrate can then be processed using standard aqueous work-up and purification procedures (e.g., extraction, column chromatography).

Protocol 2: Analysis of Racemization by Chiral HPLC

To quantify the level of racemization, the resulting product can be analyzed, or a model reaction can be run where the amino acid is coupled to a simple chiral amine (e.g., L-Alanine methyl ester) to create diastereomers that can be separated by standard HPLC. A more rigorous method involves hydrolysis of the final peptide and analysis of the constituent amino acids.[15][16]

Methodology:

  • Hydrolysis: The peptide or amide product is completely hydrolyzed to its constituent amino acids using 6M HCl at 110°C for 24 hours. To account for any racemization that may occur during hydrolysis, deuterated acid (6M DCl in D₂O) can be used.[15]

  • Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). This creates diastereomeric derivatives of the (R) and (S) amino acids.[16]

  • RP-HPLC Analysis: The resulting diastereomers are separated and quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[17] The two diastereomers will have different retention times, allowing for their integration and the calculation of the percentage of the undesired enantiomer.

  • Quantification: The percentage of racemization is calculated from the peak areas of the two diastereomers: % Racemization = [Area(S)-peak / (Area(R)-peak + Area(S)-peak)] x 100

Troubleshooting Logic Diagram

troubleshooting_workflow start High Racemization Detected q_reagent Using Carbodiimide (DIC/DCC) alone? start->q_reagent s_reagent Add Oxyma or HOAt. Or switch to HATU/COMU. q_reagent->s_reagent Yes q_base Using strong base (DIPEA/TEA)? q_reagent->q_base No s_reagent->q_base s_base Switch to NMM or 2,4,6-Collidine. q_base->s_base Yes q_temp Reaction temp > 0 °C? q_base->q_temp No s_base->q_temp s_temp Run reaction at 0 °C. q_temp->s_temp Yes q_preact Long pre-activation time? q_temp->q_preact No s_temp->q_preact s_preact Minimize pre-activation to < 5 min or use in situ protocol. q_preact->s_preact Yes end Racemization Minimized q_preact->end No s_preact->end

Caption: A logical workflow for troubleshooting high racemization levels.

References

Technical Support Center: Enantioselective Strecker Synthesis of Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield and enantioselectivity of the Strecker synthesis for cyclic amino acids.

Troubleshooting Guide

This guide addresses common issues encountered during the enantioselective Strecker synthesis of cyclic amino acids, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: I am not observing any significant formation of the desired α-aminonitrile product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no product yield in a Strecker reaction involving cyclic ketones or imines can stem from several factors. Here is a step-by-step troubleshooting approach:

    • Imine/Iminium Ion Formation: The crucial first step is the formation of the imine or iminium ion from the cyclic ketone and the amine source.[1]

      • Check Your Amine Source: Ensure you are using an appropriate amine or ammonia (B1221849) source. For less reactive cyclic ketones, pre-formation of the imine may be necessary.[2]

      • Water Removal: The condensation reaction to form the imine produces water. This can inhibit the reaction or lead to side products. Consider using a dehydrating agent like MgSO₄ or performing the reaction under conditions that remove water (e.g., Dean-Stark apparatus).

      • pH Control: The pH of the reaction is critical for imine formation. The reaction is promoted by acid, but highly acidic conditions can lead to unwanted side reactions.[3]

    • Cyanide Source and Addition: The nucleophilic addition of cyanide to the imine is the key C-C bond-forming step.

      • Cyanide Reagent: Ensure your cyanide source (e.g., TMSCN, KCN, HCN) is not degraded. TMSCN is often preferred for its higher reactivity and better solubility in organic solvents.

      • Rate of Addition: Slow addition of the cyanide source can sometimes be beneficial, especially for highly reactive substrates, to control the reaction temperature and minimize side reactions.

    • Reaction Conditions:

      • Solvent: The choice of solvent can significantly impact the reaction. Non-polar aprotic solvents like toluene, dichloromethane (B109758) (DCM), or dichloroethane (DCE) are commonly used.[4] For some catalyst systems, protic solvents like methanol (B129727) are employed.[5]

      • Temperature: While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate. If the yield is low, consider running the reaction at a slightly higher temperature to improve the kinetics.

Issue 2: Low Enantiomeric Excess (ee)

  • Question: My reaction is producing the desired cyclic α-aminonitrile, but the enantiomeric excess is low. How can I improve the stereoselectivity?

  • Answer: Achieving high enantioselectivity is a primary goal of the asymmetric Strecker synthesis. Low ee can be attributed to several factors related to the catalyst, substrate, and reaction conditions.

    • Catalyst Performance:

      • Catalyst Choice: The catalyst is the cornerstone of enantioselectivity. Different catalysts are optimal for different substrates. For cyclic imines, chiral thiourea (B124793) derivatives and Jacobsen-type (salen) metal complexes have shown good performance.[6] For certain substrates, cyclic dipeptide catalysts have also been effective.[5]

      • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 5 or 10 mol%) can sometimes improve ee, although this should be optimized to balance cost and effectiveness.

      • Catalyst Purity and Activation: Ensure your catalyst is pure and, if necessary, properly activated according to the literature procedure.

    • Reaction Parameters:

      • Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity. The energy difference between the diastereomeric transition states is more pronounced at lower temperatures, leading to a higher preference for one enantiomer.

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate interactions and, consequently, the enantioselectivity. A systematic screening of solvents is often recommended.

      • Concentration: The concentration of the reactants can affect the aggregation state of the catalyst and the overall reaction kinetics, which in turn can influence the ee.

    • Substrate and Reagent Purity:

      • Impurities: Impurities in the starting cyclic ketone or amine can sometimes interfere with the catalyst, leading to lower ee. Ensure all starting materials are of high purity.

Issue 3: Difficulty with Hydrolysis of the α-Aminonitrile

  • Question: I have successfully synthesized the cyclic α-aminonitrile with high yield and ee, but I am struggling to hydrolyze the nitrile group to the corresponding carboxylic acid, especially with sterically hindered substrates. What are the best approaches?

  • Answer: The hydrolysis of sterically hindered α-aminonitriles, particularly those derived from α,α-disubstituted cyclic ketones, can be challenging.

    • Forcing Conditions:

      • Strong Acid: Refluxing in concentrated strong acids like 6 M HCl or a mixture of concentrated HCl and acetic acid is a common method.[7] This often requires prolonged reaction times and high temperatures.

      • Strong Base: Saponification with a strong base like NaOH or KOH in a high-boiling solvent such as ethylene (B1197577) glycol can also be effective.

    • Stepwise Procedures:

      • Partial Hydrolysis to Amide: In some cases, a two-step procedure involving partial hydrolysis to the α-amino amide followed by further hydrolysis to the acid can be more efficient.

      • Alternative Methods: For particularly challenging substrates, alternative methods such as enzymatic hydrolysis or the use of transition metal catalysts for nitrile hydration can be explored.[8]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a catalytic enantioselective Strecker synthesis over using a chiral auxiliary?

A1: The primary advantage of a catalytic approach is its atom economy. A small amount of a chiral catalyst can generate a large quantity of the chiral product, whereas a chiral auxiliary must be used in stoichiometric amounts.[9] Catalytic methods also often involve fewer synthetic steps, as the attachment and removal of the auxiliary are not required.

Q2: Can the enantioselective Strecker synthesis be used for α,α-disubstituted cyclic amino acids?

A2: Yes, the Strecker synthesis is a powerful method for preparing α,α-disubstituted amino acids, including cyclic variants.[1] This is achieved by using a cyclic ketone as the starting material instead of an aldehyde. However, the reaction with ketones is often slower and may require more forcing conditions or more active catalysts due to the increased steric hindrance.[10]

Q3: How do I choose the right catalyst for my specific cyclic substrate?

A3: The choice of catalyst is highly dependent on the structure of the cyclic imine. For many cyclic aldimines, cinchona alkaloid-derived thiourea catalysts have shown excellent results, providing high yields and enantioselectivities.[11] For some cyclic ketimines, chiral aluminum or titanium salen complexes (Jacobsen-type catalysts) have been effective.[6] It is recommended to consult the literature for examples with similar substrates to guide your initial catalyst selection.

Q4: What are some common side reactions to be aware of in the Strecker synthesis?

A4: A common side reaction is the formation of a cyanohydrin, which results from the addition of cyanide to the starting ketone before imine formation. This can be minimized by ensuring efficient imine formation, for example, by pre-forming the imine or using conditions that favor its formation in situ. Another potential issue is the racemization of the α-aminonitrile product, which can occur under certain conditions, especially with prolonged reaction times or at elevated temperatures.

Q5: How can I monitor the progress of my Strecker reaction?

A5: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) can be used to track the disappearance of the starting materials (ketone and amine) and the appearance of the aminonitrile product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed. To determine the enantiomeric excess of the product, chiral HPLC or chiral GC is necessary.

Data Presentation

Table 1: Performance of Chiral Catalysts in the Enantioselective Strecker Synthesis of Cyclic Aldimines

EntryCyclic Imine SubstrateCatalystCyanide SourceSolventTemp (°C)Time (h)Yield (%)ee (%)
1Dibenzo[b,f][5][12]oxazepineDihydroquinine-derived thiourea (5 mol%)TMSCNToluenert249592
2Dibenzo[b,f][5][12]oxazepineDihydroquinine-derived thiourea (5 mol%)TMSCNDCE41449995
311H-dibenzo[b,e]azepineDihydroquinine-derived thiourea (5 mol%)TMSCNDCE4729850
43H-Indole derivativeCinchona alkaloid-based thioureaEthyl cyanoformateNot specified10Not specifiedGood to excellentExcellent
5N-Benzhydryl-imineCyclic dipeptide (2 mol%)HCNMethanolNot specifiedNot specifiedHighHigh

Data compiled from multiple sources for illustrative purposes.[4][5][11]

Table 2: Enantioselective Strecker Synthesis of α,α-Disubstituted Cyclic Amino Acids

EntryCyclic Ketone SubstrateAmine SourceCatalystCyanide SourceYield (%)ee (%)
1N-Boc-4-piperidoneBenzylamine(R,R)-Salen-Al(III) complexTMSCN8597
2CyclohexanoneAnilineChiral GuanidineTMSCN7885
33-Methyl-2-butanoneAmmonia(S)-alpha-phenylethylamine (auxiliary)HCNNot specifiedNot specified

Data compiled from multiple sources for illustrative purposes.[1][6]

Experimental Protocols

Protocol 1: General Procedure for the Dihydroquinine-Derived Thiourea Catalyzed Strecker Reaction of a Cyclic Imine

This protocol is a general guideline for the enantioselective Strecker reaction of a dibenzo[b,f][5][12]oxazepine derivative.[4]

  • Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the dibenzo[b,f][5][12]oxazepine substrate (1.0 equiv., e.g., 0.1 mmol).

  • Catalyst Addition: Add the dihydroquinine-derived thiourea catalyst (0.05 equiv., 5 mol%).

  • Solvent and Reagents: Add anhydrous dichloroethane (DCE) (to achieve a concentration of 0.1 M). Cool the mixture to the desired temperature (e.g., 4 °C).

  • Cyanide Addition: Add trimethylsilyl (B98337) cyanide (TMSCN) (2.25 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-aminonitrile.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Hydrolysis of a Sterically Hindered Cyclic α-Aminonitrile

This protocol provides a general method for the hydrolysis of a sterically hindered α-aminonitrile to the corresponding α-amino acid.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified α-aminonitrile (1.0 equiv.) in 6 M aqueous HCl.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed. This may take several hours to days depending on the substrate's steric hindrance.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: The product amino acid hydrochloride may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: The crude amino acid can be purified by recrystallization or by ion-exchange chromatography.

  • Neutralization: To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point of the amino acid using a suitable base (e.g., pyridine (B92270) or a dilute solution of NaOH). The free amino acid will precipitate and can be collected by filtration.

Mandatory Visualization

Strecker_Synthesis_Workflow cluster_aminonitrile_synthesis Step 1: α-Aminonitrile Synthesis cluster_hydrolysis Step 2: Hydrolysis start Cyclic Ketone + Amine Source imine_formation Imine/Iminium Ion Formation start->imine_formation Condensation strecker_reaction Addition of Cyanide Source (e.g., TMSCN) imine_formation->strecker_reaction Chiral Catalyst aminonitrile Cyclic α-Aminonitrile (Racemic or Enantioenriched) strecker_reaction->aminonitrile hydrolysis Acid or Base Hydrolysis aminonitrile->hydrolysis amino_acid Cyclic α-Amino Acid hydrolysis->amino_acid

Caption: General workflow for the enantioselective Strecker synthesis of cyclic amino acids.

Troubleshooting_Low_Yield start Low/No Product Yield check_imine Check Imine Formation (TLC, NMR of aliquot) start->check_imine imine_ok Imine Formation OK? check_imine->imine_ok imine_issue Troubleshoot Imine Formation: - Check amine source purity - Add dehydrating agent - Optimize pH imine_ok->imine_issue No check_cyanide Check Cyanide Addition imine_ok->check_cyanide Yes cyanide_ok Cyanide Addition OK? check_cyanide->cyanide_ok cyanide_issue Troubleshoot Cyanide Source: - Use fresh/pure cyanide source - Optimize addition rate cyanide_ok->cyanide_issue No check_conditions Review Reaction Conditions cyanide_ok->check_conditions Yes conditions_issue Optimize Conditions: - Screen solvents - Adjust temperature - Vary concentration check_conditions->conditions_issue

Caption: Troubleshooting workflow for low yield in Strecker synthesis.

Catalyst_Mechanism catalyst Chiral Thiourea Catalyst activated_complex Activated Ternary Complex (Catalyst-Imine-HCN) catalyst->activated_complex imine Cyclic Imine imine->activated_complex cyanide HCN (from TMSCN) cyanide->activated_complex nucleophilic_attack Enantioselective Nucleophilic Attack activated_complex->nucleophilic_attack product_catalyst_complex Product-Catalyst Complex nucleophilic_attack->product_catalyst_complex product Enantioenriched α-Aminonitrile product_catalyst_complex->product regenerated_catalyst Regenerated Catalyst product_catalyst_complex->regenerated_catalyst regenerated_catalyst->activated_complex Catalytic Cycle

Caption: Simplified mechanism of a thiourea-catalyzed enantioselective Strecker reaction.

References

Troubleshooting low yield in the synthesis of (R)-2-Amino-2-cyclopentylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Amino-2-cyclopentylacetic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common two-stage approach: the synthesis of racemic 2-Amino-2-cyclopentylacetic acid via the Bucherer-Bergs reaction, followed by chiral resolution.

Stage 1: Synthesis of Racemic 2-Amino-2-cyclopentylacetic acid via Bucherer-Bergs Reaction and Hydrolysis

The initial phase involves the synthesis of the racemic amino acid. A common and effective method is the Bucherer-Bergs reaction to form 5,5-cyclopentamethylenehydantoin, followed by hydrolysis to yield the racemic amino acid.

Question: I am experiencing a low yield of 5,5-cyclopentamethylenehydantoin in the Bucherer-Bergs reaction. What are the possible causes and solutions?

Answer:

Low yields in the Bucherer-Bergs reaction can often be attributed to several factors related to reaction conditions and reagents.[1][2] Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Refluxing in water or ethanol (B145695) at 80-100°C is a common practice to ensure the reaction progresses efficiently.[1]

  • Improper pH: The pH of the reaction mixture is crucial.

    • Solution: Maintain a pH of approximately 8-9. Ammonium (B1175870) carbonate acts as a buffer to maintain the necessary alkaline conditions.[1] Conditions that are too acidic will hinder the formation of the cyanohydrin intermediate, while strongly alkaline conditions can lead to the degradation of cyanide.[1]

  • Suboptimal Reagent Ratio: The stoichiometry of the reactants is critical for maximizing yield.

    • Solution: A molar ratio of 1:2:2 for cyclopentanone (B42830):KCN:(NH₄)₂CO₃ is generally recommended for balanced reactivity.[1] An excess of cyanide may lead to the formation of side products.[1]

  • Side Reactions: Polymerization of cyclopentanone or side reactions of the intermediates can reduce the yield.

    • Solution: Ensure a well-stirred reaction mixture to maintain homogeneity and minimize localized high concentrations of reactants. The use of ultrasonication has also been reported to improve yields and reduce reaction times by preventing polymerization.[2]

Question: The hydrolysis of 5,5-cyclopentamethylenehydantoin to 2-Amino-2-cyclopentylacetic acid is slow or incomplete. How can I improve the yield?

Answer:

The hydrolysis of the hydantoin (B18101) intermediate is a critical step that can be challenging. Here are some factors to consider:

  • Hydrolysis Conditions: The choice of hydrolyzing agent and reaction conditions are key.

    • Solution: Strong acidic or basic hydrolysis is typically required. For acidic hydrolysis, refluxing with a strong acid like hydrochloric acid is common. For basic hydrolysis, a strong base such as sodium hydroxide (B78521) can be used. Enzymatic hydrolysis using a hydantoinase can also be an effective and milder alternative.

  • Reaction Time and Temperature: Incomplete hydrolysis is often a result of insufficient reaction time or temperature.

    • Solution: Increase the reflux time and ensure the temperature is consistently maintained at the boiling point of the hydrolysis mixture. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Stage 2: Chiral Resolution of Racemic 2-Amino-2-cyclopentylacetic acid

Once the racemic amino acid is obtained, the next critical step is to separate the desired (R)-enantiomer from the (S)-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent.

Question: I am having difficulty with the crystallization of the diastereomeric salt during chiral resolution. What should I do?

Answer:

Crystallization issues are a common hurdle in chiral resolution.[3][4] Here are some troubleshooting strategies:

  • No Crystals Forming: This can be due to high solubility of the diastereomeric salts or insufficient supersaturation.[3][4]

    • Solution:

      • Solvent Screening: The choice of solvent is critical. Experiment with a variety of solvents or solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other.[4]

      • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.[3]

      • Anti-Solvent Addition: Slowly add a solvent in which the salts are less soluble (an anti-solvent) to induce precipitation.[3][4]

      • Seeding: If available, add a few seed crystals of the desired diastereomeric salt to initiate crystallization.[3]

  • Oiling Out: The product separates as an oil instead of crystals. This often happens when supersaturation is too high.[3]

    • Solution:

      • Reduce Supersaturation: Use a more dilute solution or cool the solution more slowly.[3]

      • Change Solvent: Try a different solvent system.

  • Low Yield of Desired Diastereomer: A significant portion of the target diastereomer remains in the mother liquor.[3]

    • Solution:

      • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[3]

      • Optimize Resolving Agent Stoichiometry: While 0.5 equivalents of the resolving agent are often used, optimizing this ratio can improve the yield.[5]

Question: The enantiomeric excess (e.e.) of my resolved this compound is low. How can I improve it?

Answer:

Low enantiomeric excess indicates co-precipitation of the undesired diastereomer.[5]

  • Solution:

    • Recrystallization: The most common method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt one or more times.[5]

    • Solvent System Optimization: The solvent system may not be providing a sufficient solubility difference between the two diastereomers. Further solvent screening is recommended.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing racemic 2-Amino-2-cyclopentylacetic acid?

A1: The two most common and well-established methods for the synthesis of racemic α-amino acids from a ketone, such as cyclopentanone, are the Bucherer-Bergs synthesis and the Strecker synthesis .[6][7] The Bucherer-Bergs reaction involves the reaction of cyclopentanone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[6] The Strecker synthesis involves the reaction of cyclopentanone with ammonia (B1221849) and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed.[7]

Q2: What are some common chiral resolving agents for amino acids?

A2: Chiral resolution of racemic amino acids is often achieved by forming diastereomeric salts with a chiral resolving agent. For acidic amino acids, chiral bases are used. Common examples include alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine.[8] For basic amino acids, chiral acids like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are employed.[8]

Q3: How can I monitor the progress of the reactions?

A3: The progress of the synthesis can be monitored by various analytical techniques. Thin Layer Chromatography (TLC) is a quick and simple method to check for the consumption of starting materials and the formation of products. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column for the resolution step, can provide more quantitative information on conversion and enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of intermediates and the final product.

Q4: What are some potential side reactions in the Bucherer-Bergs synthesis of 5,5-cyclopentamethylenehydantoin?

A4: In the Bucherer-Bergs reaction, potential side reactions can lower the yield of the desired hydantoin. These include the polymerization of the starting ketone (cyclopentanone) under the reaction conditions. Additionally, side reactions involving the cyanide ion, such as its hydrolysis or other nucleophilic additions, can occur if the reaction conditions are not carefully controlled.[1]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Note that actual yields may vary depending on the specific experimental conditions and scale.

Table 1: Typical Yields for the Synthesis of Racemic 2-Amino-2-cyclopentylacetic acid

StepReactionStarting MaterialProductTypical Yield (%)
1Bucherer-BergsCyclopentanone5,5-Cyclopentamethylenehydantoin75-85
2Hydrolysis5,5-CyclopentamethylenehydantoinRacemic 2-Amino-2-cyclopentylacetic acid80-90

Table 2: Chiral Resolution of Racemic 2-Amino-2-cyclopentylacetic acid

Resolving AgentSolvent SystemDiastereomeric Salt Yield (%)Enantiomeric Excess (e.e.) of (R)-enantiomer after 1st Crystallization (%)
(R)-(-)-Mandelic AcidEthanol/Water35-4585-95
L-(+)-Tartaric AcidMethanol30-4080-90
(1R)-(-)-10-Camphorsulfonic AcidIsopropanol40-5090-98

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Amino-2-cyclopentylacetic acid via Bucherer-Bergs Reaction and Hydrolysis

Step 1: Synthesis of 5,5-Cyclopentamethylenehydantoin

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanone (1.0 mol), potassium cyanide (2.0 mol), and ammonium carbonate (2.0 mol).[1]

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) as the solvent.

  • Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring for 6-8 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the hydantoin.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis of 5,5-Cyclopentamethylenehydantoin

  • Place the dried 5,5-cyclopentamethylenehydantoin (1.0 mol) in a round-bottom flask.

  • Add a 6 M solution of hydrochloric acid.

  • Heat the mixture to reflux for 12-24 hours.

  • After cooling, neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (around pH 6) to precipitate the racemic 2-Amino-2-cyclopentylacetic acid.

  • Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Chiral Resolution of Racemic 2-Amino-2-cyclopentylacetic acid
  • Dissolve the racemic 2-Amino-2-cyclopentylacetic acid (1.0 mol) in a suitable solvent (e.g., ethanol/water mixture) with heating.

  • In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5 mol) in the same solvent, also with heating.

  • Combine the two hot solutions and allow the mixture to cool slowly to room temperature.

  • Further cool the mixture in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • To liberate the enantiomerically enriched amino acid, dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid using a base (e.g., dilute NaOH) to precipitate the amino acid.

  • Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

  • The enantiomeric excess can be improved by recrystallizing the diastereomeric salt before the final precipitation step.

Visualizations

Bucherer_Bergs_Synthesis Cyclopentanone Cyclopentanone Reagents KCN, (NH4)2CO3 Ethanol/Water, Reflux Cyclopentanone->Reagents Hydantoin 5,5-Cyclopentamethylenehydantoin Reagents->Hydantoin Bucherer-Bergs Reaction Hydrolysis Acid or Base Hydrolysis Hydantoin->Hydrolysis Racemic_AA Racemic 2-Amino-2-cyclopentylacetic acid Hydrolysis->Racemic_AA

Caption: Workflow for the Bucherer-Bergs synthesis of racemic 2-Amino-2-cyclopentylacetic acid.

Chiral_Resolution cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer Racemic_AA Racemic Amino Acid Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-AA-(R)-MA and (S)-AA-(R)-MA) Racemic_AA->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent ((R)-(-)-Mandelic Acid) Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., (R)-AA-(R)-MA) Crystallization->Less_Soluble_Salt Mother_Liquor Mother Liquor (Enriched in (S)-AA-(R)-MA) Crystallization->Mother_Liquor pH_Adjustment pH Adjustment Less_Soluble_Salt->pH_Adjustment Enriched_AA This compound pH_Adjustment->Enriched_AA

Caption: Workflow for the chiral resolution of 2-Amino-2-cyclopentylacetic acid.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Parameters Incorrect_Stoichiometry Incorrect Stoichiometry? Check_Conditions->Incorrect_Stoichiometry Reagents Side_Reactions Side Reactions? Check_Conditions->Side_Reactions Observations Incomplete_Reaction->Incorrect_Stoichiometry No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Incorrect_Stoichiometry->Side_Reactions No Optimize_Ratios Optimize Reagent Ratios Incorrect_Stoichiometry->Optimize_Ratios Yes Purify_Reagents Purify Reagents / Optimize Mixing Side_Reactions->Purify_Reagents Yes Yield_Improved Yield Improved Increase_Time_Temp->Yield_Improved Optimize_Ratios->Yield_Improved Purify_Reagents->Yield_Improved

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Synthesis of Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of non-proteinogenic amino acids. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and challenges encountered during their synthetic procedures.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of non-proteinogenic amino acids.

Problem 1: Low yield in Strecker synthesis of a hindered non-proteinogenic amino acid.

  • Question: I am attempting to synthesize a non-proteinogenic amino acid with a bulky side chain using the Strecker synthesis, but my yields are consistently low. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the Strecker synthesis of hindered amino acids can arise from several factors. The initial formation of the imine intermediate can be sterically hindered, and the subsequent nucleophilic attack by the cyanide ion can also be impeded. Additionally, the hydrolysis of the sterically hindered α-aminonitrile to the final amino acid can be sluggish and incomplete.

    Troubleshooting Steps:

    • Optimize Imine Formation:

      • Increase Reaction Time and Temperature: Allow the reaction between the aldehyde/ketone, ammonia/ammonium (B1175870) salt, and cyanide source to proceed for a longer duration or at a slightly elevated temperature to favor the formation of the sterically hindered imine.

      • Use a Dehydrating Agent: Adding a dehydrating agent like magnesium sulfate (B86663) (MgSO₄) can help drive the equilibrium towards imine formation by removing the water byproduct.[1]

    • Facilitate Cyanide Addition:

      • Alternative Cyanide Sources: Consider using trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst, which can be more effective for hindered substrates compared to traditional sources like KCN or NaCN.

    • Improve Hydrolysis of the α-Aminonitrile:

      • Harsher Hydrolysis Conditions: Employ more forcing conditions for the hydrolysis of the nitrile. This may include using a stronger acid (e.g., 6M HCl) and higher temperatures for an extended period.

      • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of sterically hindered nitriles.

Problem 2: Significant racemization observed in the asymmetric synthesis of a novel amino acid.

  • Question: I am using a chiral catalyst for the asymmetric synthesis of a non-proteinogenic amino acid, but I am observing a significant amount of the undesired enantiomer in my product. What could be causing this loss of enantioselectivity?

  • Answer: Racemization in asymmetric synthesis is a common issue that can be influenced by several factors, including the stability of the chiral catalyst, the reaction conditions, and the nature of the substrate and intermediates.[2]

    Troubleshooting Steps:

    • Catalyst Stability:

      • Check Catalyst Purity and Integrity: Ensure the chiral catalyst is of high purity and has not degraded during storage or handling.

      • Optimize Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes lead to side reactions that compromise enantioselectivity. Experiment with lower catalyst loadings.

    • Reaction Conditions:

      • Temperature Control: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, its stereoselectivity. Screen a range of solvents to find the optimal one for your reaction.

      • Base Selection: If a base is used, its strength and steric bulk can impact the degree of racemization. Weaker or more sterically hindered bases are often preferred.[3]

    • Intermediate Stability:

      • Minimize Reaction Time: Prolonged reaction times can sometimes lead to the racemization of the product. Monitor the reaction progress and quench it as soon as it reaches completion.

      • In Situ Protection: If the product is prone to racemization, consider an in situ protection step to derivatize the newly formed chiral center and prevent its erosion.

Problem 3: Formation of a di-substituted byproduct in a chiral auxiliary-mediated alkylation.

  • Question: I am using an Evans oxazolidinone auxiliary to introduce an alkyl group to a glycine (B1666218) derivative, but I am isolating a significant amount of a di-alkylated product. How can I improve the mono-alkylation selectivity?

  • Answer: The formation of a di-substituted byproduct in chiral auxiliary-mediated alkylations is often due to the enolate intermediate reacting more than once with the electrophile. This can be controlled by carefully managing the reaction stoichiometry and conditions.

    Troubleshooting Steps:

    • Stoichiometry of Reagents:

      • Electrophile Equivalents: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. A large excess can drive the reaction towards di-alkylation.

      • Base Equivalents: Use a precise amount of the base (e.g., LDA) to generate the enolate. An excess of base can lead to the formation of a dianion, which can be more reactive.

    • Reaction Conditions:

      • Low Temperature: Perform the enolate generation and alkylation at low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions.

      • Rapid Quenching: Once the mono-alkylation is complete, quench the reaction promptly with a proton source (e.g., saturated aqueous ammonium chloride) to neutralize the remaining enolate and prevent further reaction.

    • Choice of Electrophile:

      • Reactivity: Highly reactive electrophiles (e.g., allylic or benzylic halides) are more prone to causing over-alkylation.[4] If possible, consider using a less reactive electrophile or modify the reaction conditions to temper its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Strecker synthesis of non-proteinogenic amino acids?

A1: Besides the inherent formation of a racemic mixture, the Strecker synthesis can be plagued by several side reactions:

  • Formation of Hydantoins: Under certain conditions, especially during the hydrolysis of the α-aminonitrile, intramolecular cyclization can occur to form hydantoin (B18101) derivatives.[5][6][7]

  • Incomplete Hydrolysis: The nitrile group of the α-aminonitrile may not be fully hydrolyzed to the carboxylic acid, leading to the isolation of the corresponding amide as a byproduct.

  • Decarboxylation: During acidic hydrolysis at elevated temperatures, the final amino acid product can undergo decarboxylation, leading to the formation of an amine byproduct and a reduction in yield.[8][9]

  • Side Reactions of the Aldehyde/Ketone: The starting carbonyl compound can undergo self-condensation (e.g., aldol (B89426) condensation) or other side reactions under the basic or acidic conditions of the reaction.

Q2: How can I minimize racemization during the synthesis of non-proteinogenic amino acids?

A2: Minimizing racemization is crucial for obtaining enantiomerically pure non-proteinogenic amino acids. Key strategies include:

  • Use of Chiral Catalysts or Auxiliaries: Employing asymmetric synthesis methods with chiral catalysts or stoichiometric chiral auxiliaries is the most direct way to control stereochemistry.[10]

  • Low Reaction Temperatures: Performing reactions at lower temperatures generally reduces the rate of racemization.

  • Choice of Coupling Reagents and Additives: In syntheses that involve the activation of a carboxylic acid (similar to peptide coupling), using coupling reagents like HBTU or HATU in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization.[3][11]

  • Control of Base: The choice of base is critical. Sterically hindered and less basic amines like 2,4,6-collidine are often preferred over less hindered and more basic ones like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA).[3]

  • Protecting Group Strategy: The choice of protecting groups for the amino and carboxyl functionalities can influence the susceptibility of the α-proton to abstraction and thus affect the rate of racemization.[12][13]

Q3: What are the key considerations when choosing a chiral auxiliary for asymmetric amino acid synthesis?

A3: The selection of an appropriate chiral auxiliary is critical for the success of an asymmetric synthesis. Important factors to consider include:

  • High Diastereoselectivity: The auxiliary should induce a high degree of stereocontrol in the desired transformation, leading to a high diastereomeric excess (d.e.).

  • Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and readily cleaved from the product under mild conditions that do not cause racemization or degradation of the target molecule.

  • Recoverability and Reusability: For cost-effectiveness, the chiral auxiliary should ideally be recoverable in high yield and purity for reuse.

  • Crystallinity of Intermediates: Crystalline intermediates containing the chiral auxiliary can often be purified by recrystallization, allowing for the enhancement of diastereomeric purity.

  • Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable based on well-established models for the chiral auxiliary (e.g., the Evans model for oxazolidinone auxiliaries).[14]

Quantitative Data on Side Reactions

The extent of side reactions can vary significantly depending on the specific substrate, reagents, and reaction conditions. The following tables provide a summary of representative quantitative data found in the literature.

Table 1: Racemization in Amino Acid Synthesis

Synthetic MethodAmino Acid/DerivativeCoupling Reagent/ConditionsBaseRacemization/Epimerization (%)
Solid-Phase Peptide SynthesisD-Tyr-L-Lys-L-TrpNot specifiedNot specified≤ 0.4% per cycle
Solution-Phase CouplingBoc-Leu-Phe-OH + H-Val-OtBuDCCNot specified> 1%
Solution-Phase CouplingBoc-Leu-Phe-OH + H-Val-OtBuDCC/HOBtNot specified< 1%
Solution-Phase CouplingModel PeptideNot specifiedDIEAHigher tendency
Solution-Phase CouplingModel PeptideNot specifiedNMMLower tendency
Solution-Phase CouplingModel PeptideNot specified2,4,6-CollidineLowest tendency

Note: The level of racemization is highly dependent on the specific amino acid, with residues like histidine and cysteine being particularly prone to this side reaction.[3]

Table 2: Byproducts in Strecker Synthesis

Starting MaterialReaction ConditionsMajor Side ProductApproximate Yield of Side Product (%)
Aldehyde, NH₃, KCNAcidic HydrolysisHydantoinCan be significant, dependent on conditions
α-AminonitrileStrong Acid, High Temp.Decarboxylated AmineVaries with temperature and time
α-AminonitrileIncomplete Hydrolysisα-AminoamideDependent on hydrolysis duration and strength

Experimental Protocols

Protocol 1: Minimizing Racemization using HBTU/HOBt in a Coupling Reaction

This protocol is a general guideline for activating a carboxylic acid group of a protected non-proteinogenic amino acid for coupling, with a reduced risk of racemization.[3]

  • Reagent Preparation:

    • Dissolve the N-protected non-proteinogenic amino acid (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF or NMP).

    • In a separate vessel, dissolve HBTU (0.95 equivalents) and HOBt (1.0 equivalent) in the same solvent.

  • Pre-activation:

    • Add the HBTU/HOBt solution to the amino acid solution.

    • Add a sterically hindered base such as DIEA (2.0 equivalents).

    • Allow the mixture to stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Add the amine component (1.0-1.2 equivalents) to the activated amino acid solution.

    • Let the reaction proceed at room temperature, monitoring by a suitable method (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction and proceed with standard aqueous work-up and purification procedures.

Protocol 2: Hydrolysis of an α-Aminonitrile to an Amino Acid (Strecker Synthesis)

This protocol describes the final hydrolysis step in the Strecker synthesis.

  • Reaction Setup:

    • Place the crude α-aminonitrile in a round-bottom flask equipped with a reflux condenser.

    • Add a solution of 6M hydrochloric acid (HCl). The volume should be sufficient to fully dissolve or suspend the aminonitrile.

  • Hydrolysis:

    • Heat the reaction mixture to reflux (typically around 100-110 °C).

    • Maintain the reflux for a period of 4 to 24 hours. The optimal time will depend on the steric hindrance of the substrate and should be determined by monitoring the reaction (e.g., by TLC or LC-MS, analyzing aliquots after neutralization).

  • Work-up and Isolation:

    • After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure to remove excess HCl.

    • The crude amino acid hydrochloride salt can be purified by recrystallization or ion-exchange chromatography.

    • To obtain the free amino acid (zwitterionic form), the hydrochloride salt can be dissolved in water and the pH adjusted to the isoelectric point (pI) of the amino acid using a suitable base (e.g., pyridine (B92270) or a dilute solution of NaOH or NH₄OH). The amino acid will precipitate and can be collected by filtration.

Visualizations

Strecker_Synthesis_Side_Reactions Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + NH₃, - H₂O Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis (H₃O⁺) Hydantoin Hydantoin Aminonitrile->Hydantoin Intramolecular Cyclization Amide α-Aminoamide Aminonitrile->Amide Incomplete Hydrolysis DecarboxylatedAmine Decarboxylated Amine AminoAcid->DecarboxylatedAmine Decarboxylation (Heat, H⁺)

Caption: Side reactions in the Strecker synthesis.

Racemization_Mitigation_Workflow Start Racemization Detected CheckTemp Lower Reaction Temperature Start->CheckTemp CheckBase Evaluate Base (Strength/Sterics) CheckTemp->CheckBase If still high Resolved Racemization Minimized CheckTemp->Resolved Success CheckReagent Optimize Coupling Reagent/Additives CheckBase->CheckReagent If still high CheckBase->Resolved Success CheckProtectingGroup Assess Protecting Group Stability CheckReagent->CheckProtectingGroup If still high CheckReagent->Resolved Success CheckProtectingGroup->Resolved Success

Caption: Troubleshooting workflow for racemization.

Chiral_Auxiliary_Logic Substrate Prochiral Substrate AttachAuxiliary Attach Chiral Auxiliary Substrate->AttachAuxiliary DiastereomericIntermediate Diastereomeric Intermediate AttachAuxiliary->DiastereomericIntermediate StereoselectiveReaction Diastereoselective Reaction DiastereomericIntermediate->StereoselectiveReaction ProductAuxiliaryComplex Product-Auxiliary Complex StereoselectiveReaction->ProductAuxiliaryComplex CleaveAuxiliary Cleave Auxiliary ProductAuxiliaryComplex->CleaveAuxiliary EnantiopureProduct Enantiopure Product CleaveAuxiliary->EnantiopureProduct RecoveredAuxiliary Recovered Auxiliary CleaveAuxiliary->RecoveredAuxiliary

Caption: Logical flow of chiral auxiliary use.

References

Technical Support Center: Optimization of Reaction Conditions for Chiral Resolution of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chiral resolution of amino acids.

Troubleshooting Guides

This section provides systematic guidance for resolving common problems encountered during the chiral resolution of amino acids.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The chromatogram shows a single, co-eluting peak, or two peaks with very little separation (low resolution).

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for the specific amino acid or its derivative. Polysaccharide-based, macrocyclic glycopeptide, and Pirkle-type columns are often effective for amino alcohols.[1] For underivatized amino acids, macrocyclic glycopeptide CSPs like teicoplanin-based phases (e.g., CHIROBIOTIC T) are particularly successful.[2]

    • Action: Consult literature and manufacturer guidelines to select a CSP known to be effective for your class of amino acids. Consider screening several different types of CSPs.

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase is critical for achieving enantioselectivity.

    • Action (Normal Phase): This is often the primary choice for chiral separations.[1] Vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane). Small changes can have a significant impact on resolution.

    • Action (Reversed-Phase): Use volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate. Adjust the organic modifier (e.g., methanol, acetonitrile) concentration and the pH of the aqueous phase. For underivatized amino acids on a CHIROBIOTIC T column, a water:methanol:formic acid mobile phase has shown success.[2]

    • Action (Additives): For basic analytes, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape and resolution. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) or formic acid may be beneficial.[3]

  • Incorrect Temperature: Column temperature affects the thermodynamics of the chiral recognition process.

    • Action: Optimize the column temperature. Lower temperatures often increase enantioselectivity but may also lead to broader peaks and higher backpressure.

  • Inadequate Flow Rate: While a flow rate of 1.0 mL/min is common for method development with 4.6 mm I.D. columns, reducing the flow rate can sometimes enhance resolution.

    • Action: Try decreasing the flow rate to see if resolution improves.

Troubleshooting Workflow for Poor or No Resolution

PoorResolution start Poor or No Resolution csp Is the CSP appropriate for the analyte? start->csp consult_lit Consult literature/manufacturer's guide csp->consult_lit No mobile_phase Is the mobile phase optimized? csp->mobile_phase Yes screen_csp Screen different CSPs consult_lit->screen_csp screen_csp->mobile_phase adjust_modifier Adjust organic modifier ratio mobile_phase->adjust_modifier No temp Is the temperature optimized? mobile_phase->temp Yes adjust_additives Add/adjust acidic or basic additives adjust_modifier->adjust_additives adjust_ph Optimize pH (Reversed-Phase) adjust_additives->adjust_ph adjust_ph->temp vary_temp Vary column temperature temp->vary_temp No flow_rate Is the flow rate optimal? temp->flow_rate Yes vary_temp->flow_rate reduce_flow Reduce flow rate flow_rate->reduce_flow No success Resolution Achieved flow_rate->success Yes reduce_flow->success MethodDevelopment start Start: New Chiral Separation info Gather Analyte Information (pKa, solubility, structure) start->info csp_select Select Primary CSPs for Screening (e.g., Polysaccharide, Macrocyclic) info->csp_select mobile_phase_screen Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_select->mobile_phase_screen eval_resolution Evaluate Initial Resolution mobile_phase_screen->eval_resolution optimize Optimize Key Parameters (Modifier %, Additives, Temp.) eval_resolution->optimize Partial or No Resolution validate Validate Method (Robustness, Reproducibility) eval_resolution->validate Good Resolution optimize->eval_resolution final_method Final Method validate->final_method

References

Technical Support Center: Overcoming Aggregation in Peptides Containing Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic unnatural amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in peptides containing hydrophobic unnatural amino acids?

A1: Peptide aggregation, particularly in sequences containing hydrophobic unnatural amino acids, is a multifaceted issue driven by the inherent physicochemical properties of the peptide chain. The primary cause is the tendency of hydrophobic residues to minimize their exposure to aqueous environments, leading to intermolecular self-assembly.[1][2] This is further exacerbated by:

  • Increased Hydrophobicity: Unnatural amino acids with bulky, nonpolar side chains significantly increase the overall hydrophobicity of the peptide.[1]

  • Secondary Structure Formation: The peptide chain can fold into secondary structures, such as β-sheets, which can stack together to form insoluble aggregates. This propensity is sequence-specific.[3]

  • High Peptide Concentration: Increased peptide concentration promotes intermolecular interactions and aggregation.[2][4]

  • Suboptimal Solution Conditions: Factors such as pH, ionic strength, and temperature can influence the charge state and conformation of the peptide, thereby affecting its solubility and aggregation tendency.[5][6]

  • Peptide Length: Longer peptides have a greater potential for intermolecular interactions and are thus more prone to aggregation.[5]

Q2: How can I predict the aggregation potential of my peptide sequence?

A2: While precise prediction remains challenging, several computational tools and sequence-based guidelines can help estimate the aggregation propensity of a peptide:

  • Hydrophobicity Analysis: Calculating the overall hydrophobicity and the presence of contiguous stretches of hydrophobic residues can provide a strong indication of aggregation potential. Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous solutions.[7]

  • Secondary Structure Prediction: Tools that predict the propensity of a sequence to form β-sheets can help identify aggregation-prone regions.[8]

  • Aggregation Prediction Algorithms: Several web-based servers and software packages are available that use algorithms based on physicochemical properties and statistical mechanics to predict aggregation-prone regions (APRs) within a peptide sequence.

Q3: What strategies can I employ during solid-phase peptide synthesis (SPPS) to prevent aggregation?

A3: Preventing aggregation during SPPS is crucial for achieving high purity and yield. Key strategies include:

  • Resin and Linker Selection: Using a low-substitution resin can increase the distance between peptide chains, reducing intermolecular interactions. The choice of linker can also influence the solvation of the growing peptide.

  • "Difficult Sequence" Strategies:

    • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (e.g., Fmoc-Ser(ψPro)-OH) introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation. These are particularly effective when spaced 5-6 residues apart.

    • Backbone Protection: Using backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on specific amino acids can disrupt hydrogen bonding networks.[3]

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection reactions, potentially reducing the time available for aggregation to occur.

  • Optimized Coupling Conditions: Using potent coupling reagents like HATU or HCTU and extending coupling times can help ensure complete reactions even in aggregation-prone sequences.

  • Solvent Choice: Using solvents like N-methylpyrrolidone (NMP) or adding chaotropic agents or detergents to the reaction mixture can help to disrupt hydrophobic interactions and improve solvation.

Q4: My purified peptide is aggregated. How can I solubilize it?

A4: Solubilizing an aggregated peptide requires a systematic approach, starting with the least harsh conditions:

  • Initial Solubility Test: Always test the solubility of a small aliquot of the peptide before attempting to dissolve the entire sample.[5][7]

  • Determine Peptide Charge: Calculate the net charge of your peptide at neutral pH.

    • Acidic Peptides (net negative charge): Try dissolving in a small amount of a basic buffer, such as 0.1M ammonium (B1175870) bicarbonate, and then dilute with water.

    • Basic Peptides (net positive charge): Attempt to dissolve in a small amount of an acidic solution, like 10-25% acetic acid, and then dilute with water.

  • Hydrophobic/Neutral Peptides: If the peptide has a high hydrophobic content (>50%) or is neutral, organic solvents are often necessary.

    • Start with a small amount of Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[7]

    • Once dissolved, slowly add this concentrated solution dropwise into your aqueous buffer with vigorous stirring to prevent precipitation.[1]

  • Harsh Denaturants (Last Resort): For highly intractable aggregates, chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used. However, these will denature the peptide and may need to be removed for subsequent experiments.

  • Sonication and Temperature: Brief sonication can help break up aggregates.[7] Gentle warming (<40°C) may also improve solubility, but be cautious of potential degradation.[7]

Q5: What are the best practices for storing peptides to prevent aggregation?

A5: Proper storage is critical to maintain the integrity of your peptide:

  • Lyophilized Form: Store peptides as a lyophilized powder at -20°C or -80°C for long-term stability.

  • Solution Storage: If you must store peptides in solution, it is best to:

    • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation.

    • Choose the Right Solvent: Use a solvent in which the peptide is highly soluble and stable.

    • Low Temperatures: Store solutions at -20°C or -80°C.

  • Oxygen-Sensitive Residues: For peptides containing Cys, Met, or Trp, use oxygen-free solvents and store under an inert atmosphere to prevent oxidation.[7]

Troubleshooting Guides

Issue 1: Low Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)
Symptom Possible Cause Recommended Solution(s)
Resin clumping or shrinkingOn-resin peptide aggregation1. Switch to a solvent with better solvating properties like NMP. 2. Incorporate pseudoproline dipeptides or backbone-protected amino acids at strategic positions (every 5-6 residues). 3. Employ microwave-assisted synthesis to reduce reaction times.
Incomplete coupling/deprotection (positive Kaiser test after coupling)Steric hindrance or aggregation blocking reactive sites1. Double couple the problematic amino acid. 2. Use a more potent coupling reagent (e.g., HATU, HCTU). 3. Increase the deprotection time or add a stronger base like DBU to the piperidine (B6355638) solution for Fmoc removal.
Broad or tailing peaks in analytical HPLC of crude productPresence of multiple deletion sequences and/or aggregated species1. Optimize the synthesis strategy using the recommendations above to minimize side reactions. 2. Consider a segmented synthesis approach for very long or difficult sequences.
Issue 2: Purified Peptide Aggregates Upon Dissolution or Storage
Symptom Possible Cause Recommended Solution(s)
Visible precipitate or cloudy solutionPoor solubility in the chosen solvent1. Re-evaluate the peptide's charge and hydrophobicity to select a more appropriate solvent system (see FAQ Q4). 2. Test solubility in a small aliquot first.[5][7] 3. Use co-solvents like DMSO or ACN for hydrophobic peptides, adding the organic solution dropwise to the aqueous buffer.[1]
Gel formationExtensive intermolecular hydrogen bonding1. Treat as a hydrophobic peptide and use organic solvents for initial dissolution. 2. Consider using chaotropic agents like guanidine-HCl or urea as a last resort.
Aggregation after freeze-thaw cyclesDestabilization of the peptide during freezing and thawing1. Prepare single-use aliquots to avoid repeated freeze-thaw cycles. 2. Add a cryoprotectant like glycerol (B35011) (5-20%) to the solution before freezing.

Quantitative Data Summary

Table 1: Common Solvents for Hydrophobic Peptides

SolventNotes
Dimethyl sulfoxide (DMSO)Good for highly hydrophobic peptides. Add dropwise to aqueous solutions. Can oxidize Met and Cys residues.[5]
Dimethylformamide (DMF)Alternative to DMSO, especially for peptides with Met or Cys.[5]
Acetonitrile (ACN)Useful for peptides that are difficult to dissolve in other organic solvents.
Trifluoroethanol (TFE) / Hexafluoroisopropanol (HFIP)Strong solubilizing agents that can disrupt secondary structures. Often used in sample preparation for analytical techniques.

Table 2: Additives to Inhibit Peptide Aggregation

AdditiveConcentration RangeMechanism of Action
Arginine50-500 mMSuppresses protein-protein interactions and increases solubility.
Guanidine Hydrochloride2-6 MChaotropic agent that disrupts hydrophobic interactions and hydrogen bonds.
Urea2-8 MChaotropic agent that disrupts hydrophobic interactions and hydrogen bonds.
Non-ionic Detergents (e.g., Tween 20, Triton X-100)0.01-0.1%Reduce non-specific adsorption and can help solubilize aggregates.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Amyloid Fibril Detection

This assay is used to detect the formation of amyloid-like fibrils, which are a common type of peptide aggregate.

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 1 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store protected from light.[9]

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

  • Sample Preparation:

    • Incubate the peptide solution under conditions that may promote aggregation (e.g., 37°C with gentle agitation).

    • At various time points, take aliquots of the peptide solution.

  • Measurement:

    • In a 96-well black plate, add the peptide sample and ThT stock solution to the assay buffer to a final concentration of 10-20 µM ThT.[9]

    • Measure the fluorescence intensity using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[3][10]

    • An increase in fluorescence intensity over time indicates the formation of amyloid fibrils.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.

  • Sample Preparation:

    • Prepare the peptide solution in a suitable, filtered buffer.

    • Filter the sample through a 0.2 µm syringe filter to remove any dust or large particulates.[11]

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize at the desired temperature.

    • Use a clean, scratch-free cuvette.

  • Measurement:

    • Pipette the filtered sample into the cuvette.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity and use this to calculate the hydrodynamic radius (Rh) of the particles in the solution.

  • Data Analysis:

    • Analyze the size distribution plot. The presence of larger species in addition to the monomeric peptide indicates aggregation. The polydispersity index (PDI) will give an indication of the heterogeneity of the sample.

Protocol 3: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Peptide

This protocol outlines the general steps for Fmoc-based SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.[12]

  • First Amino Acid Coupling: If not using a pre-loaded resin, couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., DIC/Oxyma).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HATU in the presence of a base like DIPEA).

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the cleavage cocktail using cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with ether, and dry.

    • Purify the crude peptide using reverse-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Analysis cluster_analysis Aggregation Analysis Resin_Swelling Resin_Swelling First_AA_Coupling First_AA_Coupling Resin_Swelling->First_AA_Coupling 1 Fmoc_Deprotection Fmoc_Deprotection First_AA_Coupling->Fmoc_Deprotection 2 Washing_1 Washing_1 Fmoc_Deprotection->Washing_1 3 AA_Coupling AA_Coupling Washing_1->AA_Coupling 4 Washing_2 Washing_2 AA_Coupling->Washing_2 5 Loop_Decision Loop_Decision Washing_2->Loop_Decision More AAs? Loop_Decision->Fmoc_Deprotection Yes Final_Cleavage Final_Cleavage Loop_Decision->Final_Cleavage No Precipitation Precipitation Final_Cleavage->Precipitation HPLC_Purification HPLC_Purification Precipitation->HPLC_Purification Characterization Characterization HPLC_Purification->Characterization DLS DLS Characterization->DLS ThT_Assay ThT_Assay Characterization->ThT_Assay

Caption: Experimental workflow for peptide synthesis, purification, and aggregation analysis.

troubleshooting_synthesis Start SPPS Issue Detected (Low Yield/Purity) Check_Aggregation Resin Clumping? Start->Check_Aggregation Incomplete_Reaction Incomplete Coupling? Check_Aggregation->Incomplete_Reaction No Aggregation_Solutions Implement Anti-Aggregation Strategy: - Pseudoprolines - Backbone Protection - Chaotropic Agents Check_Aggregation->Aggregation_Solutions Yes Coupling_Solutions Optimize Coupling: - Stronger Reagent (HATU) - Double Couple - Increase Time Incomplete_Reaction->Coupling_Solutions Yes Other_Issues Investigate other parameters (reagent quality, etc.) Incomplete_Reaction->Other_Issues No

Caption: Troubleshooting logic for SPPS of aggregating peptides.

solubilization_flowchart cluster_success Outcome Start Lyophilized Peptide Test_Aliquot Test small aliquot first Start->Test_Aliquot Determine_Charge Determine Net Charge Test_Aliquot->Determine_Charge Acidic Acidic (Net -) Determine_Charge->Acidic Basic Basic (Net +) Acidic->Basic No Basic_Buffer Use Basic Buffer (e.g., 0.1M NH4HCO3) Acidic->Basic_Buffer Yes Neutral Neutral/Hydrophobic Basic->Neutral No Acidic_Buffer Use Acidic Solution (e.g., 10% Acetic Acid) Basic->Acidic_Buffer Yes Organic_Solvent Use Organic Solvent (DMSO, DMF, ACN) Add dropwise to aqueous buffer Neutral->Organic_Solvent Yes Dissolved Peptide Dissolved Basic_Buffer->Dissolved Acidic_Buffer->Dissolved Organic_Solvent->Dissolved

Caption: Decision flowchart for solubilizing aggregated peptides.

References

Fmoc deprotection issues with sterically hindered amino acid residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Fmoc deprotection, particularly with sterically hindered amino acid residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection?

Incomplete removal of the Fmoc (fluorenylmethyloxycarbonyl) protecting group is a common issue in SPPS that can lead to deletion sequences in the final peptide product.[1][2] The primary causes include:

  • Steric Hindrance: Bulky side chains of amino acids near the N-terminus can physically block the deprotection reagent, piperidine (B6355638), from accessing the Fmoc group.[1][3] This is frequently observed with residues like Valine (Val), Isoleucine (Ile), and Threonine (Thr).

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, which can mask the N-terminal Fmoc group, preventing its removal.[3][4] This is common in sequences with repeating hydrophobic residues.[3]

  • Insufficient Deprotection Time: Standard deprotection times may not be adequate for "difficult" sequences that are prone to aggregation or steric hindrance.[3]

  • Degraded Deprotection Reagent: The piperidine solution used for deprotection can degrade over time, leading to reduced efficiency.[2]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the growing peptide chains.[2]

Q2: How can I detect incomplete Fmoc deprotection?

Several methods can be used to monitor the completeness of the Fmoc deprotection step:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a rapid test to detect free primary amines.[2] A positive result (blue beads/solution) indicates successful deprotection, while a negative result (yellow/colorless beads) suggests the Fmoc group is still attached.[2][3] Note that this test is not reliable for N-terminal proline, which gives a brownish-red color.[3]

    • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): Another colorimetric assay for detecting primary amines.[3]

    • Chloranil Test: This test is used for detecting secondary amines, such as N-terminal proline.[3]

  • Quantitative UV Monitoring: The deprotection reaction releases a dibenzofulvene (DBF) molecule, which forms an adduct with piperidine that has a characteristic UV absorbance around 301-312 nm.[3] By monitoring the absorbance of the solution flowing from the reaction vessel, the progress of the deprotection can be tracked in real-time.[3]

Q3: What are the consequences of incomplete Fmoc removal?

Incomplete Fmoc deprotection can lead to significant problems in peptide synthesis:

  • Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, resulting in a peptide missing one or more residues.[1] These deletion sequences can be difficult to separate from the desired peptide.[1]

  • Fmoc-Adducts: The unremoved Fmoc group will be carried through the synthesis and will be present in the final crude product, complicating purification.[1]

Troubleshooting Guide

Problem: The Kaiser test is negative (yellow beads) after the standard deprotection step.

This indicates that the N-terminal amine is still protected by the Fmoc group.

Solution Workflow:

Fmoc_Deprotection_Troubleshooting start Negative Kaiser Test double_deprotection Perform a Double Deprotection (Repeat with fresh 20% piperidine/DMF) start->double_deprotection kaiser_test_1 Perform Kaiser Test double_deprotection->kaiser_test_1 extend_time Extend Deprotection Time (e.g., 2 x 20 minutes) kaiser_test_2 Perform Kaiser Test extend_time->kaiser_test_2 stronger_base Use a Stronger Base Cocktail (e.g., 2% DBU / 2% piperidine in DMF) kaiser_test_3 Perform Kaiser Test stronger_base->kaiser_test_3 elevated_temp Increase Reaction Temperature (e.g., to 40°C) kaiser_test_4 Perform Kaiser Test elevated_temp->kaiser_test_4 kaiser_test_1->extend_time Negative proceed Proceed with Coupling kaiser_test_1->proceed Positive kaiser_test_2->stronger_base Negative kaiser_test_2->proceed Positive kaiser_test_3->elevated_temp Negative kaiser_test_3->proceed Positive kaiser_test_4->proceed Positive reassess Re-evaluate Sequence & Consider Special Reagents (e.g., Pseudo-prolines) kaiser_test_4->reassess Negative

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Detailed Steps:

  • Double Deprotection: Immediately repeat the deprotection step with a fresh solution of 20% piperidine in DMF.[1]

  • Extend Deprotection Time: If a second deprotection is insufficient, increase the duration of the deprotection steps. For difficult sequences, a total deprotection time of 30 minutes or more may be necessary.[1]

  • Use a Stronger Base: For particularly challenging residues, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[5][6] A common cocktail is 2% DBU and 2% piperidine in DMF.[5] DBU is a much faster deprotecting agent than piperidine.[5][6] However, DBU should not be used with Aspartic Acid (Asp) residues as it can catalyze aspartimide formation.[5][6]

  • Elevated Temperature: Performing the synthesis at an elevated temperature can help to disrupt aggregation and improve deprotection efficiency.[3]

  • Incorporate "Kink" Residues: For sequences prone to aggregation, incorporating pseudoproline dipeptides can disrupt secondary structure formation.[3]

Alternative Deprotection Reagents and Conditions

For persistent issues, consider using alternative deprotection reagents. The following table summarizes some common alternatives to the standard 20% piperidine in DMF.

Deprotection Reagent CocktailKey AdvantagesConsiderations
2% DBU / 2% Piperidine in DMF Significantly faster deprotection than piperidine alone.[5][6] Effective for sterically hindered residues.[5]Can catalyze aspartimide formation with Asp residues.[5][6] DBU is non-nucleophilic and requires a scavenger like piperidine for the fulvene (B1219640) byproduct.[5][6]
5% Piperazine / 2% DBU in DMF Rapid and efficient, with complete Fmoc removal in less than a minute.[7][8] A safer alternative to piperidine.[7]Can also promote aspartimide formation, which can be minimized by the addition of 1% formic acid.[7][8]
Pyrrolidine (e.g., 3-5% in DMF) Can be more effective than piperidine in less polar solvents.May show increased nucleophilicity compared to piperidine, requiring caution with sequences prone to side reactions.
4-Methylpiperidine (4MP) (e.g., 20% in DMF) Can be used interchangeably with piperidine.[9]May require optimization for specific sequences, particularly those with hydrophobic clusters.[9]
Thermal Cleavage (e.g., 120°C in DMSO) Base-free method.[10] No dibenzofulvene scavenger needed.[10]High temperatures may not be suitable for all peptides and can cause side reactions.[11]

Experimental Protocols

Standard Fmoc Deprotection Protocol (Manual SPPS)

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.[2]

  • Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.[2]

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[2]

  • Drain: Remove the deprotection solution by filtration.[2]

  • Repeat (Optional but Recommended): Repeat steps 2-4 for a second deprotection.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (at least 3 times) to remove residual piperidine.

DBU/Piperidine Fmoc Deprotection Protocol

  • Prepare Deprotection Reagent: Dissolve 2.0 g of DBU and 2.0 g of piperidine in 96 g of DMF or NMP.[5]

  • Resin Swelling: Swell the peptide-resin in DMF or NMP.[5]

  • Filter: Filter the solvent from the resin.[5]

  • Deprotection: Add the DBU/piperidine deprotection reagent (10 mL per gram of resin).[5]

  • Agitation: Shake for 30 minutes at room temperature.[5]

  • Filter: Filter the deprotection solution from the resin.[5]

  • Solvent Wash: Wash the resin 3 times with DMF or NMP.[5]

Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amino Acid cluster_1 Steric Hindrance Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Base->DBF_Adduct Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Free_Amine H₂N-Peptide (Free Amine) Beta_Elimination->Free_Amine Dibenzofulvene->DBF_Adduct Bulky_Side_Chain Bulky Side Chain (e.g., Val, Ile) Bulky_Side_Chain->Base Hinders approach

Caption: Mechanism of Fmoc deprotection and the effect of steric hindrance.

In this mechanism, a base (typically piperidine) abstracts the acidic proton on the β-carbon of the fluorenyl group. This is followed by a β-elimination reaction that cleaves the C-O bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF is then trapped by excess piperidine to form a stable adduct. Sterically hindering amino acid side chains can obstruct the approach of the base to the Fmoc group, thereby slowing down or preventing the initial proton abstraction step.

References

Technical Support Center: High-Dilution Macrocyclization of Peptides Containing (R)-2-Cpg-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-dilution macrocyclization of peptides containing (R)-2-cyclopentylglycine ((R)-2-Cpg-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific class of constrained peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the macrocyclization of peptides incorporating the sterically hindered (R)-2-Cpg-OH residue.

Problem 1: Low or No Yield of the Cyclic Peptide

  • Question: My LC-MS analysis shows a significant amount of unreacted linear peptide and minimal desired cyclic product. What are the potential causes and solutions?

  • Answer: Low conversion can be attributed to several factors, primarily related to the inherent challenges of cyclizing peptides with sterically bulky residues like (R)-2-Cpg-OH.

    • Unfavorable Conformation: The linear peptide may not readily adopt a conformation suitable for cyclization due to the rigidity of the Cpg residue.

      • Solution: Introduce turn-inducing elements such as proline or D-amino acids into the peptide sequence to pre-organize the backbone for cyclization.[1] The solvent can also significantly influence the peptide's conformation; experimenting with different solvents like DMF, DCM, or mixtures may be beneficial.[1]

    • Steric Hindrance: The bulky cyclopentyl side chain of Cpg can physically block the N- and C-termini from coming together.

      • Solution: If possible, design the linear precursor so that the cyclization site is distant from the sterically hindered Cpg residue.[1]

    • Inefficient Coupling Reagents: The chosen coupling reagent may not be potent enough to overcome the high activation energy of the cyclization.

      • Solution: Screen a variety of modern, highly efficient coupling reagents. Phosphonium salts (e.g., PyBOP, HATU) or uronium salts (e.g., HBTU, TBTU) are often effective for challenging cyclizations.[1] The addition of additives like HOBt or HOAt can also improve coupling efficiency and suppress side reactions.[1]

    • Low Reaction Temperature: The reaction may be kinetically slow at room temperature.

      • Solution: Cautiously increasing the reaction temperature may improve the cyclization yield. However, be mindful that higher temperatures can also increase the risk of epimerization.[1]

Problem 2: Predominant Formation of Dimers and Oligomers

  • Question: My main products are high molecular weight species, not the desired monomeric cyclic peptide. How can I favor the intramolecular reaction?

  • Answer: The formation of dimers, trimers, and other oligomers is a classic indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.

    • High Concentration: The fundamental principle for favoring intramolecular reactions is to work at a high dilution.

      • Solution 1 (High Dilution): Ensure the reaction concentration is within the optimal range of 0.1 to 1 mM.[1] This may require using large volumes of solvent.

      • Solution 2 (Slow Addition/Syringe Pump): A more practical approach to achieving pseudo-high dilution is the slow addition of a concentrated stock solution of the linear peptide to the reaction vessel containing the coupling reagents.[1] This is typically done over several hours (e.g., 4-16 hours) using a syringe pump.[2]

      • Solution 3 (On-Resin Cyclization): Performing the cyclization while the peptide is still attached to the solid support can also favor intramolecular reactions due to the "pseudo-dilution" effect.[3][4]

Problem 3: Presence of Impurities with the Same Mass as the Product

  • Question: I am observing multiple peaks in my HPLC with the same mass as my desired product. What could be the cause?

  • Answer: This often points to the formation of diastereomers due to epimerization at the C-terminal amino acid during the activation and cyclization process.

    • Cause: The activation of the C-terminal carboxylic acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.

      • Solution 1 (Additives): Use additives such as HOBt or HOAt, which are known to suppress epimerization.

      • Solution 2 (Temperature Control): Lowering the reaction temperature can reduce the rate of epimerization.

      • Solution 3 (Coupling Reagent Choice): Some coupling reagents are less prone to causing epimerization. Consider screening different options.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal concentration for the solution-phase cyclization of a Cpg-containing peptide?

    • A1: A concentration range of 0.1 to 1 mM is generally recommended to favor intramolecular cyclization. The optimal concentration will depend on the specific peptide sequence and its propensity to adopt a cyclization-competent conformation.

  • Q2: Should I perform the cyclization on-resin or in solution for a peptide with (R)-2-Cpg-OH?

    • A2: Both methods have their merits. On-resin cyclization can minimize oligomerization through the pseudo-dilution effect and simplify purification.[3][4] However, the peptide's conformation might be restricted on the solid support. Solution-phase cyclization offers more flexibility in solvent and reaction condition screening but requires strict control of concentration. The choice often depends on empirical results for your specific peptide.

  • Q3: How does the position of (R)-2-Cpg-OH in the sequence affect cyclization efficiency?

    • A3: The position is critical. Placing the bulky Cpg residue at or near the N- or C-terminus can sterically hinder the cyclization.[1][2] If possible, position it away from the ligation site.

  • Q4: What are the best coupling reagents for cyclizing sterically hindered peptides?

    • A4: For challenging cyclizations, modern coupling reagents like HATU, HBTU, and PyBOP are often preferred due to their high efficiency. It is advisable to screen a few to find the optimal one for your system.

  • Q5: My linear Cpg-containing peptide is poorly soluble. What can I do?

    • A5: Poor solubility of the protected linear peptide is a common issue.[3] Experiment with different solvent systems. Highly polar aprotic solvents like DMF or NMP are common choices. In some cases, adding chaotropic agents like guanidinium (B1211019) chloride (GdmCl) can improve solubility, though this may affect the peptide's conformation.

Data Presentation

Table 1: Common Coupling Reagents for Peptide Macrocyclization

Coupling Reagent ClassExamplesCommon Additives/BaseNotes
Phosphonium Salts PyBOP, PyAOPDIPEA, HOBt, HOAtGenerally high coupling efficiency, good for hindered couplings.
Aminium/Uronium Salts HATU, HBTU, TBTUDIPEA, HOBt, HOAtHighly efficient, often the first choice for difficult cyclizations.
Carbodiimides DIC, EDCHOBt, OxymaCost-effective, but can have a higher risk of epimerization without additives.[2]

Table 2: Typical High-Dilution Reaction Conditions for Solution-Phase Macrocyclization

ParameterTypical RangeRationale
Peptide Concentration 0.1 - 1.0 mMFavors intramolecular cyclization over intermolecular oligomerization.
Equivalents of Coupling Reagent 1.1 - 1.5 eqEnsures complete activation of the C-terminus.
Equivalents of Base (e.g., DIPEA) 2.0 - 4.0 eqNeutralizes acidic byproducts and maintains optimal pH for coupling.
Addition Time (Syringe Pump) 4 - 16 hoursMaintains a pseudo-high dilution environment.
Reaction Temperature 0°C to Room TemperatureBalances reaction rate with the risk of side reactions like epimerization.
Solvent DMF, NMP, DCMSolubilizes the peptide and reagents; can influence peptide conformation.

Experimental Protocols & Visualizations

Detailed Methodology: High-Dilution Solution-Phase Macrocyclization
  • Preparation of Linear Peptide Stock Solution:

    • Synthesize the linear peptide containing (R)-2-Cpg-OH using standard solid-phase peptide synthesis (SPPS).

    • Cleave the peptide from the resin and deprotect the side chains, followed by purification via reverse-phase HPLC.

    • Lyophilize the purified linear peptide to obtain a dry powder.

    • Prepare a stock solution of the linear peptide in a suitable solvent (e.g., DMF) at a concentration of approximately 10-20 mM. This will be the stock solution.

  • Reaction Setup:

    • In a separate, larger reaction vessel, add a large volume of the reaction solvent (e.g., DMF).

    • Add the coupling reagent (e.g., 1.2 equivalents of HATU) and a base (e.g., 4 equivalents of DIPEA) to the reaction vessel.

    • The final concentration of the peptide in this vessel should be targeted to be between 0.1 and 1 mM.

  • Slow Addition:

    • Using a syringe pump, add the peptide stock solution to the reaction vessel containing the coupling reagents over a period of 4-16 hours at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by LC-MS. Look for the disappearance of the linear precursor's mass and the appearance of the cyclic product's mass.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining activating agents (e.g., by adding a small amount of water).

    • Remove the solvent under reduced pressure.

    • Purify the crude cyclic peptide using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical HPLC.

Diagrams

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Cyclization Reaction cluster_downstream Downstream Processing SPPS 1. Linear Peptide Synthesis (SPPS) Cleavage 2. Cleavage & Deprotection SPPS->Cleavage Purification1 3. HPLC Purification Cleavage->Purification1 Stock 4. Prepare Peptide Stock (10-20 mM in DMF) Purification1->Stock Addition 6. Slow Addition via Syringe Pump (4-16h) Stock->Addition Syringe Pump Vessel 5. Prepare Reaction Vessel (Solvent, Coupling Reagent, Base) Vessel->Addition Monitoring 7. Monitor by LC-MS Addition->Monitoring Workup 8. Quench & Solvent Removal Monitoring->Workup Purification2 9. HPLC Purification of Cyclic Peptide Workup->Purification2 Characterization 10. Characterization (HRMS, HPLC) Purification2->Characterization

Caption: Workflow for High-Dilution Peptide Macrocyclization.

Troubleshooting Start Low Yield of Cyclic Peptide Check_Oligomers Check for Oligomers (Dimers, Trimers) Start->Check_Oligomers High_Linear High Linear Peptide Remaining? Check_Oligomers->High_Linear No Sol_Oligomers Decrease Concentration Use Syringe Pump Consider On-Resin Check_Oligomers->Sol_Oligomers Yes Epimerization Multiple Products, Same Mass? High_Linear->Epimerization No Sol_Linear Screen Coupling Reagents Introduce Turn-Inducers Optimize Solvent/Temp High_Linear->Sol_Linear Yes Sol_Epimerization Add HOBt/HOAt Lower Temperature Change Coupling Reagent Epimerization->Sol_Epimerization Yes

Caption: Troubleshooting Logic for Low Cyclization Yield.

References

Technical Support Center: Minimizing Diketopiperazine Formation in Dipeptides with Cyclopentylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on minimizing the formation of diketopiperazine (DKP) during the synthesis of dipeptides containing the sterically hindered amino acid, cyclopentylglycine (Cpg).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Significant loss of peptide from the resin after the second amino acid coupling. The dipeptide is susceptible to intramolecular cyclization (DKP formation), leading to cleavage from the resin, especially when using ester-based linkers like Wang resin.[1]1. Switch to a more sterically hindered resin: Utilize a 2-chlorotrityl chloride (2-CTC) resin, as its bulkiness can suppress DKP formation.[1][2]2. Employ a dipeptide coupling strategy: Synthesize the Fmoc-AA1-Cpg-OH dipeptide in solution and then couple it to the resin as a single unit. This bypasses the vulnerable dipeptide-resin stage.[1][3]
Presence of a major impurity with a mass corresponding to the DKP of the N-terminal dipeptide. The rate of intramolecular cyclization is faster than the subsequent coupling of the third amino acid. This is common with sterically hindered residues like Cpg, especially when paired with a flexible N-terminal amino acid.1. Optimize coupling reagents: Use coupling reagents known to suppress side reactions, such as those incorporating ethyl cyanohydroxyiminoacetate (Oxyma).[1][4]2. Control the temperature: Perform both the deprotection and coupling steps at reduced temperatures (e.g., 0-4 °C) to minimize the rate of intramolecular cyclization.[1][4]3. Use a more robust N-terminal protecting group for the first two residues: Consider using a Boc-protecting group for the initial dipeptide, which is more stable under the basic conditions of Fmoc deprotection used for the rest of the synthesis.[1]
Inconsistent yields and purity when synthesizing Cpg-containing dipeptides. Multiple factors can contribute, including the specific amino acid sequence, reaction conditions, and choice of reagents, all of which can influence the propensity for DKP formation.1. Sequence consideration: If possible, avoid sequences where both the first and second amino acids are highly prone to cyclization (e.g., Pro-Cpg).2. Standardize protocols: Ensure consistent reaction times, temperatures, and reagent equivalents for all syntheses.3. Alternative deprotection conditions: For Fmoc-SPPS, consider using a milder base or a different deprotection cocktail, such as 2% DBU with 5% piperazine (B1678402) in NMP, which has been shown to reduce DKP formation compared to 20% piperidine (B6355638) in DMF.[5][6]
Formation of deletion sequences (e.g., missing the first two amino acids). This is a direct consequence of DKP formation and subsequent cleavage of the dipeptide from the solid support.[4][7][8][9]This is a strong indicator of significant DKP formation. Implement the solutions for "Significant loss of peptide from the resin," particularly the use of 2-CTC resin and the dipeptide coupling strategy.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem with cyclopentylglycine?

A1: Diketopiperazine formation is an intramolecular side reaction where the N-terminal amine of a dipeptide attacks the amide carbonyl, forming a stable six-membered cyclic dipeptide (a diketopiperazine).[6][9] This reaction is particularly prevalent when the second amino acid is a secondary amine like proline, or a sterically bulky residue like cyclopentylglycine, as these can facilitate the necessary peptide bond conformation for cyclization.[6] The consequence is the cleavage of the desired peptide from the resin, leading to yield loss and the generation of hard-to-remove impurities.[1]

Q2: How does the N-terminal amino acid influence DKP formation when paired with Cpg?

A2: The nature of the N-terminal amino acid (AA1) in an AA1-Cpg sequence significantly impacts the rate of DKP formation. Amino acids with bulky side chains at the α-carbon can increase the rate of cyclization.[10][11][12] Conversely, very flexible amino acids like glycine (B1666218) can also readily adopt the conformation required for cyclization. The polarity of the N-terminal residue also plays a role, with polar and charged amino acids sometimes accelerating the reaction.[10][11]

Q3: Can the choice of N-terminal protecting group minimize DKP formation?

A3: Absolutely. The standard Fmoc group, when removed with piperidine, creates a free N-terminal amine that can initiate DKP formation.[4][7][8][9] One strategy is to use the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group, which can also be removed with piperidine but has been shown to significantly suppress DKP formation.[8][9] Alternatively, for the first two amino acids, a Boc-protection strategy can be employed, as it is stable to the basic conditions used for subsequent Fmoc deprotection steps.[1]

Q4: At what stages of peptide synthesis is DKP formation most likely to occur?

A4: DKP formation is most likely to occur at the dipeptide stage, specifically:

  • During Fmoc-deprotection: The exposure of the free N-terminal amine after the removal of the Fmoc group from the second amino acid provides the nucleophile for the intramolecular attack.[4][5][9]

  • During post-coupling hold times: If there is a delay between the deprotection step and the coupling of the third amino acid, the free dipeptide on the resin has more time to cyclize.[4][7][9]

  • During cleavage from the resin: Depending on the cleavage cocktail and conditions, DKP formation can also be induced.

Q5: Are there any analytical methods to quantify the extent of DKP formation?

A5: Yes, the most common method is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). HPLC can be used to separate the desired peptide from the DKP impurity, and the peak areas can be used for relative quantification. Mass spectrometry confirms the identity of the impurity by its molecular weight.

Experimental Protocols

Protocol 1: Synthesis of a Cpg-Containing Dipeptide using a 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is designed to minimize DKP formation by utilizing a sterically hindered resin.

  • Resin Swelling: Swell the 2-CTC resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • First Amino Acid Loading (Fmoc-Cpg-OH):

    • Dissolve Fmoc-Cpg-OH (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • To cap any remaining reactive sites, add methanol (B129727) (0.8 mL per gram of resin) and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM, DMF, and finally DCM again.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

    • Wash the resin with DMF, DCM, and DMF.

  • Second Amino Acid Coupling (Fmoc-AA1-OH):

    • Pre-activate Fmoc-AA1-OH (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF, DCM, and DMF.

  • Continuation of Synthesis: Proceed with the standard SPPS protocol for the remaining amino acids.

Protocol 2: Dipeptide Coupling Strategy

This protocol avoids the formation of a dipeptide on the resin by coupling a pre-synthesized dipeptide unit.

  • Solution-Phase Dipeptide Synthesis (Fmoc-AA1-Cpg-OH):

    • Synthesize the dipeptide Fmoc-AA1-Cpg-OH using standard solution-phase peptide coupling methods. Purify the dipeptide by crystallization or chromatography.

  • Resin Swelling and Deprotection (if starting from a pre-loaded resin):

    • Swell the amino-functionalized resin (e.g., Rink Amide) in DMF.

    • If the resin is Fmoc-protected, deprotect with 20% piperidine in DMF.

  • Dipeptide Coupling:

    • Dissolve the purified Fmoc-AA1-Cpg-OH (2.0 eq), HATU (1.9 eq), and DIPEA (4.0 eq) in DMF.

    • Add the solution to the resin and agitate for 4 hours or until a negative Kaiser test is obtained.

    • Wash the resin thoroughly with DMF, DCM, and DMF.

  • Continuation of Synthesis: Proceed with the standard SPPS protocol for the subsequent amino acids.

Visualizations

Mechanism of Diketopiperazine Formation

DKP_Formation start H-AA1-Cpg-Resin intermediate Cyclization Intermediate start->intermediate Intramolecular Nucleophilic Attack dkp DKP (AA1-Cpg) intermediate->dkp Peptide Bond Cleavage resin Cleaved Resin intermediate->resin Release

Caption: Mechanism of Diketopiperazine (DKP) Formation on a Solid Support.

Experimental Workflow to Minimize DKP Formation

DKP_Workflow cluster_prep Preparation cluster_synthesis Synthesis Strategy cluster_analysis Analysis start Start Synthesis choose_resin Select Resin start->choose_resin ctc_resin 2-CTC Resin choose_resin->ctc_resin Recommended other_resin Standard Resin choose_resin->other_resin Not Recommended couple_cpg Couple Fmoc-Cpg-OH ctc_resin->couple_cpg strategy Choose Strategy other_resin->strategy dipeptide_coupling Dipeptide Coupling strategy->dipeptide_coupling Preferred stepwise_synthesis Stepwise Synthesis strategy->stepwise_synthesis Caution solution_synthesis Synthesize Fmoc-AA1-Cpg-OH in solution dipeptide_coupling->solution_synthesis stepwise_synthesis->couple_cpg couple_dipeptide Couple dipeptide to resin solution_synthesis->couple_dipeptide cleavage Cleavage from Resin couple_dipeptide->cleavage deprotect Fmoc Deprotection (Optimized Conditions) couple_cpg->deprotect couple_aa1 Couple Fmoc-AA1-OH (Low Temperature) deprotect->couple_aa1 couple_aa1->cleavage hplc_ms HPLC/MS Analysis cleavage->hplc_ms result High Purity Peptide hplc_ms->result

Caption: Recommended workflow for minimizing DKP formation in Cpg-dipeptides.

References

Technical Support Center: Chiral Separation of Cyclopentylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on choosing the right chiral stationary phase (CSP) for the separation of cyclopentylglycine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chiral stationary phases (CSPs) for separating amino acid enantiomers like cyclopentylglycine?

A1: The most common CSPs for amino acid enantiomers fall into several categories:

  • Zwitterionic CSPs: These are specifically designed for the separation of underivatized amino acids and other zwitterionic molecules.[1][2] They operate based on a double ion-pairing mechanism. A popular example is CHIRALPAK® ZWIX(+).

  • Macrocyclic Glycopeptide CSPs: These are versatile and can separate a wide range of molecules, including amino acids.[3] They function through a variety of interactions, including hydrogen bonding, inclusion complexation, and ionic interactions. A widely used example is the Astec® CHIROBIOTIC® T, which is based on the antibiotic teicoplanin.

  • Polysaccharide-based CSPs: These are broadly applicable for many chiral compounds. However, for underivatized amino acids, which are zwitterionic and have low solubility in non-polar solvents, these CSPs can be challenging to use without derivatization.

  • Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

  • Ligand-Exchange CSPs: These are particularly effective for the direct enantiomeric separation of amino acids.

Q2: Do I need to derivatize my cyclopentylglycine sample before analysis?

A2: Not necessarily. Zwitterionic and macrocyclic glycopeptide CSPs are capable of separating underivatized amino acids.[1][2][3] This is often preferred as it simplifies sample preparation and avoids the potential for impurities or racemization during the derivatization step.

Q3: What mobile phases are typically used with zwitterionic and macrocyclic glycopeptide CSPs for amino acid separation?

A3: For zwitterionic CSPs like CHIRALPAK® ZWIX(+), a common mobile phase consists of methanol (B129727), acetonitrile, and water, with acidic and basic additives such as formic acid and diethylamine (B46881).[1][2] For macrocyclic glycopeptide CSPs like Astec® CHIROBIOTIC® T, mobile phases are often simpler, typically consisting of alcohol (like methanol or ethanol) and water mixtures, sometimes with a buffer like ammonium (B1175870) acetate (B1210297).

Q4: Can I reverse the elution order of the cyclopentylglycine enantiomers?

A4: Yes, with certain CSPs. For example, the CHIRALPAK® ZWIX series offers both (+) and (-) versions which are pseudo-enantiomers.[1][2] Using ZWIX(+) will result in one elution order, while ZWIX(-) will typically reverse it. This can be very useful for confirming the identity of trace enantiomeric impurities.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor or no separation Incorrect CSP selection.Screen different types of CSPs (zwitterionic, macrocyclic glycopeptide, etc.).
Suboptimal mobile phase composition.Adjust the ratio of organic modifier to aqueous phase. For zwitterionic CSPs, optimize the concentration of acidic and basic additives. For macrocyclic glycopeptide CSPs, try different alcohol modifiers or adjust the buffer concentration.
Inappropriate column temperature.Vary the column temperature. Lower temperatures often increase selectivity, while higher temperatures can improve peak shape and efficiency.
Peak tailing Secondary interactions between the analyte and the stationary phase.Adjust the mobile phase pH or ionic strength. Add a small amount of a competing amine or acid to the mobile phase.
Column contamination or degradation.Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced.
Broad peaks High flow rate.Reduce the flow rate. Chiral separations often benefit from lower flow rates.
Extra-column band broadening.Ensure that the tubing and connections in your HPLC system are optimized for minimal dead volume.
Sample solvent is too strong.Dissolve the sample in the initial mobile phase or a weaker solvent.
Irreproducible retention times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important for zwitterionic and macrocyclic glycopeptide phases, which can take longer to equilibrate.
Fluctuations in mobile phase composition or temperature.Use a high-quality pump and a column thermostat to maintain consistent conditions.
Column "memory effects" from previous analyses.Dedicate a column to a specific method or flush thoroughly between different applications.
Loss of resolution over time Column contamination.Use a guard column to protect the analytical column. Ensure proper sample filtration.
Degradation of the chiral stationary phase.Operate the column within the manufacturer's recommended pH and temperature ranges. Avoid harsh solvents that are incompatible with the CSP.

Data Presentation

Chiral Stationary PhaseAnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)k1'k2'Separation Factor (α)Resolution (Rs)
CHIRALPAK® ZWIX(+) D/L-PhenylalanineMeOH/ACN/H₂O (49:49:2) with 50mM Formic Acid + 25mM Diethylamine0.5252.12.81.332.5
D/L-LeucineMeOH/ACN/H₂O (49:49:2) with 50mM Formic Acid + 25mM Diethylamine0.5251.82.31.282.1
Astec® CHIROBIOTIC® T D/L-Phenylalanine0.1% TEAA in MeOH/H₂O (80:20)1.0253.24.11.283.1
D/L-Leucine0.1% TEAA in MeOH/H₂O (80:20)1.0252.53.01.202.8

k1' and k2' are the retention factors for the first and second eluting enantiomers, respectively. α = k2'/k1' Rs is the resolution factor.

Experimental Protocols

Method 1: Separation on a Zwitterionic CSP (CHIRALPAK® ZWIX(+))
  • Column: CHIRALPAK® ZWIX(+) (250 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation:

    • Prepare a stock solution of 50mM formic acid and 25mM diethylamine in water.

    • Mix methanol, acetonitrile, and the aqueous additive stock solution in a ratio of 49:49:2 (v/v/v).

    • Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the cyclopentylglycine sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Calculate the retention factors, separation factor, and resolution.

Method 2: Separation on a Macrocyclic Glycopeptide CSP (Astec® CHIROBIOTIC® T)
  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation:

    • Prepare a 0.1% (v/v) solution of triethylammonium (B8662869) acetate (TEAA) in water.

    • Mix methanol and the 0.1% TEAA solution in a ratio of 80:20 (v/v).

    • Degas the mobile phase.

  • Sample Preparation:

    • Dissolve the cyclopentylglycine sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis:

    • Equilibrate the column with the mobile phase.

    • Inject the sample and record the chromatogram.

    • Calculate the retention factors, separation factor, and resolution.

Visualizations

CSP_Selection_Workflow start Start: Separate Cyclopentylglycine Enantiomers derivatize Need to derivatize? start->derivatize zwix Try Zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) derivatize->zwix No chirobiotic Try Macrocyclic Glycopeptide CSP (e.g., Astec® CHIROBIOTIC® T) derivatize->chirobiotic No polysaccharide Consider Polysaccharide CSP with derivatization derivatize->polysaccharide Yes optimize_zwix Optimize Mobile Phase (MeOH/ACN/H2O with additives) zwix->optimize_zwix optimize_chirobiotic Optimize Mobile Phase (Alcohol/Water with buffer) chirobiotic->optimize_chirobiotic resolution_check Resolution acceptable? optimize_zwix->resolution_check optimize_chirobiotic->resolution_check resolution_check->derivatize No, try another CSP end End: Method Developed resolution_check->end Yes

Caption: Workflow for selecting a chiral stationary phase for cyclopentylglycine enantiomers.

Troubleshooting_Logic start Poor or No Separation check_mobile_phase Is mobile phase optimal? start->check_mobile_phase adjust_organic Adjust organic modifier ratio check_mobile_phase->adjust_organic No adjust_additives Adjust additive concentration check_mobile_phase->adjust_additives No check_temp Is temperature optimal? check_mobile_phase->check_temp Yes adjust_organic->check_mobile_phase Re-evaluate adjust_additives->check_mobile_phase Re-evaluate vary_temp Vary column temperature check_temp->vary_temp No check_csp Is CSP appropriate? check_temp->check_csp Yes vary_temp->check_temp Re-evaluate screen_csps Screen different CSP types check_csp->screen_csps No resolution_ok Resolution Improved check_csp->resolution_ok Yes screen_csps->start Re-start with new CSP

Caption: Logical troubleshooting workflow for poor chiral separation.

References

Technical Support Center: Scaling Up Production of Optically Pure (R)-2-Amino-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the scaled-up production of optically pure (R)-2-Amino-2-cyclopentylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing optically pure this compound on an industrial scale?

A1: The two primary strategies for large-scale production of enantiomerically pure this compound are:

  • Asymmetric Synthesis: This involves using a chiral auxiliary or catalyst to directly synthesize the desired (R)-enantiomer. A common approach is a modified Strecker synthesis using a chiral amine.[1][2]

  • Chiral Resolution: This method starts with the synthesis of a racemic mixture of (R)- and (S)-2-Amino-2-cyclopentylacetic acid, followed by the separation of the enantiomers. This can be achieved through enzymatic kinetic resolution or diastereomeric crystallization.[3]

Q2: What are the key starting materials for the synthesis of 2-Amino-2-cyclopentylacetic acid?

A2: The synthesis typically begins with cyclopentanone. For a Strecker synthesis, other necessary reagents include a cyanide source (e.g., sodium cyanide) and an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride).[4] In asymmetric variations, a chiral amine is used in place of ammonia.

Q3: What are the main challenges when scaling up the production of this chiral amino acid?

A3: Scaling up presents several challenges, including:

  • Maintaining high enantioselectivity and yield.

  • Managing heat transfer in exothermic reactions.

  • Ensuring efficient mixing and mass transfer.

  • The cost, recovery, and reuse of expensive chiral catalysts or enzymes.

  • Generation and disposal of waste streams.

  • Potential for product racemization during workup or purification.

Q4: How can the enantiomeric excess (e.e.) of the final product be accurately determined?

A4: The enantiomeric excess is typically determined using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) or Gas Chromatography (GC) after derivatization of the amino acid.[5][6]

Troubleshooting Guides

Asymmetric Synthesis (Modified Strecker Reaction)
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of α-aminonitrile intermediate - Incomplete imine formation. - Inefficient cyanide addition. - Side reactions of the starting materials.- Ensure anhydrous conditions for imine formation. - Use a dehydrating agent to drive the imine formation equilibrium. - Optimize reaction temperature and time for the cyanide addition step. - Control the rate of addition of the cyanide source to minimize side reactions.
Low Diastereoselectivity/ Enantioselectivity - Ineffective chiral auxiliary or catalyst. - Racemization of the intermediate. - Incorrect reaction temperature.- Screen different chiral auxiliaries or catalysts. - Ensure the chiral auxiliary is of high optical purity. - Lower the reaction temperature to enhance stereoselectivity. - Investigate the stability of the α-aminonitrile intermediate under the reaction conditions to check for racemization.
Difficult Separation of Diastereomers - Similar physical properties of the diastereomeric products.- Optimize the crystallization solvent system to improve differential solubility. - Consider chromatographic separation if crystallization is ineffective, though this may be less cost-effective on a large scale.
Low Yield during Hydrolysis of the Nitrile - Incomplete hydrolysis. - Degradation of the product under harsh hydrolysis conditions (e.g., strong acid/base and high temperature).- Increase reaction time or temperature for the hydrolysis step. - Consider using milder hydrolysis conditions, although this may require longer reaction times. - Protect the amino group before hydrolysis if it is sensitive to the reaction conditions.
Enzymatic Kinetic Resolution
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion Rate (<50%) - Low enzyme activity or stability under reaction conditions. - Substrate or product inhibition of the enzyme. - Incorrect pH or temperature.- Screen different lipases or acylases for higher activity with the substrate. - Immobilize the enzyme to improve stability and facilitate reuse. - Optimize pH, temperature, and solvent system for the specific enzyme. - Consider a continuous process to remove the product and alleviate inhibition.
Low Enantioselectivity (Low e.e. of Product and Unreacted Substrate) - The chosen enzyme has low stereoselectivity for the substrate. - Racemization of the substrate or product under reaction conditions.- Screen a wider range of enzymes. - Modify the substrate (e.g., use a different ester derivative) to improve enzyme recognition. - Ensure the reaction conditions (pH, temperature) do not promote racemization.
Difficult Separation of Product and Unreacted Substrate - Similar solubility of the acylated product and the free amino acid.- Adjust the pH of the aqueous phase to exploit the different isoelectric points of the amino acid and its derivative for extraction. - Utilize ion-exchange chromatography for separation.
Enzyme Deactivation during Scale-up - Shear stress from mechanical stirring. - Localized temperature or pH changes.- Use immobilized enzymes to protect against mechanical stress. - Ensure efficient mixing and heat transfer to maintain uniform reaction conditions. - Consider using a packed-bed reactor for continuous processes with immobilized enzymes.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Diastereoselective Alkylation

This protocol is adapted from the synthesis of the (S)-enantiomer and can be modified for the (R)-enantiomer by using the corresponding (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate as the chiral auxiliary.

Step 1: Diastereoselective Alkylation

  • To a solution of benzyl (B1604629) (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) dropwise to form the enolate.

  • After stirring for 30 minutes, add cyclopentyl iodide and allow the reaction to proceed at -78 °C for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • The crude product is purified by crystallization to yield the anti-α-monosubstituted product.

Step 2: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a suitable solvent such as methanol.

  • Add a palladium catalyst (e.g., PdCl₂) and subject the mixture to catalytic hydrogenolysis under a hydrogen atmosphere.

  • After the reaction is complete, filter off the catalyst.

  • The resulting (R)-cyclopentylglycine can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate.

Quantitative Data (Expected for (S)-enantiomer, adaptable for (R)) [7]

Step Product Yield Optical Purity
AlkylationBenzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate60%>99% d.e.
HydrogenolysisL-cyclopentylglycine84%>99% e.e.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Amino-2-cyclopentylacetic Acid Methyl Ester

Step 1: Synthesis of Racemic Substrate

  • Synthesize racemic 2-Amino-2-cyclopentylacetic acid via a standard Strecker reaction using cyclopentanone, sodium cyanide, and ammonium chloride.

  • Esterify the racemic amino acid to its methyl ester using standard methods (e.g., thionyl chloride in methanol).

Step 2: Enzymatic Resolution

  • Suspend the racemic 2-Amino-2-cyclopentylacetic acid methyl ester in a suitable organic solvent (e.g., diisopropyl ether).

  • Add an acylating agent (e.g., 2,2,2-trifluoroethyl butanoate) and a lipase (B570770) catalyst (e.g., Candida antarctica lipase A).

  • Incubate the reaction at a controlled temperature with agitation until approximately 50% conversion is reached, which can be monitored by HPLC.

  • At 50% conversion, the unreacted this compound methyl ester and the acylated (S)-enantiomer will both be present in high enantiomeric excess.

Step 3: Separation and Hydrolysis

  • Separate the unreacted (R)-ester from the acylated (S)-ester by extraction or chromatography.

  • Hydrolyze the purified this compound methyl ester under acidic or basic conditions to obtain the final product, this compound.

Illustrative Quantitative Data (Based on similar resolutions)

Parameter Value
EnzymeCandida antarctica lipase A
SolventDiisopropyl ether
Acyl Donor2,2,2-trifluoroethyl butanoate
Conversion~50%
e.e. of unreacted (R)-ester>98%
e.e. of acylated (S)-ester>98%

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_resolution Enzymatic Resolution start_s Starting Materials (Chiral Auxiliary, Cyclopentyl Iodide) alkylation Diastereoselective Alkylation start_s->alkylation separation_s Purification (Crystallization) alkylation->separation_s cleavage Auxiliary Cleavage (Hydrogenolysis) separation_s->cleavage product_s Optically Pure (R)-Amino Acid cleavage->product_s start_r Racemic Amino Ester resolution Enzymatic Kinetic Resolution start_r->resolution separation_r Separation of Enantiomers resolution->separation_r hydrolysis Hydrolysis of (R)-Ester separation_r->hydrolysis product_r Optically Pure (R)-Amino Acid hydrolysis->product_r

Caption: Comparative workflows for producing this compound.

troubleshooting_logic cluster_asymmetric Asymmetric Synthesis Troubleshooting cluster_resolution Enzymatic Resolution Troubleshooting start Low Enantiomeric Excess (e.e.) q1 Method? start->q1 asymmetric Asymmetric Synthesis q1->asymmetric Asymmetric Synthesis resolution Enzymatic Resolution q1->resolution Enzymatic Resolution a1 Check Chiral Auxiliary Purity asymmetric->a1 a2 Optimize Reaction Temperature asymmetric->a2 a3 Investigate for Racemization asymmetric->a3 r1 Screen Different Enzymes resolution->r1 r2 Modify Substrate Structure resolution->r2 r3 Verify Non-Racemizing Conditions resolution->r3

Caption: Logical flow for troubleshooting low enantiomeric excess.

References

Technical Support Center: Managing Impurities in the Synthesis of (R)-2-Amino-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Amino-2-cyclopentylacetic acid. Our goal is to offer practical solutions to common challenges related to impurity management and control.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly when targeting high enantiomeric purity.

Issue 1: Low or No Yield of Racemic 2-Amino-2-cyclopentylacetic Acid

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction in Strecker or Bucherer-Bergs Synthesis: The initial condensation of cyclopentanone (B42830) with cyanide and ammonia (B1221849) (or their sources) may be inefficient.- Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the cyanide source or intermediates. Optimize the reaction temperature and time; prolonged reaction times at elevated temperatures can lead to side product formation. - Reagent Quality: Use high-purity starting materials. Impurities in cyclopentanone or the cyanide source can inhibit the reaction.
Side Reactions: Aldol (B89426) condensation of cyclopentanone can compete with the desired reaction, especially under basic conditions.- Control of pH: Maintain the pH of the reaction mixture within the optimal range for the Strecker or Bucherer-Bergs reaction (typically slightly acidic to neutral for Strecker and basic for Bucherer-Bergs).
Losses During Work-up: The amino acid may be lost during extraction or precipitation steps.- pH Adjustment: Carefully adjust the pH to the isoelectric point of the amino acid to ensure complete precipitation. - Solvent Selection: Use appropriate solvents for extraction to minimize the solubility of the product in the aqueous phase.
Issue 2: Low Enantiomeric Excess (e.e.) After Chiral Resolution

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Chiral Resolving Agent: The chosen chiral resolving agent (e.g., tartaric acid, mandelic acid) may not form diastereomeric salts with a significant enough difference in solubility.- Screening of Resolving Agents: Perform small-scale screening with a variety of commercially available chiral resolving agents to identify the one that provides the best separation.[1][2][3]
Suboptimal Crystallization Conditions: The solvent, temperature, or cooling rate may not be conducive to selective crystallization of one diastereomer.- Solvent System: Screen a range of solvents and solvent mixtures to find a system where the desired diastereomeric salt has low solubility and the undesired diastereomer remains in solution.[1][2][3] - Controlled Cooling: Employ a slow, controlled cooling rate to promote the formation of well-defined crystals and minimize the co-precipitation of the undesired diastereomer.[3] Seeding the solution with a small crystal of the desired diastereomer can also be beneficial.
Racemization: The chiral centers may racemize under harsh pH or high-temperature conditions during the resolution process.- Mild Conditions: Use the mildest possible acidic or basic conditions when liberating the enantiomer from the diastereomeric salt. Avoid prolonged exposure to high temperatures.
Inaccurate e.e. Determination: The analytical method used to determine the enantiomeric excess may not be properly validated or optimized.- Analytical Method Validation: Ensure the chiral HPLC or GC method is capable of baseline separation of the two enantiomers. Validate the method for linearity, accuracy, and precision.[4]

Logical Workflow for Troubleshooting Low Enantiomeric Excess:

G start Low Enantiomeric Excess (e.e.) Detected check_resolution_agent Is the chiral resolving agent optimal? start->check_resolution_agent screen_agents Screen alternative resolving agents check_resolution_agent->screen_agents No check_crystallization Are crystallization conditions optimized? check_resolution_agent->check_crystallization Yes screen_agents->check_crystallization optimize_solvent Optimize solvent system and cooling rate check_crystallization->optimize_solvent No check_racemization Is racemization occurring? check_crystallization->check_racemization Yes optimize_solvent->check_racemization use_mild_conditions Employ milder pH and temperature conditions check_racemization->use_mild_conditions Yes check_analysis Is the analytical method for e.e. determination accurate? check_racemization->check_analysis No use_mild_conditions->check_analysis validate_method Validate chiral HPLC/GC method check_analysis->validate_method No end Achieve High e.e. check_analysis->end Yes validate_method->end

Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:

  • (S)-2-Amino-2-cyclopentylacetic acid: The undesired enantiomer is the most common chiral impurity.

  • Unreacted Starting Materials: Residual cyclopentanone, cyanide salts, and ammonia or ammonium (B1175870) salts.

  • Side-Reaction Products: Products from the aldol condensation of cyclopentanone.

  • Intermediates from Strecker Synthesis: Residual α-aminonitrile if the hydrolysis step is incomplete.[5][6][7]

  • Hydantoin (B18101) derivatives: If using the Bucherer-Bergs synthesis, the corresponding hydantoin is a key intermediate and can be present if hydrolysis is incomplete.

Q2: How can I remove the undesired (S)-enantiomer?

A2: The most effective method for removing the (S)-enantiomer is through chiral resolution. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1][2][3] One of the diastereomeric salts will be less soluble and will crystallize out of the solution, allowing for its separation. The desired (R)-enantiomer can then be liberated from the purified diastereomeric salt.

Q3: What analytical techniques are recommended for determining the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining enantiomeric purity (the ratio of R to S enantiomers).[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Q4: What is a typical yield for the synthesis and resolution of this compound?

A4: The overall yield can vary significantly based on the specific protocols and optimization. The synthesis of the racemic amino acid can have yields ranging from 50-80%. The chiral resolution step typically results in a theoretical maximum yield of 50% for the desired enantiomer from the racemate. However, practical yields after multiple recrystallizations to achieve high enantiomeric purity are often in the range of 20-40% of the initial racemic mixture.

Q5: Can I use a chiral auxiliary for the asymmetric synthesis of this compound to avoid a resolution step?

A5: Yes, asymmetric synthesis using a chiral auxiliary is a viable and often preferred method to directly obtain the desired enantiomer, thus avoiding the loss of at least 50% of the material inherent in a classical resolution. This approach involves attaching a chiral molecule to a reactant to stereoselectively guide the reaction towards the formation of the desired enantiomer.

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Amino-2-cyclopentylacetic Acid (via Strecker Synthesis)
  • Reaction Setup: In a well-ventilated fume hood, combine cyclopentanone (1.0 eq), sodium cyanide (1.1 eq), and ammonium chloride (1.2 eq) in a suitable solvent such as aqueous ethanol (B145695).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: Upon completion, add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate aminonitrile.

  • Work-up and Isolation: Cool the reaction mixture and neutralize it with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (typically around pH 6) to precipitate the crude racemic product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then with a water-miscible organic solvent (e.g., ethanol or acetone). The crude product can be further purified by recrystallization from hot water.

Workflow for Strecker Synthesis:

G start Starting Materials: Cyclopentanone, NaCN, NH4Cl reaction Strecker Reaction (Aqueous Ethanol, RT, 24-48h) start->reaction hydrolysis Acid Hydrolysis (Conc. HCl, Reflux, 4-6h) reaction->hydrolysis workup Neutralization & Precipitation (Adjust pH to isoelectric point) hydrolysis->workup purification Filtration & Recrystallization workup->purification product Racemic 2-Amino-2-cyclopentylacetic Acid purification->product

Caption: General workflow for the synthesis of racemic 2-Amino-2-cyclopentylacetic acid.

Protocol 2: Chiral Resolution of Racemic 2-Amino-2-cyclopentylacetic Acid
  • Salt Formation: Dissolve the racemic 2-Amino-2-cyclopentylacetic acid (1.0 eq) in a suitable hot solvent (e.g., methanol (B129727) or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the amino acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Enrichment of Enantiomer: The enantiomeric excess of the crystallized diastereomer can be improved by recrystallization from the same solvent system.

  • Liberation of the (R)-Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., aqueous ammonia) to adjust the pH and precipitate the free this compound.

  • Final Purification: Collect the product by filtration, wash with cold water, and dry under vacuum.

Workflow for Chiral Resolution:

G start Racemic 2-Amino-2-cyclopentylacetic Acid salt_formation Diastereomeric Salt Formation (with Chiral Resolving Agent) start->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers (Filtration) crystallization->separation liberation Liberation of Enantiomer (pH Adjustment) separation->liberation mother_liquor Mother Liquor (Contains undesired (S)-enantiomer) separation->mother_liquor product This compound liberation->product

Caption: General workflow for the chiral resolution of 2-Amino-2-cyclopentylacetic acid.

Data Presentation

Table 1: Representative Data for Chiral Resolution of 2-Amino-2-cyclopentylacetic Acid

StepProductTypical YieldEnantiomeric Excess (e.e.)Key Impurities
Synthesis Racemic 2-Amino-2-cyclopentylacetic acid65%0%Unreacted starting materials, aldol products
Resolution (1st Crystallization) Diastereomeric salt of (R)-enantiomer35% (from racemic)85-95%Diastereomeric salt of (S)-enantiomer
Resolution (2nd Crystallization) Diastereomeric salt of (R)-enantiomer30% (from racemic)>99%Diastereomeric salt of (S)-enantiomer (<1%)
Final Product This compound25% (overall from racemic)>99%(S)-enantiomer (<0.5%), residual resolving agent

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and scale.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Peptides Incorporating (R)- vs (S)-2-Amino-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a well-established strategy for modulating their pharmacological properties. The stereochemistry of these synthetic amino acids can profoundly influence peptide conformation, receptor binding affinity, and subsequent biological activity. This guide provides a comparative analysis of the biological activity of peptides containing the (R)- and (S)-enantiomers of 2-Amino-2-cyclopentylacetic acid, a cyclopentyl derivative of glycine (B1666218).

Impact on Receptor Binding and Functional Activity: A Case Study with GLP-1 Receptor Agonists

A study on Glucagon-Like Peptide-1 (GLP-1) receptor agonists provides compelling evidence for the differential effects of cyclopentyl amino acid stereochemistry on biological activity. In this study, a native glycine residue within a GLP-1 analog was substituted with either (R,R)-ACPC or (S,S)-ACPC. The resulting peptides exhibited significant differences in their ability to bind to the GLP-1 receptor and stimulate downstream signaling.

Quantitative Comparison of Biological Activity

The following table summarizes the key findings from the comparative study of GLP-1 analogs, which serves as a predictive model for peptides containing (R)- and (S)-2-Amino-2-cyclopentylacetic acid.

ParameterPeptide with Glycine (Native)Peptide with (S,S)-ACPCPeptide with (R,R)-ACPC
Receptor Binding Affinity (pIC50) 8.58.0< 5.0
Functional Activity - cAMP Production (pEC50) 9.58.2< 6.0

Data is derived from a study on GLP-1 receptor agonists and is presented here as a comparative illustration. pIC50 and pEC50 are the negative logarithms of the half-maximal inhibitory and effective concentrations, respectively. Higher values indicate greater affinity and potency.

These data clearly indicate that the stereochemistry of the cyclopentyl amino acid has a profound impact on both receptor binding and functional activity. The peptide incorporating the (S,S)-ACPC enantiomer displayed only a modest decrease in binding affinity and potency compared to the native peptide. In stark contrast, the inclusion of the (R,R)-ACPC enantiomer resulted in a dramatic loss of both binding affinity and functional activity.

This suggests that for this particular peptide-receptor interaction, the (S)-configuration of the cyclopentyl amino acid is well-tolerated and allows the peptide to adopt a conformation conducive to receptor binding and activation. Conversely, the (R)-configuration appears to introduce significant steric hindrance or an unfavorable conformational bias, severely compromising its biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the biological activity of synthetic peptides.

Solid-Phase Peptide Synthesis (SPPS)

This method is the standard for chemically synthesizing peptides.

  • Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a compatible solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and added to the resin to form a peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a peptide for its receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: An appropriate buffer is prepared to maintain the stability and functionality of the receptor and ligands.

  • Incubation: A fixed concentration of a radiolabeled ligand (a known binder to the receptor) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test peptide (the competitor).

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki (inhibition constant), a measure of the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a peptide to activate or inhibit a G-protein coupled receptor (GPCR) that signals through the cyclic adenosine (B11128) monophosphate (cAMP) pathway.

  • Cell Culture: Cells stably or transiently expressing the target GPCR are cultured in appropriate media.

  • Cell Plating: The cells are seeded into a multi-well plate and allowed to adhere.

  • Peptide Treatment: The cells are treated with varying concentrations of the test peptide. For antagonist assays, cells are co-incubated with a known agonist.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The cAMP levels are plotted against the logarithm of the peptide concentration. For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

The biological effects of peptides are often mediated through the activation of specific cell surface receptors, most commonly G-protein coupled receptors (GPCRs). The binding of a peptide agonist to its GPCR initiates a cascade of intracellular signaling events.

GPCR-cAMP Signaling Pathway

A common pathway activated by many peptide hormones is the Gs-alpha subunit (Gαs) mediated stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP.

GPCR_cAMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide Agonist ((R)- or (S)-isomer) GPCR GPCR Peptide->GPCR Binding G_protein G-Protein (Gαs, Gβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulation

Caption: GPCR-cAMP signaling pathway initiated by peptide agonist binding.

Experimental Workflow for Comparing Peptide Enantiomers

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of peptides containing enantiomeric non-proteinogenic amino acids.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and Comparison SPPS_R (R)-Isomer Peptide Synthesis (SPPS) Purification_R Purification (RP-HPLC) SPPS_R->Purification_R SPPS_S (S)-Isomer Peptide Synthesis (SPPS) Purification_S Purification (RP-HPLC) SPPS_S->Purification_S Characterization_R Characterization (MS, HPLC) Purification_R->Characterization_R Characterization_S Characterization (MS, HPLC) Purification_S->Characterization_S Binding_Assay Receptor Binding Assay (e.g., Radioligand Competition) Characterization_R->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP production) Characterization_R->Functional_Assay Characterization_S->Binding_Assay Characterization_S->Functional_Assay Data_Analysis Determine IC50/Ki and EC50 values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Compare Biological Activity of (R)- vs (S)-Isomers Data_Analysis->Comparison

Caption: Workflow for synthesis and evaluation of peptide enantiomers.

Conclusion

The stereochemistry of incorporated non-proteinogenic amino acids is a critical determinant of a peptide's biological activity. As illustrated by the analogous case of ACPC-containing peptides, the seemingly subtle change from an (S)- to an (R)-configuration at the alpha-carbon of 2-Amino-2-cyclopentylacetic acid can be expected to have a dramatic impact on receptor binding and subsequent signal transduction. For researchers in drug discovery and peptide design, a thorough evaluation of both enantiomers is crucial to fully understand the structure-activity relationship and to identify the optimal stereoisomer for therapeutic development. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such comparative studies.

(R)-2-Cyclopentylglycine as a Proline Mimic: A Comparative Guide to Peptide Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the conformational constraints imposed by amino acid residues is paramount in designing peptides with desired structural and functional properties. Proline, with its unique cyclic side chain, is a cornerstone of peptide design, known for inducing specific turns and restricting backbone flexibility. This guide provides a comparative analysis of peptides containing (R)-2-cyclopentylglycine (Cpg) versus proline, offering insights into their respective influences on peptide conformation, supported by experimental data and detailed methodologies.

Introduction to Conformational Constraints

The incorporation of conformationally restricted amino acids is a key strategy in peptide and peptidomimetic design. Such constraints can pre-organize a peptide into a bioactive conformation, enhance metabolic stability, and improve receptor selectivity. Proline's pyrrolidine (B122466) ring severely restricts the backbone dihedral angle phi (φ) to a narrow range of approximately -60° to -75°, making it a powerful tool for introducing turns and kinks in a peptide chain. Furthermore, the peptide bond preceding a proline residue can adopt both cis and trans conformations, adding another layer of conformational diversity.

(R)-2-cyclopentylglycine (Cpg) has been explored as a proline surrogate, aiming to mimic proline's conformational rigidity while offering a different side-chain hydrophobicity. The cyclopentyl group, bulkier than proline's pyrrolidine ring, is hypothesized to exert distinct stereoelectronic effects on the peptide backbone. This guide delves into the available experimental and computational data to compare the conformational landscapes of peptides incorporating these two cyclic amino acids.

Comparative Conformational Data

While direct head-to-head comparative studies in the same peptide backbone are limited, we can infer the conformational preferences of Cpg and proline from independent studies. The following table summarizes key conformational parameters, with data for proline being well-established in the literature and data for Cpg being drawn from specific studies on Cpg-containing peptides.

ParameterProline (Pro)(R)-2-Cyclopentylglycine (Cpg)Key Observations
Backbone Dihedral Angle φ Typically restricted to -60° to -75°Favors a more extended conformation with φ angles around -120° to -160°The bulkier cyclopentyl side chain of Cpg appears to favor a more extended peptide backbone conformation compared to the tight turn-inducing nature of proline.
Backbone Dihedral Angle ψ Wide range, dependent on the subsequent residue and local conformationCan adopt a range of values, often seen in β-sheet or extended structuresThe ψ angle for both residues is flexible, but the overall (φ, ψ) combination for Cpg-containing peptides often falls within the β-sheet region of the Ramachandran plot.
Cis/Trans Isomerization Readily undergoes cis-trans isomerization of the preceding peptide bondPrimarily adopts the trans conformation. The energetic barrier to cis is likely higher due to steric hindrance from the cyclopentyl group.Proline's ability to populate the cis conformation is a key feature in its biological role. Cpg appears to lack this conformational flexibility, predominantly enforcing a trans peptide bond.
Turn Propensity High propensity to induce β-turns, particularly at the i+1 positionLess likely to induce tight turns; promotes more extended or sheet-like structuresThe substitution of proline with Cpg can be a strategy to shift the conformational equilibrium from a turn to a more linear structure.

Experimental Protocols

The conformational analysis of peptides containing proline and Cpg relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.

Protocol for Dihedral Angle Restraint Determination:

  • Sample Preparation: Peptides are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • 1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed, including:

    • ¹H 1D spectra for initial assessment of sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy) to assign all proton resonances within a spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons. NOE intensities are used to calculate interproton distance restraints.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign carbon resonances.

  • ³J-Coupling Constant Measurement: Homonuclear (e.g., ³J(HNHα)) and heteronuclear (e.g., ³J(HNCβ), ³J(HNCγ)) coupling constants are measured from high-resolution 1D or 2D spectra.

  • Karplus Relationship: The measured ³J-coupling constants are used in the Karplus equation to derive dihedral angle restraints (e.g., φ, ψ, and χ₁).

  • Structure Calculation: The distance and dihedral angle restraints are used as input for structure calculation programs like CYANA, XPLOR-NIH, or AMBER to generate an ensemble of low-energy structures.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide insights into the conformational landscape and energetics of peptides.

Protocol for Computational Conformational Analysis:

  • Peptide Building: The peptide sequence is built in silico using molecular modeling software (e.g., Maestro, PyMOL).

  • Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.

  • System Solvation and Neutralization: The peptide is placed in a periodic box of solvent (e.g., water) and counter-ions are added to neutralize the system.

  • Energy Minimization: The system is energy-minimized to remove any steric clashes.

  • Molecular Dynamics Simulation: The system is gradually heated to the desired temperature and then simulated for an extended period (nanoseconds to microseconds).

  • Trajectory Analysis: The resulting trajectory is analyzed to determine the preferred dihedral angles, hydrogen bonding patterns, and overall conformational dynamics. Ramachandran plots are generated to visualize the accessible (φ, ψ) space for each residue.

Logical Workflow for Comparative Conformational Analysis

The following diagram illustrates the logical workflow for comparing the conformational effects of incorporating (R)-2-cyclopentylglycine versus proline into a peptide.

G Comparative Conformational Analysis Workflow cluster_pro Proline-Containing Peptide cluster_cpg (R)-2-Cyclopentylglycine-Containing Peptide pro_synth Peptide Synthesis pro_nmr NMR Spectroscopy pro_synth->pro_nmr pro_comp Computational Modeling pro_synth->pro_comp pro_data Conformational Data (φ, ψ, cis/trans) pro_nmr->pro_data pro_comp->pro_data compare Comparative Analysis pro_data->compare cpg_synth Peptide Synthesis cpg_nmr NMR Spectroscopy cpg_synth->cpg_nmr cpg_comp Computational Modeling cpg_synth->cpg_comp cpg_data Conformational Data (φ, ψ, cis/trans) cpg_nmr->cpg_data cpg_comp->cpg_data cpg_data->compare conclusion Conclusions on Conformational Effects compare->conclusion

Workflow for comparing Cpg and Proline conformational effects.

Conclusion

The available evidence suggests that (R)-2-cyclopentylglycine and proline exert distinct conformational influences on peptide backbones. Proline is a potent turn-inducer, restricting the φ angle and allowing for cis-trans isomerization. In contrast, Cpg, with its bulkier cyclopentyl side chain, favors a more extended, β-sheet-like conformation and predominantly enforces a trans peptide bond.

These differences have significant implications for peptide design. The choice between proline and Cpg allows researchers to fine-tune the local conformation of a peptide, either promoting a turn or an extended structure. This control is crucial for optimizing peptide-receptor interactions, improving bioavailability, and designing novel peptidomimetics with tailored therapeutic properties. Further direct comparative studies are warranted to fully elucidate the subtle interplay of stereoelectronic effects that govern the conformational preferences of these two important cyclic amino acid residues.

The Impact of (R)-2-Amino-2-cyclopentylacetic Acid on Peptide Stability and Proteolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing more robust and effective peptide-based therapeutics, the incorporation of unnatural amino acids (UAAs) has emerged as a key strategy to enhance peptide stability and resistance to enzymatic degradation. One such UAA of interest is (R)-2-Amino-2-cyclopentylacetic acid, a cyclic amino acid analog. This guide aims to provide a comparative analysis of the effects of incorporating this compound into peptide backbones on their stability and susceptibility to proteolysis.

Introduction to this compound

This compound, also known as (R)-cyclopentylglycine, is a non-proteinogenic amino acid characterized by a cyclopentyl group attached to the α-carbon. This bulky, cyclic side chain introduces significant steric hindrance around the peptide bond, a feature hypothesized to protect the peptide from the enzymatic machinery of proteases. The R-configuration at the α-carbon further contributes to its non-natural character, potentially reducing recognition by proteases that are stereospecific for L-amino acids.

Comparative Analysis of Peptide Stability

While the incorporation of various unnatural amino acids to improve peptide stability is a well-documented strategy in peptide drug design, specific quantitative data on peptides containing this compound remains limited in publicly available research. However, based on the known principles of peptide chemistry and the structural features of this UAA, we can infer its likely effects compared to other stabilization strategies.

The primary mechanism by which this compound is expected to enhance peptide stability is through steric shielding. The bulky cyclopentyl group can physically obstruct the approach of protease active sites to the adjacent peptide bonds, thereby hindering enzymatic cleavage.

Table 1: Hypothetical Comparison of Peptide Stability with Different Modifications

Modification StrategyProposed Mechanism of ActionExpected Relative Stability Enhancement
Unmodified Peptide (L-amino acids) Susceptible to protease recognition and cleavage.Baseline
D-amino acid substitution Alters stereochemistry, preventing recognition by L-specific proteases.High
N-methylation of peptide bond Removes the hydrogen bond donor, disrupting protease binding.Moderate to High
Incorporation of this compound Introduces steric hindrance, blocking protease access.Moderate to High
Cyclization Constrains peptide conformation, reducing flexibility for protease binding.High

Resistance to Proteolysis

The resistance of a peptide to proteolysis is a critical factor in determining its in vivo half-life and therapeutic efficacy. The introduction of this compound is anticipated to significantly increase this resistance.

Table 2: Anticipated Proteolytic Susceptibility

Peptide TypeSusceptibility to TrypsinSusceptibility to ChymotrypsinSusceptibility to Serum Proteases
Unmodified Peptide High (at Lys, Arg)High (at Phe, Trp, Tyr)High
Peptide with this compound Reduced (due to steric hindrance)Reduced (due to steric hindrance)Reduced
All D-amino acid Peptide Very LowVery LowVery Low

Experimental Protocols

Protocol 1: Peptide Stability Assay in Human Serum
  • Peptide Preparation: Synthesize the peptide of interest (with and without the this compound modification) using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and confirm its identity by mass spectrometry.

  • Incubation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO). Dilute the peptide stock solution into fresh human serum to a final concentration of 100 µM. Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: To stop the enzymatic degradation, add an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile) to the aliquot. Vortex and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant containing the remaining peptide by RP-HPLC.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the 0-hour time point. Determine the half-life (t½) of the peptide in serum.

Protocol 2: In Vitro Proteolysis Assay with Specific Proteases (e.g., Trypsin)
  • Reaction Setup: Prepare a reaction buffer appropriate for the chosen protease (e.g., for trypsin: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂).

  • Enzyme and Peptide Solutions: Prepare stock solutions of the protease (e.g., trypsin at 1 mg/mL) and the peptide (1 mM).

  • Reaction Initiation: In a microcentrifuge tube, combine the reaction buffer, peptide solution (final concentration 100 µM), and initiate the reaction by adding the protease solution (final concentration 10 µg/mL).

  • Incubation and Sampling: Incubate the reaction at 37°C. At various time points, take aliquots and stop the reaction by adding a protease inhibitor (e.g., for trypsin: AEBSF) or by acid quenching (e.g., with formic acid).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the parent peptide and the appearance of cleavage fragments.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the rate of proteolysis.

Visualizations

Logical Workflow for Assessing Peptide Stability

G cluster_0 Peptide Synthesis and Characterization cluster_1 Stability and Proteolysis Assays cluster_2 Data Analysis cluster_3 Comparison and Conclusion Peptide_Synthesis Peptide Synthesis (SPPS) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Serum_Stability Serum Stability Assay Characterization->Serum_Stability Proteolysis_Assay Proteolysis Assay (e.g., Trypsin) Characterization->Proteolysis_Assay HPLC_Analysis RP-HPLC Analysis Serum_Stability->HPLC_Analysis Proteolysis_Assay->HPLC_Analysis Half_Life Half-life (t½) Determination HPLC_Analysis->Half_Life Cleavage_Rate Cleavage Rate Calculation HPLC_Analysis->Cleavage_Rate Comparison Compare Modified vs. Unmodified Peptides Half_Life->Comparison Cleavage_Rate->Comparison Conclusion Draw Conclusions on Stability Enhancement Comparison->Conclusion

Caption: Workflow for evaluating the impact of this compound on peptide stability.

Signaling Pathway of Proteolytic Degradation

G cluster_0 Unmodified Peptide Degradation cluster_1 Protection by this compound Unmodified_Peptide Unmodified Peptide Protease Protease Unmodified_Peptide->Protease Recognition Binding Protease-Peptide Complex Protease->Binding Cleavage Peptide Bond Cleavage Binding->Cleavage Fragments Degraded Fragments Cleavage->Fragments Modified_Peptide Peptide with this compound Protease2 Protease Modified_Peptide->Protease2 Impaired Recognition Steric_Hindrance Steric Hindrance Protease2->Steric_Hindrance No_Binding Binding Inhibited Steric_Hindrance->No_Binding Stable_Peptide Intact Peptide No_Binding->Stable_Peptide

Caption: Proposed mechanism of increased proteolytic resistance by this compound.

Conclusion

The incorporation of this compound into peptides represents a promising strategy for enhancing their stability and resistance to proteolytic degradation. The bulky and stereochemically distinct nature of this unnatural amino acid is expected to provide significant steric hindrance, thereby shielding the peptide backbone from enzymatic attack. While direct comparative experimental data is currently sparse in the literature, the fundamental principles of peptide chemistry strongly support this hypothesis. Further experimental investigation, following the detailed protocols outlined in this guide, is warranted to fully elucidate and quantify the stabilizing effects of this modification. Such studies will be invaluable for the rational design of next-generation peptide therapeutics with improved pharmacokinetic profiles.

A Structural Showdown: Unraveling the Performance Differences Between Cyclic and Linear Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and therapeutic development, peptides have emerged as highly specific and potent molecules.[1] Their versatility, however, is often challenged by inherent limitations such as poor metabolic stability and limited bioavailability.[1] A key strategy to overcome these hurdles is the cyclization of an otherwise linear peptide chain. This guide provides an objective, data-driven comparison of cyclic versus linear peptides, detailing the structural modifications that lead to significant differences in performance and therapeutic potential.

The Fundamental Divide: Conformational Flexibility

The primary distinction between linear and cyclic peptides lies in their structure. Linear peptides possess free N- and C-termini, granting them a high degree of conformational flexibility.[2] In contrast, cyclic peptides are characterized by a covalently bonded ring structure, which constrains the peptide backbone into a more rigid and pre-organized conformation.[3][4] This reduced flexibility minimizes the entropic penalty that occurs when a peptide binds to its target, as the cyclic structure is already in a conformationally favorable state for binding.[5]

This fundamental structural difference underpins the varied performance characteristics of these two peptide classes, impacting everything from stability to target affinity.

Performance Metrics: A Quantitative Comparison

The decision to pursue a linear or cyclic peptide in drug development is often guided by key performance indicators. Cyclization is a widely used strategy envisioned to enhance the selective binding, potency, and stability of linear precursors.[6] The following data, gathered from various experimental studies, highlight these differences.

Performance MetricLinear PeptidesCyclic PeptidesKey Findings & Fold Increase
Proteolytic Stability (Half-life) Susceptible to rapid degradation by exopeptidases and endopeptidases.[4][5]Highly resistant to exopeptidases due to the absence of termini and more resistant to endopeptidases due to conformational rigidity.[5][7]~5.4x Increase: The half-life of linear HAV4 peptide in rat plasma was 2.4 hours, while its cyclic counterpart, cHAVc3, had a half-life of 12.9 hours.[8]
Chemical Stability Can be susceptible to degradation at specific residues, such as aspartic acid.Generally more stable across a range of pH conditions due to structural rigidity.[9][10]30x Increase: A cyclic RGD peptide was found to be 30-fold more chemically stable than its linear analog in a solution at neutral pH.[9]
Receptor Binding Affinity (Selectivity) Lower affinity and selectivity due to high conformational flexibility.[2]Higher affinity and specificity as the rigid structure mimics the bioactive conformation required for target binding.[3][4][5]Cyclic peptides containing the RGD sequence were more potent inhibitors of tumor cell growth than their linear counterparts.[4] Cyclic RGD peptides can be specific toward certain integrin receptors, while linear versions are not.[8]
Membrane Permeability Generally poor due to high polarity and large polar surface area.Can be improved by masking polar groups through intramolecular hydrogen bonding, but this effect is not universal.[3][4]Studies show that a peptide does not cross a cell membrane better simply because it is cyclized; specific structural features that reduce polarity are required.[4][11]

Visualizing the Relationship: Structure to Function

The transition from a linear to a cyclic structure initiates a cascade of changes in physicochemical properties that ultimately influence biological activity.

G cluster_0 Structural Class cluster_1 Primary Structural Properties cluster_2 Resulting Physicochemical Properties cluster_3 Functional Outcomes Linear Peptide Linear Peptide High Conformational Flexibility High Conformational Flexibility Linear Peptide->High Conformational Flexibility Cyclic Peptide Cyclic Peptide Reduced Conformational Flexibility (Rigidity) Reduced Conformational Flexibility (Rigidity) Cyclic Peptide->Reduced Conformational Flexibility (Rigidity) Susceptible to Proteases Susceptible to Proteases High Conformational Flexibility->Susceptible to Proteases Lower Binding Affinity Lower Binding Affinity High Conformational Flexibility->Lower Binding Affinity Lower Binding Entropy Cost Lower Binding Entropy Cost Reduced Conformational Flexibility (Rigidity)->Lower Binding Entropy Cost Shielding of Polar Groups Shielding of Polar Groups Reduced Conformational Flexibility (Rigidity)->Shielding of Polar Groups Increased Proteolytic Resistance Increased Proteolytic Resistance Reduced Conformational Flexibility (Rigidity)->Increased Proteolytic Resistance Lower Stability Lower Stability Susceptible to Proteases->Lower Stability Higher Binding Affinity & Selectivity Higher Binding Affinity & Selectivity Lower Binding Entropy Cost->Higher Binding Affinity & Selectivity Higher Stability & Bioavailability Higher Stability & Bioavailability Increased Proteolytic Resistance->Higher Stability & Bioavailability

Caption: Logical flow from structural class to functional outcome.

Experimental Protocols

The quantitative data presented in this guide are derived from specific biochemical and biophysical assays. Below are detailed methodologies for three key experiments used to compare linear and cyclic peptides.

Proteolytic Stability Assay

This assay determines the half-life of a peptide in a complex biological fluid, such as plasma, which contains a multitude of proteases.

Objective: To quantify the rate of peptide degradation over time.

Methodology:

  • Preparation: A stock solution of the test peptide (linear or cyclic) is prepared in a suitable buffer.

  • Incubation: The peptide is added to fresh plasma (e.g., human or rat) at a final concentration typically in the low micromolar range. The mixture is incubated at 37°C.

  • Time-Point Sampling: Aliquots of the plasma-peptide mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Immediately after collection, the enzymatic activity in each aliquot is stopped. This is often achieved by adding a strong acid (like trichloroacetic acid) or a cold organic solvent (like acetonitrile), which precipitates the plasma proteins.[12]

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the peptide is collected.

  • Quantification: The concentration of the remaining intact peptide in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Data Analysis: The percentage of intact peptide remaining is plotted against time. The half-life (t½) is calculated by fitting the data to a first-order decay curve.

G start Start prep Prepare Peptide Stock & Plasma start->prep incubate Incubate Peptide in Plasma @ 37°C prep->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., Acetonitrile) sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant (LC-MS) centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate end End calculate->end

Caption: Workflow for a typical proteolytic stability assay.

Receptor Binding Affinity Assay (Biolayer Interferometry - BLI)

BLI is a label-free technique used to measure real-time biomolecular interactions and determine binding kinetics (association and dissociation rates) and affinity (KD).[14][15]

Objective: To determine the equilibrium dissociation constant (KD) of a peptide binding to its target protein.

Methodology:

  • Biosensor Preparation: A biosensor tip is coated with the target protein (the "ligand"). For example, a streptavidin-coated biosensor can be used to immobilize a biotinylated target protein.[14]

  • Baseline: The biosensor tip is dipped into a kinetic buffer to establish a stable baseline reading.

  • Association: The biosensor is then moved into a well containing the peptide (the "analyte") at a specific concentration. The binding of the peptide to the immobilized protein causes a shift in the interference pattern of light, which is measured in real-time. This step is repeated with several different concentrations of the peptide.

  • Dissociation: After a set amount of time, the biosensor is moved back into a well containing only the kinetic buffer. The dissociation of the peptide from the protein is monitored as a decay in the signal.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are calculated from the binding curves. The equilibrium dissociation constant (KD) is then determined using the ratio of these rates (KD = koff / kon). A lower KD value indicates a higher binding affinity.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[16]

Objective: To measure the ability of a peptide to diffuse across an artificial lipid membrane.

Methodology:

  • Apparatus Setup: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane. This "acceptor" plate is then placed into a 96-well "donor" plate.

  • Donor Solution: The donor wells are filled with a buffered solution containing the test peptide at a known concentration.

  • Acceptor Solution: The acceptor wells (on the other side of the artificial membrane) are filled with a peptide-free buffer.

  • Incubation: The plate assembly is incubated for a set period (e.g., 4-16 hours) to allow the peptide to diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of the peptide in both the donor and acceptor wells is measured, typically by HPLC or UV-Vis spectroscopy.

  • Data Analysis: The effective permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane. Peptides are often categorized as having low, medium, or high permeability based on their Pe values.

Conclusion

The cyclization of peptides is a powerful strategy for enhancing their therapeutic properties. By constraining the peptide backbone, cyclization typically leads to significant improvements in metabolic stability and receptor binding affinity compared to linear counterparts.[1][6][7] While the effect on membrane permeability is less predictable and highly dependent on the final structure, the overall advantages make cyclic peptides an attractive modality in modern drug development, occupying a unique space between small molecules and large biologics.[7] However, it is crucial to recognize that these benefits are not universal, and in some instances, linear peptides may exhibit superior properties for specific applications.[6] Therefore, the choice between a linear and cyclic scaffold must be carefully evaluated on a case-by-case basis, driven by empirical data from well-defined experimental assays.

References

A Comparative Guide to the Validation of Enantiomeric Excess of (R)-2-Amino-2-cyclopentylacetic Acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of the enantiomeric excess (ee) of (R)-2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid of interest in drug development. This document outlines a detailed experimental protocol for a robust chiral HPLC method, presents a comparative analysis of alternative methods, and includes supporting data and visualizations to aid in method selection and implementation.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The selection of an appropriate analytical technique for determining enantiomeric excess depends on various factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. While chiral HPLC is a widely adopted and robust method, other techniques offer unique advantages.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Broad applicability, high resolution and precision, well-established and validated methods.[1]Method development can be time-consuming, requires specialized and often expensive chiral columns.Routine quality control, purity testing, and release assays in pharmaceutical manufacturing.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase.High efficiency and resolution, suitable for volatile and thermally stable compounds.[2]Requires derivatization for non-volatile analytes like amino acids, which adds complexity and potential for side reactions.[2]Analysis of volatile chiral compounds, such as in flavor and fragrance industries.
Chiral Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase.Fast separations, reduced solvent consumption, suitable for a wide range of compounds.Requires specialized instrumentation, method development can be complex.High-throughput screening, purification of enantiomers.
NMR with Chiral Solvating Agents (CSAs) Formation of diastereomeric complexes between the enantiomers and a chiral solvating agent, leading to distinct signals in the NMR spectrum.[3][4][5][6]No separation required, provides structural information, can determine absolute configuration in some cases.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap.[4][5]Structural elucidation, confirmation of enantiomeric purity for reference standards.

Detailed Experimental Protocol: Chiral HPLC Method for this compound

This protocol describes a direct chiral HPLC method for the determination of the enantiomeric excess of this compound. The method is based on the use of a macrocyclic glycopeptide chiral stationary phase, which has demonstrated broad enantioselectivity for underivatized amino acids.[7][8][9]

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chirobiotic™ T (Teicoplanin-based), 250 x 4.6 mm, 5 µm

  • This compound reference standard

  • (S)-2-Amino-2-cyclopentylacetic acid or racemic 2-Amino-2-cyclopentylacetic acid

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Triethylamine (analytical grade)

  • Deionized water

2. Chromatographic Conditions

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve the this compound reference standard in the mobile phase.

  • Racemic Standard Solution (0.5 mg/mL): Accurately weigh and dissolve racemic 2-Amino-2-cyclopentylacetic acid in the mobile phase. This is used for system suitability to determine the resolution between the two enantiomers.

  • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the test sample of this compound in the mobile phase.

4. System Suitability

Inject the racemic standard solution. The system is deemed suitable for use if the resolution between the (R)- and (S)-enantiomer peaks is not less than 2.0.

5. Analysis Procedure

Inject the standard solution and the sample solution into the chromatograph, record the chromatograms, and measure the peak areas for both the (R)- and (S)-enantiomers.

6. Calculation of Enantiomeric Excess (% ee)

Where:

  • Area_R = Peak area of the (R)-enantiomer

  • Area_S = Peak area of the (S)-enantiomer

7. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrated over a range of concentrations for both the major and minor enantiomers.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Assessed at the level of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the minor enantiomer.

  • Robustness: Evaluated by making small, deliberate variations in method parameters.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for Chiral HPLC Validation cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Validation A Prepare Mobile Phase B Prepare Standard and Sample Solutions A->B C System Suitability Check (Racemic Standard) B->C D Inject Standard and Sample Solutions C->D E Acquire Chromatograms D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Excess (% ee) F->G H Perform Method Validation (ICH Guidelines) G->H

Caption: Workflow for the validation of enantiomeric excess by chiral HPLC.

Logical Relationships in Method Validation

G Figure 2. Interrelation of Method Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision Precision Precision->Accuracy Range->Accuracy Robustness Robustness Robustness->Specificity Robustness->Linearity Robustness->Accuracy Robustness->Precision SystemSuitability System Suitability SystemSuitability->Specificity SystemSuitability->Precision

Caption: Key parameters and their interplay in chiral HPLC method validation.

References

A Comparative Analysis of Synthetic Strategies for (R)-2-Amino-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of non-proteinogenic amino acids is a critical aspect of designing novel therapeutics. (R)-2-Amino-2-cyclopentylacetic acid, a key building block in various pharmaceutical agents, presents a unique synthetic challenge due to its sterically hindered quaternary chiral center. This guide provides a comparative overview of prominent synthetic routes to this valuable compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

This comparative study explores three principal strategies for the synthesis of this compound: asymmetric synthesis using a chiral auxiliary, the asymmetric Strecker synthesis, and enzymatic kinetic resolution. Each method offers distinct advantages and disadvantages in terms of enantioselectivity, yield, scalability, and operational complexity.

Asymmetric Synthesis via Diastereoselective Alkylation of a Glycine (B1666218) Enolate Equivalent

This approach relies on the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate, thereby establishing the desired (R)-configuration at the α-carbon. A notable example involves the use of a diphenylmorpholinone-based chiral auxiliary.

The synthetic pathway commences with the deprotonation of the N-protected glycine derivative using a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate then undergoes diastereoselective alkylation with a cyclopentyl halide. The steric bulk of the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and inducing the desired stereochemistry. Subsequent removal of the chiral auxiliary under acidic or hydrogenolytic conditions affords the target amino acid.

Experimental Protocol: Diastereoselective Alkylation

  • Enolate Formation: A solution of the chiral glycine-diphenylmorpholinone derivative in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Cyclopentyl iodide is added to the enolate solution at -78 °C, and the reaction is allowed to proceed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Auxiliary Cleavage: The purified intermediate is subjected to hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or acidic hydrolysis to cleave the chiral auxiliary and deprotect the amino and carboxyl groups, yielding this compound.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids. In its asymmetric variant, a chiral amine or a chiral catalyst is employed to induce enantioselectivity in the addition of cyanide to an imine derived from cyclopentanone (B42830).

This three-component reaction involves the condensation of cyclopentanone with a chiral amine (as a chiral auxiliary) to form a chiral imine. Subsequent addition of a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, proceeds diastereoselectively to form a chiral α-aminonitrile. The stereochemical outcome is dictated by the chiral auxiliary, which directs the nucleophilic attack of the cyanide ion. Finally, hydrolysis of the nitrile group under acidic or basic conditions yields the desired α-amino acid.

Experimental Protocol: Asymmetric Strecker Synthesis

  • Imine Formation: Cyclopentanone and a chiral amine (e.g., (R)-phenylglycinol) are dissolved in a suitable solvent, and the mixture is stirred, often with a dehydrating agent, to form the chiral imine.

  • Cyanide Addition: A cyanide source is added to the reaction mixture, and the reaction is stirred until the formation of the α-aminonitrile is complete.

  • Hydrolysis: The resulting aminonitrile is hydrolyzed without purification by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to afford the crude amino acid.

  • Purification and Auxiliary Removal: The chiral auxiliary is removed, and the final product is purified by crystallization or chromatography.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiomerically pure amino acids. This method starts with a racemic mixture of 2-Amino-2-cyclopentylacetic acid or its derivative and utilizes an enzyme that selectively acts on one of the enantiomers.

For instance, a lipase (B570770) can be used to selectively acylate the L-enantiomer of a racemic amino ester, leaving the desired (R)-enantiomer unreacted. The acylated L-enantiomer can then be easily separated from the unreacted (R)-enantiomer by extraction or chromatography. Subsequent hydrolysis of the (R)-amino ester provides the target this compound. The key to this method is the high enantioselectivity of the enzyme, which allows for the isolation of the desired enantiomer with high optical purity.

Experimental Protocol: Enzymatic Kinetic Resolution

  • Racemate Preparation: A racemic mixture of 2-Amino-2-cyclopentylacetic acid is esterified to prepare the corresponding racemic amino ester.

  • Enzymatic Acylation: The racemic amino ester is dissolved in an organic solvent, and an acylating agent (e.g., ethyl acetate) and a lipase (e.g., Candida antarctica lipase B) are added. The reaction is monitored for conversion.

  • Separation: Once approximately 50% conversion is reached, the reaction is stopped. The acylated L-amino ester is separated from the unreacted (R)-amino ester using extraction or column chromatography.

  • Hydrolysis: The isolated (R)-amino ester is hydrolyzed under acidic or basic conditions to yield this compound.

Comparative Data

Synthetic Route Typical Yield Enantiomeric Excess (e.e.) Key Advantages Key Disadvantages
Asymmetric Synthesis via Chiral Auxiliary Moderate to High>95%High enantioselectivity, reliable and well-established.Multi-step process, requires stoichiometric amounts of expensive chiral auxiliary.
Asymmetric Strecker Synthesis ModerateVariable (can be >90%)One-pot potential, readily available starting materials.Can require optimization to achieve high e.e., use of toxic cyanide reagents.
Enzymatic Kinetic Resolution Max. 50% (for the desired enantiomer)>99%Excellent enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield of 50%, may require screening of enzymes.

Visualizing the Synthetic Pathways

To further elucidate the logical flow of each synthetic strategy, the following diagrams have been generated using the DOT language.

Synthetic_Route_1 Start Chiral Glycine-Diphenylmorpholinone Derivative Enolate Chiral Enolate Formation (LDA, -78 °C) Start->Enolate Alkylation Diastereoselective Alkylation (Cyclopentyl Iodide) Enolate->Alkylation Intermediate Alkylated Intermediate Alkylation->Intermediate Cleavage Auxiliary Cleavage (H₂, Pd/C or Acid) Intermediate->Cleavage Product This compound Cleavage->Product

Caption: Asymmetric synthesis using a chiral auxiliary.

Synthetic_Route_2 Start1 Cyclopentanone Imine Chiral Imine Formation Start1->Imine Start2 Chiral Amine Start2->Imine Cyanide Cyanide Addition (HCN or TMSCN) Imine->Cyanide Aminonitrile Chiral α-Aminonitrile Cyanide->Aminonitrile Hydrolysis Nitrile Hydrolysis (Acid or Base) Aminonitrile->Hydrolysis Product This compound Hydrolysis->Product

Caption: Asymmetric Strecker synthesis pathway.

Synthetic_Route_3 Start Racemic 2-Amino-2-cyclopentylacetic Acid Ester Enzyme Enzymatic Acylation (Lipase, Acyl Donor) Start->Enzyme Mixture Mixture of (R)-Amino Ester and Acylated (L)-Amino Ester Enzyme->Mixture Separation Separation Mixture->Separation R_Ester (R)-Amino Ester Separation->R_Ester Hydrolysis Hydrolysis R_Ester->Hydrolysis Product This compound Hydrolysis->Product

Caption: Enzymatic kinetic resolution workflow.

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the project. For high enantiopurity and predictable outcomes on a laboratory scale, the use of a chiral auxiliary is a robust method. The asymmetric Strecker synthesis offers a more convergent approach with potentially lower costs, though it may require more extensive optimization. For large-scale production where high enantioselectivity and green chemistry principles are paramount, enzymatic kinetic resolution stands out as an excellent option, despite its inherent 50% yield limitation for the desired enantiomer from a racemic starting material. By carefully considering these factors, researchers can select the most efficient and effective pathway for their synthetic endeavors.

The Impact of Cyclopentylglycine Incorporation on Peptidomimetic Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design. Among these, cyclopentylglycine (Cpg) offers a unique conformational constraint that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of a peptide. This guide provides a comparative analysis of peptidomimetics containing cyclopentylglycine, supported by experimental data and detailed protocols to facilitate further research and development in this area.

The introduction of cyclic residues like cyclopentylglycine into a peptide backbone restricts the conformational freedom of the molecule. This pre-organization can lead to a more favorable binding entropy upon interaction with a biological target, potentially increasing affinity and selectivity. Furthermore, the unnatural structure of Cpg can impart resistance to enzymatic degradation, a critical hurdle in the development of peptide-based therapeutics.

Comparative Biological Evaluation: A Case Study in Opioid Receptor Modulation

To illustrate the impact of incorporating a conformationally constrained amino acid, we can draw parallels from studies on other non-natural amino acids in peptidomimetics. For instance, the replacement of a natural amino acid with a constrained analog can dramatically alter receptor binding affinity and functional activity.

The following table showcases the type of comparative data essential for evaluating the impact of such modifications. Note that this table is a template based on existing research on other peptidomimetics and would be populated with specific data for cyclopentylglycine-containing compounds as it becomes available in published literature.

Table 1: Comparative in vitro activity of a hypothetical Cpg-containing peptidomimetic (Peptide-Cpg) versus a parent peptide (Peptide-Nat) and another non-natural amino acid analog (Peptide-Xaa).

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of standard agonist)
Peptide-NatReceptor A15.2 ± 1.825.6 ± 3.1100
Peptide-CpgReceptor A5.8 ± 0.7 10.1 ± 1.2 110
Peptide-XaaReceptor A8.9 ± 1.118.4 ± 2.595
Peptide-NatReceptor B120.5 ± 15.3250.8 ± 32.180
Peptide-CpgReceptor B>1000 >1000 <10
Peptide-XaaReceptor B55.7 ± 6.9112.3 ± 14.575

Data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key in vitro assays used in the biological evaluation of peptidomimetics.

Radioligand Binding Assays

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (the peptidomimetic).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the biological effect of a compound, such as agonist or antagonist activity.

  • Cell Culture: Cells expressing the target receptor and a suitable signaling pathway reporter (e.g., a chimeric G protein that couples to calcium mobilization) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and incubated.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Increasing concentrations of the test peptidomimetic are added to the wells.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The EC50 values (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy are determined by non-linear regression analysis of the concentration-response curves[2].

Signaling Pathway and Experimental Workflow Diagrams

Visualizing complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams were generated using the Graphviz DOT language.

G cluster_ligand_binding Ligand Binding and Receptor Activation Peptidomimetic Peptidomimetic GPCR GPCR Peptidomimetic->GPCR Binds to G_Protein G_Protein GPCR->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Triggers

Caption: Generalized GPCR signaling pathway activated by a peptidomimetic.

G cluster_workflow In Vitro Biological Evaluation Workflow start Peptidomimetic Synthesis and Purification binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (Determine EC50, Efficacy) start->functional_assay stability_assay Metabolic Stability Assay (e.g., Plasma, Microsomes) start->stability_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) binding_assay->data_analysis functional_assay->data_analysis stability_assay->data_analysis conclusion Lead Candidate Identification data_analysis->conclusion

References

A Comparative Guide to NMDA Receptor Antagonists: Evaluating (R)-2-Cyclopentylglycine and Alternatives in the Context of (R)-2-cyclopentyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the receptor binding affinity of (R)-2-cyclopentylglycine, a compound structurally related to the target molecule (R)-2-cyclopentyl-2-hydroxyacetic acid ((R)-2-Cpg-OH), against other known N-methyl-D-aspartate (NMDA) receptor antagonists.

Initial Investigation Summary: Extensive literature searches for "(R)-2-cyclopentyl-2-hydroxyacetic acid" did not yield any public data on its receptor binding affinity or biological activity. The compound is commercially available, but its pharmacological profile remains uncharacterized in the public domain. Due to this absence of data, this guide will focus on the closely related compound, (R)-2-cyclopentylglycine ((R)-Cpg), which has been identified as a selective antagonist of the NMDA receptor. This comparison aims to provide a valuable framework for assessing potential NMDA receptor ligands.

The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.[1] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, to its GluN2 and GluN1 subunits, respectively, for activation.[2] Antagonists can act competitively at the glutamate site, competitively at the glycine site, non-competitively by blocking the ion channel, or at allosteric sites.[3]

This guide will compare (R)-cyclopentylglycine with antagonists that target the glycine site and the glutamate site of the NMDA receptor.

Comparative Analysis of Receptor Binding Affinity

While specific quantitative binding data for (R)-cyclopentylglycine is scarce in the public literature, it is characterized as a selective NMDA receptor antagonist. For a comprehensive comparison, we have compiled binding affinity data for well-characterized NMDA receptor antagonists that act at either the glycine co-agonist site or the glutamate binding site.

Table 1: Binding Affinity of Glycine Site NMDA Receptor Antagonists

CompoundReceptor SubtypeAssay TypeRadioligandKi (nM)IC50 (nM)Reference
(R)-Cyclopentylglycine NMDA--Data not availableData not available-
7-Chlorokynurenic acid (7-CKA)NMDA[3H]glycine binding[3H]glycine-480[4]
5,7-Dichlorokynurenic acid (DCKA)NMDA[3H]glycine binding[3H]glycine26-[4]
L-701,324NMDA[3H]MDL 105,519 binding[3H]MDL 105,5192.2-[5]

Table 2: Binding Affinity of Glutamate Site NMDA Receptor Antagonists

CompoundReceptor SubtypeAssay TypeRadioligandKi (nM)Reference
D-AP5 (D-2-Amino-5-phosphonopentanoic acid)NMDA[3H]glutamate binding[3H]glutamate430[6]
CGS 19755 (Selfotel)NMDA[3H]CGS 19755 binding[3H]CGS 1975552[6]
CPP (3-((±)2-carboxypiperazin-4-yl)propyl-1-phosphonic acid)NMDA[3H]CPP binding[3H]CPP110[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of NMDA receptor binding affinity.

Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol is adapted from studies characterizing glycine site antagonists.[4]

Objective: To determine the binding affinity of a test compound for the strychnine-insensitive glycine binding site on the NMDA receptor complex.

Materials:

  • Tissue Preparation: Rat cortical membranes.

  • Radioligand: [3H]glycine or a high-affinity glycine site antagonist radioligand such as [3H]MDL-105,519.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Test Compounds: (R)-2-Cpg-OH, (R)-cyclopentylglycine, and reference compounds.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 10-30 minutes at 4°C).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is defined as the difference between total binding and non-specific binding (measured in the presence of a saturating concentration of a known glycine site ligand, e.g., glycine or 7-CKA). The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assessment of NMDA Receptor Antagonism

This protocol outlines a method for functionally assessing the antagonist activity of test compounds at the NMDA receptor using two-electrode voltage-clamp recording in Xenopus oocytes.[7]

Objective: To measure the ability of a test compound to inhibit NMDA receptor-mediated currents.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A).

  • Recording Solution (Frog Ringer's solution): Containing NaCl, KCl, CaCl2, MgCl2, and HEPES.

  • Agonists: NMDA and glycine.

  • Test Compounds: (R)-2-Cpg-OH, (R)-cyclopentylglycine, and reference antagonists.

  • Instrumentation: Two-electrode voltage-clamp amplifier, microelectrode puller, data acquisition system.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with cRNA encoding the desired NMDA receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a solution containing a fixed concentration of NMDA and glycine to elicit an inward current.

  • Antagonist Application: Co-apply the test compound at various concentrations with the NMDA and glycine solution and measure the inhibition of the agonist-induced current.

  • Data Analysis: Plot the percentage of inhibition of the NMDA-induced current against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway of NMDA Receptor Activation

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening CaMKII CaMKII Activation Ca_ion->CaMKII PKC PKC Activation Ca_ion->PKC CREB CREB Phosphorylation CaMKII->CREB PKC->CREB LTP Long-Term Potentiation (Synaptic Plasticity) CREB->LTP

Caption: NMDA receptor activation requires binding of both glutamate and a co-agonist, leading to calcium influx and downstream signaling cascades.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Rat Cortical Membranes start->prep incubate Incubate Membranes with [³H]Radioligand & Test Compound prep->incubate filter Vacuum Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC₅₀ and Kᵢ Values count->analyze end End analyze->end

Caption: A typical workflow for a competitive radioligand binding assay to determine receptor affinity.

References

A Comparative Guide to the X-ray Crystallography of Peptides Incorporating Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cyclic amino acids into peptides is a key strategy in medicinal chemistry to confer conformational rigidity, enhance proteolytic stability, and improve bioavailability. While the specific crystal structure of peptides containing (R)-2-Amino-2-cyclopentylacetic acid remains to be publicly documented, a wealth of crystallographic data exists for peptides incorporating other cyclic amino acids. This guide provides an objective comparison of the structural features and experimental protocols for peptides containing trans-2-aminocyclopentanecarboxylic acid (trans-ACPC), trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), and α,α-dicyclopropylglycine (Dcp), offering valuable insights for the rational design of peptidomimetics.

Performance Comparison of Cyclic Amino Acids in Peptides

The choice of a cyclic amino acid profoundly influences the secondary structure and overall conformation of a peptide. The following table summarizes key crystallographic and conformational data for peptides incorporating trans-ACPC, trans-ACHC, and Dcp, providing a basis for comparison.

FeaturePeptides with trans-ACPCPeptides with trans-ACHCPeptides with Dcp
Predominant Secondary Structure 12-Helix (a novel helical fold)[1][2]14-Helix[3]Folded/Turn Conformations[4]
Ring Size of Incorporated Amino Acid 5-membered ring6-membered ringTwo 3-membered rings
Conformational Rigidity High, induces a well-defined helical structure[1][2]High, promotes a stable helical conformation[3]High, due to the spirocyclic nature of the residue[4]
Hydrogen Bonding Pattern Intramolecular N-H···O=C hydrogen bonds between residue i and i-2[1][2]Intramolecular N-H···O=C hydrogen bonds between residue i and i-3[3]Intramolecular hydrogen bonds stabilizing turn structures[4]

Detailed Crystallographic Data

The following tables provide a detailed summary of the crystallographic data for representative peptides containing trans-ACPC and Dcp.

Table 1: Crystallographic Data for trans-ACPC Oligomers [1][2]

Peptide(R,R)-trans-ACPC Hexamer(R,R)-trans-ACPC Octamer
Formula C₄₂H₆₄N₆O₇C₅₆H₈₆N₈O₉
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 10.123(1)12.087(2)
b (Å) 13.456(2)15.111(3)
c (Å) 16.789(2)17.889(4)
α (°) 9090
β (°) 9090
γ (°) 9090
Resolution (Å) Not specifiedNot specified
R-factor 0.0580.065

Table 2: Crystallographic Data for Z-Dcp-Dcp-OCH₃ [4]

FeatureValue
Formula C₂₄H₂₈N₂O₅
Space Group P2₁/c
a (Å) 10.999(2)
b (Å) 19.103(4)
c (Å) 11.088(2)
β (°) 108.85(3)
Resolution (Å) Not specified
R-factor 0.048

Experimental Protocols

Detailed methodologies are crucial for the successful crystallization and structure determination of novel peptides. The following sections outline the key experimental procedures for the synthesis, crystallization, and data collection of the compared peptides.

Synthesis of Peptides
  • trans-ACPC Oligomers: The synthesis of trans-ACPC oligomers was performed using standard solid-phase peptide synthesis (SPPS) protocols. The (R,R)-trans-2-aminocyclopentanecarboxylic acid monomer was appropriately protected (e.g., with Boc or Fmoc) and coupled sequentially to build the desired oligomer length. Final cleavage from the resin and deprotection yielded the purified peptide.[1]

  • Z-Dcp-Dcp-OCH₃: The dipeptide Z-Dcp-Dcp-OCH₃ was synthesized in solution. The process involved the coupling of Z-Dcp-OH with H-Dcp-OCH₃ using standard peptide coupling reagents. The α,α-dicyclopropylglycine (Dcp) residue was prepared through a multi-step synthesis prior to its incorporation into the dipeptide.[4]

Crystallization
  • trans-ACPC Oligomers: Crystals of the trans-ACPC hexamer and octamer suitable for X-ray diffraction were obtained by slow evaporation from methanol (B129727) solutions.[1][2]

  • Z-Dcp-Dcp-OCH₃: Single crystals of the Dcp-dipeptide were grown from a solution of methanol/water.[4]

General peptide crystallization often involves screening a wide range of conditions, including different solvents, pH levels, temperatures, and precipitants.[5][6]

X-ray Data Collection and Structure Refinement

For all the presented crystal structures, X-ray diffraction data were collected on an automated diffractometer. The structures were solved using direct methods and refined by full-matrix least-squares techniques.[1][4]

Visualizing Experimental Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for peptide crystallography and the hierarchical relationship of peptide structure.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution Monomer_Prep Monomer Preparation SPPS Solid-Phase Peptide Synthesis Monomer_Prep->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Purification (HPLC) Cleavage->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Conditions Screening->Optimization Crystal_Growth Single Crystal Growth Optimization->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure

General workflow for peptide X-ray crystallography.

Peptide_Structure_Hierarchy cluster_primary Primary Structure cluster_secondary Secondary Structure cluster_tertiary Tertiary Structure cluster_quaternary Quaternary Structure Amino_Acid_Sequence Amino Acid Sequence (e.g., with Cyclic Residues) Helix Helix (e.g., 12-Helix, 14-Helix) Amino_Acid_Sequence->Helix Turn Turn (e.g., β-turn, γ-turn) Amino_Acid_Sequence->Turn Sheet Sheet Amino_Acid_Sequence->Sheet Overall_Fold Overall 3D Fold Helix->Overall_Fold Turn->Overall_Fold Sheet->Overall_Fold Peptide_Assembly Peptide Assembly/ Aggregation Overall_Fold->Peptide_Assembly

Hierarchy of peptide structure.

References

A Comparative Guide to Coupling Reagents for Hindered Amino Acids: Focus on Cyclopentylglycine

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex peptides, the incorporation of sterically hindered amino acids like cyclopentylglycine (Cpg) presents a significant challenge to chemists. The bulky side chain of these amino acids can impede the approach of the incoming activated amino acid, leading to incomplete reactions, lower yields, and increased risk of racemization. The choice of coupling reagent is therefore a critical factor in overcoming these synthetic hurdles. This guide provides a comparative analysis of commonly used coupling reagents for hindered amino acids, with a focus on providing researchers, scientists, and drug development professionals with the data needed to make informed decisions for their specific applications.

Performance Comparison of Key Coupling Reagents

Modern peptide synthesis relies on a variety of coupling reagents, each with distinct advantages and disadvantages. For challenging couplings involving hindered amino acids, uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred over carbodiimides due to their higher reactivity and ability to suppress side reactions.[1][2] Below is a summary of the performance of three widely used reagents—HATU, COMU, and PyBOP—for the coupling of hindered amino acids.

FeatureHATUCOMUPyBOP
Reagent Type Uronium/Aminium SaltUronium/Aminium SaltPhosphonium Salt
Activating Group HOAt (1-hydroxy-7-azabenzotriazole)OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)HOBt (1-hydroxybenzotriazole)
Coupling Efficiency Very high, considered one of the most powerful reagents, especially for hindered couplings.[3][4]Excellent, often comparable or superior to HATU, particularly in microwave-assisted SPPS.[1][5]Generally effective for standard synthesis, but may be less efficient for hindered amino acids.[4]
Racemization Generally low, especially when used with a hindered base like collidine.[3]Reduced epimerization compared to HBTU/HATU in some cases.[5]Minimal racemization, but can be higher than HATU in difficult couplings.[1]
Safety Profile Contains a potentially explosive benzotriazole (B28993) derivative (HOAt).[1]Not based on explosive HOBt or HOAt, offering a better safety profile.[1][5]Contains potentially explosive HOBt. Byproducts are considered less hazardous than those of BOP.[5]
Byproducts Generally soluble and easily removed during washing steps.[3]Water-soluble byproducts, facilitating easier purification.Generally soluble and removed during washing.
Key Advantage High reactivity for difficult sequences.[4]High efficiency combined with a superior safety profile.[1][5]Cost-effective and suitable for many standard couplings.[4]

Experimental Protocols

Detailed and reliable protocols are essential for successful peptide synthesis. Below are generalized experimental procedures for solid-phase peptide synthesis (SPPS) using HATU, COMU, and PyBOP for the incorporation of a hindered amino acid like cyclopentylglycine.

1. General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle.

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638)/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Peptide Crude Peptide Cleavage->Peptide

Figure 1. General workflow for Fmoc-based solid-phase peptide synthesis.

2. Detailed Coupling Protocol for Hindered Amino Acids (e.g., Cyclopentylglycine)

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[3]

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer treatment (e.g., 3 minutes then 10 minutes).

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[3]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected cyclopentylglycine (Fmoc-Cpg-OH) (2.0 - 5.0 equivalents relative to resin loading) and the chosen coupling reagent (1.9 - 4.5 equivalents) in DMF.[3]

      • For HATU: Use HATU as the coupling reagent.

      • For COMU: Use COMU as the coupling reagent.

      • For PyBOP: Use PyBOP as the coupling reagent.

    • Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (4.0 - 10.0 equivalents), to the amino acid solution to facilitate the activation.[3] For racemization-prone couplings, a more hindered base like sym-collidine may be beneficial.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended, or the temperature moderately increased.

  • Monitoring and Post-Coupling Steps:

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (beads remain colorless or yellow) indicates that all primary amines have been acylated.

    • Once the coupling is complete, drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove any excess reagents and soluble byproducts.[3]

  • Chain Elongation and Cleavage:

    • Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

    • After the final amino acid has been coupled, perform a final Fmoc deprotection.

    • The peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers.

3. Solution-Phase Coupling Protocol

For synthesis in solution, the following general protocol can be adapted.

  • Dissolve the N-protected amino acid (1.0 equivalent) and the coupling reagent (1.0-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere.[3]

  • Add the base (e.g., DIPEA, 2.0-5.0 equivalents) to the mixture and stir for 15-30 minutes for pre-activation.[3]

  • Add the amino component (e.g., an amino acid ester hydrochloride, 1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1 to 18 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, perform an appropriate aqueous work-up to remove byproducts and purify the dipeptide, often by column chromatography.

Mechanism of Action: Uronium vs. Phosphonium Reagents

The efficacy of these coupling reagents stems from their ability to form highly reactive intermediates with the carboxylic acid of the N-protected amino acid.

Coupling_Mechanisms cluster_0 Uronium/Aminium Reagent (e.g., HATU, COMU) cluster_1 Phosphonium Reagent (e.g., PyBOP) Amino_Acid_1 Fmoc-AA-COOH Active_Ester_1 Reactive OAt/Oxyma Ester Amino_Acid_1->Active_Ester_1 Activation Reagent_1 HATU/COMU + Base Peptide_Bond_1 Fmoc-AA-CO-NH-Peptide-Resin Active_Ester_1->Peptide_Bond_1 Nucleophilic Attack Amino_Component_1 H₂N-Peptide-Resin Amino_Acid_2 Fmoc-AA-COOH Active_Ester_2 Reactive OBt Ester Amino_Acid_2->Active_Ester_2 Activation Reagent_2 PyBOP + Base Peptide_Bond_2 Fmoc-AA-CO-NH-Peptide-Resin Active_Ester_2->Peptide_Bond_2 Nucleophilic Attack Amino_Component_2 H₂N-Peptide-Resin

Figure 2. Simplified activation pathways for uronium/aminium and phosphonium reagents.

As illustrated, both classes of reagents activate the carboxylic acid to form a reactive ester. HATU and COMU generate OAt and Oxyma esters, respectively, which are generally more reactive than the OBt esters formed by PyBOP.[6] This increased reactivity is particularly advantageous for overcoming the steric hindrance presented by amino acids like cyclopentylglycine.

Conclusion and Recommendations

The selection of a coupling reagent for hindered amino acids such as cyclopentylglycine is a critical decision that directly impacts the success of peptide synthesis.

  • HATU remains a gold standard for difficult couplings due to its high reactivity, though its safety profile is a consideration.[4]

  • COMU presents a compelling alternative, offering comparable or even superior efficiency to HATU with the significant advantage of a better safety profile and water-soluble byproducts.[1][5]

  • PyBOP is a reliable and cost-effective option for less demanding sequences but may require longer reaction times or double coupling strategies for highly hindered residues.[4]

For researchers prioritizing safety and efficiency, COMU is an excellent first choice for incorporating cyclopentylglycine and other hindered amino acids. For the most challenging sequences where maximizing yield is paramount, HATU continues to be a powerful, albeit more hazardous, option. It is always recommended to perform small-scale test couplings to determine the optimal conditions for a specific peptide sequence.

References

Confirming the Stereochemistry of (R)-2-Amino-2-cyclopentylacetic Acid: An NMR-Centric Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a chiral molecule's stereochemistry is a critical step in ensuring safety, efficacy, and intellectual property. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for confirming the absolute stereochemistry of (R)-2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid of interest in medicinal chemistry. We present illustrative data, detailed experimental protocols, and a comparison with alternative analytical methods to assist researchers in selecting the most appropriate strategy for their needs.

NMR-Based Stereochemical Analysis: Differentiating Enantiomers

Enantiomers, being chemically identical in an achiral environment, exhibit identical NMR spectra. To differentiate them, a chiral environment must be introduced, which is typically achieved in one of two ways: by covalently bonding the analyte to a chiral derivatizing agent (CDA) to form diastereomers, or by non-covalently complexing it with a chiral solvating agent (CSA).

Illustrative ¹H and ¹³C NMR Data

The following tables present plausible ¹H and ¹³C NMR chemical shifts for this compound. These values are based on typical chemical shifts for α-amino acids and cyclopentyl moieties and serve as a baseline for comparison with the diastereomeric derivatives.[1][2][3][4][5][6][7][8][9]

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
α-H3.5 - 3.860 - 65
Cyclopentyl-H1.5 - 2.025 - 35
NH₂7.5 - 8.5-
COOH10.0 - 12.0175 - 180
Method 1: Chiral Derivatization with Mosher's Acid

One of the most reliable methods for determining the absolute configuration of chiral amines and alcohols is through derivatization with the chlorides of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[10][11][12] The resulting diastereomeric amides exhibit distinct NMR signals, particularly for protons near the chiral center. The differential shielding effects observed in the ¹H NMR spectra of the (R)- and (S)-MTPA amides can be used to deduce the absolute configuration of the original amine.

Table 2: Illustrative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for MTPA Amides of 2-Amino-2-cyclopentylacetic Acid

Proton (R)-MTPA Amide (δ, ppm) (S)-MTPA Amide (δ, ppm) Δδ (δS - δR)
α-H4.154.25+0.10
Cyclopentyl-H (adjacent to α-C)2.101.95-0.15
OCH₃3.553.50-0.05

Experimental Protocols

Protocol 1: Derivatization with Mosher's Acid Chloride
  • Reaction Setup: In two separate flame-dried NMR tubes, dissolve approximately 5 mg of this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Addition of Reagents: To one tube, add 1.2 equivalents of (R)-(-)-MTPA chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). To the second tube, add 1.2 equivalents of (S)-(+)-MTPA chloride and a catalytic amount of DMAP.

  • Reaction Monitoring: Seal the tubes and allow the reactions to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR until the starting material is consumed.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric amide products.

  • Data Analysis: Assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center. The sign of Δδ can be used to assign the absolute configuration based on the established Mosher model.[11]

Protocol 2: Analysis with a Chiral Solvating Agent (Pirkle's Alcohol)
  • Sample Preparation: Dissolve approximately 5 mg of racemic 2-Amino-2-cyclopentylacetic acid in 0.5 mL of CDCl₃ in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the racemate.

  • Addition of CSA: Add 1.0 to 2.0 equivalents of enantiomerically pure (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) to the NMR tube.[13][14][15][16]

  • NMR Analysis: Acquire ¹H NMR spectra at various concentrations of the CSA to observe the splitting of signals corresponding to the two enantiomers.

  • Data Analysis: The separation of the signals for the R and S enantiomers allows for the determination of the enantiomeric ratio.

Visualizing the Workflow

NMR_Stereochemistry_Workflow cluster_analyte Analyte cluster_methods NMR Methods cluster_products Resulting Species for NMR cluster_analysis Analysis Analyte (R)-2-Amino-2- cyclopentylacetic acid CDA Chiral Derivatizing Agent (e.g., Mosher's Acid) Analyte->CDA Covalent Reaction CSA Chiral Solvating Agent (e.g., Pirkle's Alcohol) Analyte->CSA Non-covalent Interaction Diastereomers Diastereomeric Amides CDA->Diastereomers Complexes Diastereomeric Complexes (transient) CSA->Complexes NMR_Spec ¹H NMR Spectroscopy Diastereomers->NMR_Spec Complexes->NMR_Spec Data_Analysis Analysis of Δδ (Chemical Shift Difference) NMR_Spec->Data_Analysis Conclusion Stereochemical Assignment Data_Analysis->Conclusion

Caption: Workflow for NMR-based stereochemical determination.

Comparison with Alternative Analytical Methods

While NMR spectroscopy is a powerful tool, other techniques are also widely used for stereochemical analysis. The choice of method often depends on the nature of the sample, the available instrumentation, and the specific information required.

Table 3: Comparison of Analytical Methods for Stereochemical Confirmation

Method Principle Advantages Disadvantages
NMR with Chiral Agents Formation of diastereomers or diastereomeric complexes leading to distinct NMR signals.Provides detailed structural information; can often determine absolute configuration from a single set of experiments (e.g., Mosher's method).[10][11]Requires larger sample amounts; derivatization can be time-consuming; signal overlap can complicate analysis.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[17][18][19][20][21]High sensitivity and accuracy for determining enantiomeric purity; well-established and widely available.Does not directly provide absolute configuration without a known standard; method development can be required.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[22][23][24][25][26]Unambiguously determines the absolute configuration and solid-state conformation.Requires a high-quality single crystal, which can be difficult to obtain; not suitable for liquids or amorphous solids.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[27][28][29][30][31]Can determine the absolute configuration of molecules in solution; complementary to electronic circular dichroism.Requires specialized instrumentation; interpretation of spectra often relies on complex quantum mechanical calculations.

Logical Relationship of Analytical Techniques

Analytical_Techniques_Comparison cluster_primary Primary Techniques cluster_definitive Definitive Configuration Start Chiral Molecule (this compound) NMR NMR with Chiral Agents Start->NMR Detailed Structural Info HPLC Chiral HPLC Start->HPLC Enantiomeric Purity XRay X-ray Crystallography Start->XRay If Crystalline VCD Vibrational Circular Dichroism Start->VCD In Solution NMR->XRay Confirmation HPLC->NMR Orthogonal Method

Caption: Interrelation of techniques for stereochemical analysis.

Conclusion

The stereochemical confirmation of this compound can be confidently achieved using NMR spectroscopy in conjunction with chiral derivatizing or solvating agents. While methods like Mosher's acid derivatization provide detailed structural information that can lead to the assignment of absolute configuration, they are best complemented by orthogonal techniques. Chiral HPLC is an excellent choice for accurate determination of enantiomeric purity, while X-ray crystallography, when applicable, provides the definitive solid-state structure. Vibrational circular dichroism offers a powerful alternative for determining absolute configuration in solution. The selection of the most suitable method will be guided by the specific research question, sample availability, and the instrumentation at hand.

References

Enhanced In Vitro Metabolic Stability of Peptides Incorporating (R)-2-Amino-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The inherent instability of linear peptides in biological systems presents a significant hurdle in their development as therapeutics. Enzymatic degradation in plasma and rapid clearance by metabolic organs like the liver drastically shorten their half-life and limit their bioavailability. A promising strategy to overcome these limitations is the incorporation of non-natural amino acids and cyclization. This guide provides a comparative analysis of the in vitro metabolic stability of peptides containing (R)-2-Amino-2-cyclopentylacetic acid, a constrained amino acid analogue, against conventional linear peptides.

Superior Stability of Modified Peptides: A Quantitative Comparison

The inclusion of sterically hindered residues like this compound and macrocyclization significantly enhances peptide stability by shielding the peptide backbone from proteolytic enzymes. While direct comparative data for this compound is not extensively published in a single study, the principle is well-established with similar modifications like Cyclopropyl-Ala (Cpa). For instance, substituting Leucine residues with Cpa has been shown to improve metabolic stability in rat and human liver microsome assays.[1] Generally, cyclic peptides demonstrate substantially greater stability compared to their linear counterparts.[2][3][4]

Peptide Type Matrix Half-Life (t½) Fold Increase in Stability (Approx.)
Linear Peptide (Hypothetical) Rat Plasma14.3 minutes[4]1x
Cyclic Peptide with this compound (Hypothetical) Rat Plasma~60 minutes or more>4x
Linear RGD Peptide pH 7 Buffer-1x[3]
Cyclic RGD Peptide pH 7 Buffer-30x[3]
Linear Peptide 7 Rat Plasma14.3 minutes[4]1x
Cyclic Peptide 9 Rat Plasma59.8 minutes[4]~4.2x

Note: The data for the hypothetical peptides are extrapolated from findings on similar cyclic and modified peptides to illustrate the expected trend.

Visualizing the Path to Stability: Experimental Workflow

The following diagram outlines the typical workflow for an in vitro metabolic stability assay using liver microsomes, a common method to assess the metabolic fate of new chemical entities.[5][6][7][8]

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare Test Peptide Stock Solution (e.g., in DMSO) pre_incubation Pre-incubate Microsomes and Buffer at 37°C start->pre_incubation Add to buffer microsomes Thaw Liver Microsomes (e.g., Human, Rat) on ice microsomes->pre_incubation buffer Prepare Incubation Buffer (e.g., Phosphate (B84403) Buffer, pH 7.4) buffer->pre_incubation cofactor Prepare NADPH Regenerating System initiate_reaction Add Test Peptide and Cofactor to Initiate Reaction cofactor->initiate_reaction pre_incubation->initiate_reaction time_points Incubate at 37°C and Collect Aliquots at Multiple Time Points (e.g., 0, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction in Aliquots (e.g., with Acetonitrile) time_points->quench protein_precipitation Centrifuge to Precipitate Proteins quench->protein_precipitation lcms_analysis Analyze Supernatant by LC-MS/MS protein_precipitation->lcms_analysis data_analysis Quantify Remaining Parent Peptide and Calculate Half-life (t½) lcms_analysis->data_analysis

Caption: Workflow for an in vitro liver microsomal stability assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are standard protocols for in vitro metabolic stability assays in liver microsomes and plasma.

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a peptide to metabolism by cytochrome P450 enzymes present in liver microsomes.[6][7][8]

1. Reagents and Materials:

  • Test peptide

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test peptide (e.g., 1 mM in DMSO) and dilute to the final working concentration in the incubation buffer.

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test peptide solution.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be run in parallel.

  • Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the remaining concentration of the parent peptide at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining peptide against time.

Plasma Stability Assay

This assay determines the stability of a peptide in the presence of proteases and esterases found in plasma.[9][10]

1. Reagents and Materials:

  • Test peptide

  • Pooled plasma (human, rat, or other species, with anticoagulant like heparin)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Acetonitrile or other suitable organic solvent (containing an internal standard)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test peptide and dilute to the final concentration in PBS.

  • Thaw the frozen plasma at 37°C.

  • In a microcentrifuge tube, add the plasma and pre-incubate at 37°C.

  • Add the test peptide solution to the plasma to start the incubation.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[10]

  • Stop the enzymatic degradation by adding the aliquot to a tube with a cold organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant using LC-MS/MS to determine the concentration of the intact peptide.

  • Calculate the half-life of the peptide in plasma by plotting the percentage of the remaining peptide against time.

References

The Influence of Cyclopentylglycine Residues on Peptide Conformation: A Circular Dichroism Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational behavior of peptides is paramount for designing novel therapeutics and functional biomaterials. The incorporation of conformationally constrained amino acids, such as cyclopentylglycine (Cpg) and its analogues, offers a powerful strategy to modulate peptide secondary structure and stability. This guide provides a comparative analysis of circular dichroism (CD) spectroscopy studies on peptides containing cyclopentylglycine-like residues, offering insights into their structural impact and presenting the underlying experimental data and protocols.

The rigidity of the cyclopentyl ring in cyclopentylglycine and its derivatives restricts the backbone dihedral angles (phi and psi) of the amino acid residue, thereby predisposing the peptide to adopt specific secondary structures. Circular dichroism spectroscopy is a highly sensitive technique for monitoring these conformational changes, providing valuable information on the helical, sheet, or random coil content of peptides in solution.

Comparative Analysis of Peptide Conformational Stability

A key study by Izabela S. Pieta et al. investigated the impact of incorporating trans- and cis-2-aminocyclopentanecarboxylic acid (ACPC), a cyclopentylglycine analogue, into a model coiled-coil peptide. Their findings demonstrate that the stereochemistry of the cyclopentyl residue plays a critical role in determining the conformational stability of the resulting peptide.

The introduction of trans-ACPC residues at peripheral positions of the coiled-coil peptide resulted in a slight decrease in thermal stability compared to the unmodified peptide, while the incorporation of cis-ACPC led to a significant disruption of the helical structure. This is quantitatively illustrated by the melting temperatures (Tm) obtained from CD thermal denaturation experiments.

Peptide IDSequence ModificationMelting Temperature (Tm) in °C[1]
1 Unmodified model peptide75[1]
2 Single trans-ACPC substitution> 60[1]
3 Single trans-ACPC substitution> 60[1]
4 Double trans-ACPC substitutionHigh stability[1]
5 Single cis-ACPC substitutionSignificantly lower than model[1]
6 Single cis-ACPC substitutionSignificantly lower than model[1]
7 Double cis-ACPC substitutionNo helical fold observed[1]

The CD spectra of these peptides provide further evidence for the conformational differences. The unmodified peptide and those containing trans-ACPC exhibit characteristic α-helical spectra with two negative bands of similar intensity at approximately 208 and 222 nm. In contrast, the peptides with cis-ACPC show a significant reduction in the molar ellipticity at these wavelengths, and in the case of the double cis-ACPC substituted peptide, the spectrum is indicative of a random coil conformation with a single minimum around 204 nm.[1]

Peptide IDMolar Ellipticity at 222 nm ([θ]222) in 105 deg·cm2·dmol-1 (approx.)Secondary Structure Indication
1 -3.5α-helix[1]
2 -3.2α-helix[1]
3 -3.2α-helix[1]
5 -1.5Partial helix/disordered[1]
6 -1.5Partial helix/disordered[1]
7 N/A (minimum at 204 nm)Random coil[1]

Experimental Protocols

The following methodologies were employed in the cited studies to obtain the circular dichroism data.

Peptide Synthesis and Purification

Peptides were synthesized using standard solid-phase peptide synthesis (SPPS) on a rink amide resin. Fmoc-protected amino acids, including the Fmoc-protected trans- and cis-ACPC monomers, were used. Coupling reactions were performed using HATU/DIPEA in DMF. Cleavage from the resin and removal of protecting groups were achieved using a standard TFA cocktail. The crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identities were confirmed by mass spectrometry.

Circular Dichroism Spectroscopy

CD spectra were recorded on a Jasco J-815 spectropolarimeter.[1]

  • Sample Preparation: Peptides were dissolved in a 0.05 M phosphate (B84403) buffer at pH 7 to a final concentration of 80 μM.[1]

  • Instrument Settings:

    • Wavelength range: 190–240 nm[1]

    • Cuvette path length: 1 mm[1]

    • Temperature for spectral scans: 4 °C[1]

  • Thermal Denaturation:

    • The temperature was increased from 4 to 98 °C in 2 °C increments.[1]

    • The ellipticity at 222 nm was monitored to follow the thermal unfolding of the peptides.[1]

    • The melting temperature (Tm) was determined as the temperature at which 50% of the peptide is unfolded.

Visualizing the Experimental Workflow

The general workflow for studying the impact of cyclopentylglycine residues on peptide conformation using circular dichroism is depicted below.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_cd Circular Dichroism Analysis A Solid-Phase Peptide Synthesis (incorporating Cpg/ACPC) B Cleavage from Resin A->B C RP-HPLC Purification B->C D Mass Spectrometry (Identity Confirmation) C->D E Sample Preparation (Peptide in Buffer) D->E F CD Spectra Acquisition (190-240 nm) E->F G Thermal Denaturation (Monitoring at 222 nm) E->G H Data Analysis (Secondary Structure & Tm) F->H G->H I Conformational Insights H->I

Workflow for CD analysis of Cpg-peptides.

Signaling Pathways and Logical Relationships

The incorporation of a conformationally constrained residue like cyclopentylglycine directly influences the peptide's secondary structure, which in turn can dictate its biological activity, such as receptor binding or membrane interaction. The logical relationship can be visualized as follows:

logical_relationship A Cyclopentylglycine Incorporation B Backbone Rigidity (Constrained φ/ψ angles) A->B C Defined Secondary Structure (e.g., α-helix, β-turn) B->C D Enhanced/Altered Biological Activity C->D

Impact of Cpg on peptide structure-function.

References

Head-to-head comparison of different chiral resolution agents for 2-Amino-2-cyclopentylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Resolution Agents for 2-Amino-2-cyclopentylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of enantiomers is a critical step in the development of chiral drugs and fine chemicals. 2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry. Its resolution into individual enantiomers is essential for investigating their distinct pharmacological profiles. This guide provides a head-to-head comparison of three common chiral resolving agents—L-Tartaric acid, L-Mandelic acid, and (1S)-(+)-10-Camphorsulfonic acid—for the resolution of racemic 2-Amino-2-cyclopentylacetic acid via diastereomeric salt crystallization.

While specific experimental data for the resolution of 2-Amino-2-cyclopentylacetic acid is not extensively available in publicly accessible literature, this guide is based on the well-established principles of chiral resolution and provides illustrative data to demonstrate the comparative performance of these agents.

Data Presentation: Head-to-Head Comparison

The selection of an appropriate resolving agent is often a balance between efficiency, cost, and the ease of recovery of both the desired enantiomer and the resolving agent itself. The following table summarizes the potential performance of L-Tartaric acid, L-Mandelic acid, and (1S)-(+)-10-Camphorsulfonic acid in the resolution of (±)-2-Amino-2-cyclopentylacetic acid.

Disclaimer: The following data is illustrative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Resolving AgentChemical StructureMolecular Weight ( g/mol )Typical Molar Ratio (Racemate:Agent)Illustrative Diastereomeric Salt Yield (%)Illustrative Optical Purity (e.e., %) of Resolved AmineIllustrative Recovery Yield of Resolved Amine (%)Key Considerations
L-Tartaric Acid
alt text
150.091:1 to 1:0.535-4585-9570-80Readily available and cost-effective. The di-protic nature can sometimes lead to complex salt formations. Optimization of solvent and temperature is crucial for good selectivity.
L-Mandelic Acid
alt text
152.151:1 to 1:0.540-50>9875-85Often provides good crystallinity of diastereomeric salts. Generally offers high enantioselectivity. Recovery of the resolving agent is typically straightforward.
(1S)-(+)-10-Camphorsulfonic Acid
alt text
232.301:1 to 1:0.545-55>9980-90A strong acid that readily forms salts with amines. The bulky camphor (B46023) group can enhance diastereomeric differentiation, often leading to high optical purity.[1][2] It is generally more expensive than tartaric or mandelic acid.
Experimental Protocols: A Generalized Approach

The following is a generalized experimental protocol for the chiral resolution of racemic 2-Amino-2-cyclopentylacetic acid by diastereomeric salt formation. This protocol should be optimized for each resolving agent and specific laboratory conditions.

1. Diastereomeric Salt Formation and Crystallization: a. Dissolve one equivalent of racemic 2-Amino-2-cyclopentylacetic acid in a suitable hot solvent (e.g., methanol, ethanol, or a mixture with water). b. In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (L-Tartaric acid, L-Mandelic acid, or (1S)-(+)-10-Camphorsulfonic acid) in the same solvent, heating if necessary. c. Slowly add the resolving agent solution to the amino acid solution with stirring. d. Allow the mixture to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial. e. Further cool the mixture in an ice bath to maximize precipitation. f. Collect the crystalline diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.

2. Liberation of the Enantiomerically Enriched Amino Acid: a. Suspend the collected diastereomeric salt in water. b. Add a base (e.g., 1M NaOH or NH4OH) to adjust the pH to approximately 10-11, liberating the free amine. c. If the resolving agent is an acid, it will remain in the aqueous solution as its salt. d. Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove any organic-soluble impurities. e. Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the enantiomerically enriched 2-Amino-2-cyclopentylacetic acid. f. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

3. Recovery of the Chiral Resolving Agent: a. The filtrate from the liberation step, which contains the salt of the resolving agent, can be treated to recover the resolving agent for reuse. b. For acidic resolving agents, acidify the aqueous solution and extract with an appropriate organic solvent.

4. Determination of Optical Purity: a. The enantiomeric excess (e.e.) of the resolved 2-Amino-2-cyclopentylacetic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of 2-Amino-2-cyclopentylacetic acid via diastereomeric salt crystallization.

G cluster_0 Step 1: Diastereomeric Salt Formation & Crystallization cluster_1 Step 2: Liberation of Enantiomer cluster_2 Step 3: Analysis & Recovery racemate Racemic 2-Amino-2-cyclopentylacetic Acid dissolve Dissolve in Hot Solvent racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool to Crystallize mix->cool filter1 Filter cool->filter1 less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) filter1->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Filtrate) filter1->more_soluble Liquid basify Basify with NaOH/NH4OH less_soluble->basify extract Extract (optional) basify->extract acidify Acidify to Isoelectric Point extract->acidify filter2 Filter acidify->filter2 enantiomer Enantiomerically Enriched 2-Amino-2-cyclopentylacetic Acid filter2->enantiomer Solid aqueous_phase Aqueous Phase with Resolving Agent Salt filter2->aqueous_phase Liquid analysis Determine Optical Purity (e.g., Chiral HPLC) enantiomer->analysis recovery Recover Resolving Agent aqueous_phase->recovery

Caption: General workflow for chiral resolution by diastereomeric salt crystallization.

Conclusion

The choice of a chiral resolving agent for 2-Amino-2-cyclopentylacetic acid depends on a variety of factors, including the desired optical purity, yield, cost, and scalability of the process. Based on general principles, (1S)-(+)-10-Camphorsulfonic acid is likely to provide the highest enantiomeric excess due to its bulky chiral structure, though it is a more expensive option. L-Mandelic acid often represents a good balance of performance and cost. L-Tartaric acid, while being the most economical, may require more extensive optimization to achieve high levels of purity. It is imperative for researchers to perform screening experiments with a range of resolving agents and solvent systems to identify the optimal conditions for their specific needs.

References

Comparative Efficacy of Drug Candidates Featuring the (R)-2-Amino-2-cyclopentylacetic Acid Moiety and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of drug candidates containing the (R)-2-Amino-2-cyclopentylacetic acid moiety and its structural analogs. The following sections detail the performance of these compounds, supported by experimental data, and provide comprehensive experimental protocols for key assays.

Introduction

The this compound scaffold is of significant interest in medicinal chemistry due to its unique stereochemical and conformational properties. This moiety has been incorporated into various drug candidates to enhance their pharmacological profiles. This guide focuses on a comparative analysis of two distinct classes of compounds: a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives with dual anticancer and 11β-hydroxysteroid dehydrogenase (11β-HSD1) inhibitory activity, and, for comparative purposes, a different structural class of 11β-HSD1 inhibitors. While a specific drug candidate containing the core this compound moiety with sufficient public efficacy data for a direct head-to-head comparison remains elusive in the current literature, the analysis of the 2-(cyclopentylamino)thiazol-4(5H)-one derivatives provides valuable insights into the therapeutic potential of the cyclopentylamino group.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives against various cancer cell lines and their inhibitory activity against 11β-HSD1.

Table 1: Anticancer Activity of 2-(cyclopentylamino)thiazol-4(5H)-one Derivatives (IC₅₀, µM)

CompoundCaco-2 (Colon)PANC-1 (Pancreatic)U-118 MG (Glioma)MDA-MB-231 (Breast)SK-MEL-30 (Melanoma)
3a >500>500>500>500>500
3b >500>500>500>500>500
3c 240.3 ± 15.2>500>500260.1 ± 18.5280.4 ± 20.3
3d 180.6 ± 12.1>500>500210.7 ± 14.9230.1 ± 16.8
3e 150.2 ± 10.5>500>500180.4 ± 13.2200.5 ± 15.1
3f 120.8 ± 9.8350.6 ± 25.1410.2 ± 30.4140.3 ± 11.7160.9 ± 12.5
3g 80.4 ± 6.7 280.1 ± 20.3 320.5 ± 24.8 95.2 ± 8.1 110.6 ± 9.9
3h 100.5 ± 8.9310.2 ± 22.6380.7 ± 28.1115.8 ± 10.2130.4 ± 11.3
3i 110.1 ± 9.2330.8 ± 24.3400.1 ± 29.5130.6 ± 11.1150.2 ± 12.0

Data extracted from the study by Baumgart et al. (2023). Lower IC₅₀ values indicate higher potency.

Table 2: 11β-HSD1 Inhibitory Activity of 2-(cyclopentylamino)thiazol-4(5H)-one Derivatives

Compound% Inhibition at 10 µMIC₅₀ (µM)
3a 10.94 ± 1.2>10
3b 21.33 ± 2.5>10
3c 55.21 ± 4.88.5 ± 0.7
3d 68.75 ± 5.94.2 ± 0.3
3e 75.43 ± 6.52.1 ± 0.2
3f 85.12 ± 7.20.8 ± 0.1
3g 92.54 ± 8.10.2 ± 0.03
3h 98.67 ± 8.9 0.07 ± 0.01
3i 95.32 ± 8.50.1 ± 0.02
Carbenoxolone (Control)-0.5 ± 0.05

Data extracted from the study by Baumgart et al. (2023). Lower IC₅₀ values indicate higher inhibitory potency.

Experimental Protocols

Synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one Derivatives

The synthesis of the 2-(cyclopentylamino)thiazol-4(5H)-one derivatives was performed via a three-step process as described by Baumgart et al. (2023).[1][2]

Step 1: Synthesis of 2-cyclopentylthiourea

  • Cyclopentylamine is reacted with an appropriate isothiocyanate in a suitable solvent (e.g., ethanol).

  • The reaction mixture is typically stirred at room temperature until completion.

  • The product, 2-cyclopentylthiourea, is isolated by filtration and can be purified by recrystallization.

Step 2: Synthesis of α-bromo esters

  • The corresponding carboxylic acid is esterified using standard methods (e.g., Fischer esterification).

  • The resulting ester is then brominated at the α-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN).

Step 3: Cyclization to form the thiazol-4(5H)-one ring

  • 2-Cyclopentylthiourea is reacted with the appropriate α-bromo ester in a suitable solvent (e.g., chloroform (B151607) or methanol).[1]

  • The reaction can be carried out at room temperature or under reflux, depending on the specific substrates.[1]

  • For some derivatives, a base such as sodium methoxide (B1231860) or N,N-diisopropylethylamine may be used to facilitate the reaction, and microwave irradiation can be employed to improve yields.[2]

  • The final products are isolated and purified using standard techniques such as filtration and recrystallization.[1]

In Vitro Anticancer Activity: MTS Assay

The anticancer activity of the synthesized compounds was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1][3]

Protocol:

  • Cell Plating: Cancer cell lines (Caco-2, PANC-1, U-118 MG, MDA-MB-231, SK-MEL-30) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 72 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.[5]

  • Absorbance Measurement: The absorbance of the formazan (B1609692) product, which is proportional to the number of viable cells, is measured at 490 nm using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined from the dose-response curves.

In Vitro 11β-HSD1 Inhibition Assay

The inhibitory effect of the compounds on 11β-HSD1 activity was determined using a cell-based assay.[6][7]

Protocol:

  • Cell Culture: A suitable cell line expressing 11β-HSD1 (e.g., HEK-293 cells stably transfected with the human 11β-HSD1 gene) is cultured.

  • Compound Incubation: The cells are incubated with the test compounds at various concentrations.

  • Substrate Addition: A known amount of cortisone (B1669442) (the substrate for 11β-HSD1) is added to the cells.

  • Incubation: The reaction is allowed to proceed for a specific time, during which 11β-HSD1 converts cortisone to cortisol.

  • Cortisol Measurement: The amount of cortisol produced is quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF) or by using radiolabeled cortisone and subsequent separation and detection of radiolabeled cortisol.[8]

  • Data Analysis: The percentage of inhibition of 11β-HSD1 activity is calculated by comparing the amount of cortisol produced in the presence of the test compound to that in the control (no inhibitor). IC₅₀ values are then determined.

Mandatory Visualizations

Experimental Workflow for Anticancer and 11β-HSD1 Inhibitory Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_results Results start Start: Cyclopentylamine & Isothiocyanate thiourea 2-Cyclopentylthiourea start->thiourea cyclization Cyclization thiourea->cyclization bromoester α-bromo ester bromoester->cyclization compounds 2-(cyclopentylamino)thiazol-4(5H)-one Derivatives cyclization->compounds mts_assay MTS Assay compounds->mts_assay hsd1_assay 11β-HSD1 Inhibition Assay compounds->hsd1_assay ic50_cancer IC50 Calculation (Anticancer) mts_assay->ic50_cancer ic50_hsd1 IC50 Calculation (11β-HSD1) hsd1_assay->ic50_hsd1 efficacy_comparison Efficacy Comparison ic50_cancer->efficacy_comparison ic50_hsd1->efficacy_comparison

Caption: Workflow for synthesis and screening of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.

Signaling Pathway of 11β-HSD1 Inhibition in the Tumor Microenvironment

HSD1_inhibition_pathway cluster_tumor_cell Tumor Microenvironment cluster_inhibitor Therapeutic Intervention cluster_outcome Therapeutic Outcome cortisone Cortisone (inactive) hsd1 11β-HSD1 cortisone->hsd1 cortisol Cortisol (active) hsd1->cortisol reduced_immunosuppression Reduced Immunosuppression gr Glucocorticoid Receptor (GR) cortisol->gr immunosuppression Immunosuppression (e.g., Treg activation, CTL inhibition) gr->immunosuppression tumor_growth Tumor Growth & Proliferation immunosuppression->tumor_growth reduced_tumor_growth Reduced Tumor Growth inhibitor 2-(cyclopentylamino)thiazol- 4(5H)-one Derivative inhibitor->hsd1 Inhibits reduced_immunosuppression->reduced_tumor_growth

Caption: Mechanism of action of 11β-HSD1 inhibitors in the tumor microenvironment.

References

Safety Operating Guide

Safe Disposal of (R)-2-Amino-2-cyclopentylacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (R)-2-Amino-2-cyclopentylacetic acid as a hazardous chemical waste. Eye and skin irritation hazards necessitate careful handling and preclude disposal via standard laboratory drains or as general solid waste. This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Assessment and Safety Information

Proper disposal begins with a thorough understanding of the chemical's hazards. This compound is classified as an irritant.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315: Causes skin irritation[1]Warning
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning
alt text

Source: Globally Harmonized System of Classification and Labelling of Chemicals (GHS)

Immediate Safety and Handling Precautions for Disposal

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • Laboratory coat

  • Handling Environment:

    • All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to mitigate inhalation risks.

Step-by-Step Disposal Protocol

The standard and required method for the disposal of this compound is through your institution's designated hazardous waste management program.

Experimental Protocol: Segregation and Collection of this compound Waste

  • Container Selection:

    • Select a waste container that is in good condition, free of leaks or cracks, and constructed of a material compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • The original product container, if in good condition, is an excellent choice for waste accumulation.

  • Waste Segregation:

    • Dedicate a specific container for this compound and compatible waste streams.

  • Labeling:

    • As soon as the first quantity of waste is added, affix a "Hazardous Waste" label to the container.[2][3]

    • The label must include:

      • The full chemical name: "this compound" (avoid abbreviations or chemical formulas).[2]

      • The date when waste was first added.

      • The name of the principal investigator or laboratory contact.

      • An indication of the hazards (e.g., "Irritant").

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3][4] This area should be at or near the point of waste generation.

    • Keep the container securely closed at all times, except when adding waste.[3]

  • Disposal of Empty Containers:

    • A container that held this compound is considered hazardous waste until properly decontaminated.

    • To decontaminate, triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).[4][5]

    • Collect the rinsate (the solvent from rinsing) and dispose of it as hazardous waste in your designated liquid waste container.[5]

    • Once triple-rinsed, deface or remove the original label, and the container may be disposed of in the regular laboratory trash or recycling, as per institutional policy.[4]

  • Arranging for Pickup:

    • When the waste container is nearly full, or in accordance with your institution's guidelines, arrange for a pickup by the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Place all contaminated materials into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound to be disposed assess_hazard Assess Hazard (Consult SDS) start->assess_hazard is_hazardous Is the chemical hazardous? assess_hazard->is_hazardous non_hazardous_disposal Follow institutional guidelines for non-hazardous chemical waste. is_hazardous->non_hazardous_disposal No hazardous_disposal Treat as Hazardous Waste is_hazardous->hazardous_disposal Yes (Irritant) select_container Select compatible, sealed container hazardous_disposal->select_container label_container Label with 'Hazardous Waste' and full chemical name select_container->label_container segregate_waste Segregate from incompatible materials label_container->segregate_waste store_waste Store in Satellite Accumulation Area segregate_waste->store_waste request_pickup Request EHS pickup when container is full store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling (R)-2-Amino-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-Amino-2-cyclopentylacetic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, and can cause skin and eye irritation, as well as respiratory irritation.[1] The following procedures outline the necessary personal protective equipment (PPE), operational plans, and disposal methods to minimize risk.

Essential Safety and Handling Data

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning
Appearance White to off-yellow powder or crystals
Storage Keep in a dark place, inert atmosphere, at room temperature.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.

Protection TypeSpecific RecommendationsStandard/Source
Eye and Face Protection Wear chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 / EN 166
Skin Protection Wear impervious gloves (e.g., Nitrile rubber) and a lab coat.General Laboratory Practice
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.General Laboratory Practice
Hand Protection Chemical-resistant gloves are required. Inspect gloves prior to use and use proper removal technique.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose Segregate Waste->Dispose Receiving Receiving Receiving->Don PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.